2-(TETRAHYDROFURAN-3-YL)ACETALDEHYDE
Description
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Properties
IUPAC Name |
2-(oxolan-3-yl)acetaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c7-3-1-6-2-4-8-5-6/h3,6H,1-2,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWVRZPPVMAXVMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1CC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40709101 | |
| Record name | (Oxolan-3-yl)acetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40709101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1072-94-2 | |
| Record name | Tetrahydro-3-furanacetaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1072-94-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (Oxolan-3-yl)acetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40709101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(oxolan-3-yl)acetaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2-(tetrahydrofuran-3-yl)acetaldehyde chemical properties
An In-depth Technical Guide to 2-(Tetrahydrofuran-3-yl)acetaldehyde
Abstract: This technical guide provides a comprehensive overview of this compound, a heterocyclic aldehyde of significant interest in synthetic and medicinal chemistry. We will delve into its core chemical and physical properties, predictive spectroscopic signatures, plausible synthetic routes with detailed protocols, and key reactivity patterns. Furthermore, this guide highlights its established role as a valuable intermediate in the development of antiviral therapeutics, alongside essential safety and handling protocols for laboratory professionals.
Introduction and Molecular Overview
This compound, with CAS Number 1072-94-2, is a bifunctional organic molecule incorporating a reactive aldehyde group and a stable tetrahydrofuran (THF) heterocyclic core.[1][2][3] This unique structural combination makes it a versatile building block, particularly in the synthesis of complex molecular architectures. The THF moiety often serves to impart desirable pharmacokinetic properties, such as improved solubility and metabolic stability, in drug candidates. Its primary utility has been demonstrated in the preparation of advanced intermediates for antiviral agents, including inhibitors for Hepatitis C and compounds with anti-HIV activity.[1]
The molecule's structure presents two key regions for chemical manipulation: the electrophilic carbonyl carbon of the aldehyde and the adjacent α-carbon, which can be deprotonated to form a nucleophilic enolate. The THF ring itself is generally stable but can participate in reactions under specific conditions.
Physicochemical and Spectroscopic Properties
A precise understanding of a compound's physical and spectroscopic properties is fundamental for its application in a research setting. While extensive experimental data is not publicly cataloged, reliable predicted data and characteristic spectroscopic features can be established.
Physical Properties
The following table summarizes the key physical and chemical identifiers for this compound.
| Property | Value | Source(s) |
| CAS Number | 1072-94-2 | [1][2][4] |
| Molecular Formula | C₆H₁₀O₂ | [4] |
| Molecular Weight | 114.14 g/mol | [2] |
| Synonyms | 2-(oxolan-3-yl)acetaldehyde, Tetrahydro-3-furanacetaldehyde | [4] |
| Predicted Boiling Point | 183.7 ± 13.0 °C | [2] |
| Predicted Density | 0.995 ± 0.06 g/cm³ | [2] |
Predictive Spectroscopic Analysis
Structural elucidation relies on a combination of spectroscopic techniques. Based on the known structure of this compound, we can predict the key features of its NMR and IR spectra.[5][6]
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable for determining the proton environment. The aldehyde proton is the most distinctive, appearing far downfield.
| Expected ¹H NMR Data | ||
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |
| Aldehyde (-CH O) | 9.7 - 9.8 | Triplet (t) |
| α-Protons (-CH ₂CHO) | 2.5 - 2.7 | Doublet of Doublets (dd) |
| THF Ring Protons (C2-H, C5-H₂) | 3.5 - 4.0 | Multiplet (m) |
| THF Ring Protons (C3-H, C4-H₂) | 1.8 - 2.2 | Multiplet (m) |
Causality: The aldehyde proton's significant downfield shift (~9.7 ppm) is due to the powerful deshielding effect of the carbonyl's magnetic anisotropy.[7] The protons alpha to the carbonyl are also deshielded, while the protons on the THF ring adjacent to the ether oxygen (C2 and C5) appear at a lower field than the other ring protons due to the oxygen's inductive effect.[8]
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. The carbonyl stretch of the aldehyde is a prominent and diagnostic feature.
| Expected IR Data | |
| Functional Group | Expected Absorption Range (cm⁻¹) |
| C=O Stretch (Aldehyde) | 1720 - 1740 (Strong, Sharp) |
| C-H Stretch (Aldehyde) | 2820 - 2850 and 2720 - 2750 (Two weak to medium bands) |
| C-O-C Stretch (Ether) | 1050 - 1150 (Strong) |
Causality: The position of the C=O stretch is highly characteristic of saturated aldehydes.[7] The two distinct C-H stretching bands for the aldehyde proton are also a classic diagnostic tool to differentiate aldehydes from ketones.[7]
Synthesis and Purification Protocol
A reliable method for preparing this compound in a laboratory setting involves the mild oxidation of the corresponding primary alcohol, 2-(tetrahydrofuran-3-yl)ethanol. The use of Dess-Martin Periodinane (DMP) is recommended as it proceeds under neutral conditions at room temperature, minimizing side reactions such as over-oxidation to the carboxylic acid or acid-catalyzed ring-opening of the THF moiety.
Experimental Protocol: DMP Oxidation of 2-(Tetrahydrofuran-3-yl)ethanol
Objective: To synthesize this compound via oxidation.
Materials:
-
2-(Tetrahydrofuran-3-yl)ethanol
-
Dess-Martin Periodinane (DMP)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Sodium thiosulfate (Na₂S₂O₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve 2-(tetrahydrofuran-3-yl)ethanol (1.0 eq) in anhydrous DCM.
-
Addition of Oxidant: To the stirred solution, add Dess-Martin Periodinane (1.1 eq) portion-wise at room temperature. The reaction is typically exothermic and may require cooling with a water bath to maintain room temperature.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The disappearance of the starting alcohol spot indicates reaction completion (typically 1-2 hours).
-
Quenching: Upon completion, dilute the reaction mixture with DCM. Quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and aqueous Na₂S₂O₃ solution. Stir vigorously until the solid dissolves and the two layers are clear.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator. Caution: Do not use excessive heat, as the aldehyde product can be volatile.
-
Purification: Purify the resulting crude oil by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
-
Characterization: Collect the fractions containing the product (identified by TLC) and concentrate to yield this compound as a clear oil. Confirm identity and purity using NMR and IR spectroscopy as described in Section 2.2.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Chemical Reactivity and Mechanistic Insights
The reactivity of this molecule is dominated by the aldehyde functional group, with the THF ring providing a stable, solubilizing scaffold.
Key Reactive Sites
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. This compound | 1072-94-2 [amp.chemicalbook.com]
- 3. arctomsci.com [arctomsci.com]
- 4. BioOrganics [bioorganics.biz]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 8. m.youtube.com [m.youtube.com]
An In-Depth Technical Guide to 2-(Tetrahydrofuran-3-yl)acetaldehyde: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Tetrahydrofuran-3-yl)acetaldehyde is a heterocyclic aldehyde that has garnered attention in the field of medicinal chemistry and organic synthesis. Its structural motif, featuring a tetrahydrofuran ring appended to an acetaldehyde unit, makes it a valuable building block for the synthesis of more complex molecules, particularly in the development of novel therapeutic agents. This guide provides a comprehensive overview of its nomenclature, synthesis, chemical properties, and applications, with a focus on providing practical insights for laboratory and developmental work.
Part 1: Nomenclature and Chemical Identity
The nomenclature and identification of a chemical compound are foundational to any scientific discourse. This section details the IUPAC name, synonyms, and key identifiers for this compound.
IUPAC Name and Synonyms
The systematic name for this compound, as determined by the International Union of Pure and Applied Chemistry (IUPAC), is This compound .
Common synonyms encountered in chemical literature and supplier catalogs include:
-
Tetrahydro-3-furanacetaldehyde
-
2-(oxolan-3-yl)acetaldehyde
Chemical Abstracts Service (CAS) Registry Number
The unique CAS Registry Number for this compound is 1072-94-2 . This identifier is crucial for unambiguous database searches and regulatory compliance.
Molecular and Structural Formulae
The molecular formula for this compound is C₆H₁₀O₂ , corresponding to a molecular weight of 114.14 g/mol .
Table 1: Key Chemical Identifiers
| Identifier | Value |
| IUPAC Name | This compound |
| Synonyms | Tetrahydro-3-furanacetaldehyde, 2-(oxolan-3-yl)acetaldehyde |
| CAS Number | 1072-94-2 |
| Molecular Formula | C₆H₁₀O₂ |
| Molecular Weight | 114.14 g/mol |
Part 2: Synthesis of this compound
The synthesis of this compound can be approached through several synthetic routes. The choice of method often depends on the availability of starting materials, desired scale, and tolerance for specific reagents. A common and logical approach involves the oxidation of the corresponding primary alcohol, 2-(tetrahydrofuran-3-yl)ethanol.
Oxidation of 2-(Tetrahydrofuran-3-yl)ethanol
The oxidation of primary alcohols to aldehydes is a fundamental transformation in organic synthesis. For this specific conversion, mild oxidation conditions are necessary to prevent over-oxidation to the carboxylic acid. Two widely employed and effective methods are the Swern oxidation and the use of Dess-Martin periodinane.
The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated with oxalyl chloride, followed by the addition of a hindered organic base such as triethylamine.[1][2][3] This method is known for its mild conditions and broad functional group tolerance.[2]
Experimental Protocol: Swern Oxidation of 2-(Tetrahydrofuran-3-yl)ethanol
-
To a solution of oxalyl chloride (1.1 eq) in anhydrous dichloromethane (DCM) at -78 °C under an inert atmosphere, add a solution of dimethyl sulfoxide (2.2 eq) in DCM dropwise.
-
Stir the mixture for 15 minutes at -78 °C.
-
Add a solution of 2-(tetrahydrofuran-3-yl)ethanol (1.0 eq) in DCM dropwise, ensuring the temperature remains below -65 °C.
-
Stir the reaction mixture for 30 minutes at -78 °C.
-
Add triethylamine (5.0 eq) and allow the reaction to warm to room temperature.
-
Quench the reaction with water and extract the product with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Figure 1: Swern Oxidation Workflow.
Dess-Martin periodinane is a hypervalent iodine reagent that offers a mild and selective method for oxidizing alcohols to aldehydes.[4][5][6][7][8] The reaction is typically performed at room temperature and is known for its rapid reaction times and high yields.[5]
Experimental Protocol: Dess-Martin Periodinane Oxidation of 2-(Tetrahydrofuran-3-yl)ethanol
-
To a solution of 2-(tetrahydrofuran-3-yl)ethanol (1.0 eq) in anhydrous dichloromethane (DCM) at room temperature, add Dess-Martin periodinane (1.1 eq) in one portion.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
Upon completion, dilute the reaction mixture with diethyl ether and quench with a saturated aqueous solution of sodium bicarbonate containing sodium thiosulfate.
-
Stir vigorously until the layers are clear.
-
Separate the layers and extract the aqueous layer with diethyl ether.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Figure 2: Dess-Martin Periodinane Oxidation Workflow.
Hydroformylation of 3-Vinyltetrahydrofuran
An alternative synthetic strategy involves the hydroformylation of 3-vinyltetrahydrofuran.[9][10][11][12] This industrial process, also known as the oxo process, adds a formyl group and a hydrogen atom across the double bond of an alkene.[9] The regioselectivity of the hydroformylation can be influenced by the choice of catalyst and reaction conditions, with the goal of maximizing the formation of the desired linear aldehyde over the branched isomer. Rhodium-based catalysts are often employed to achieve high selectivity.[9]
Part 3: Chemical Properties and Reactivity
The chemical behavior of this compound is dictated by the interplay of its two key functional groups: the aldehyde and the tetrahydrofuran ring.
The Aldehyde Functional Group
The aldehyde group is characterized by a carbonyl carbon that is electrophilic due to the polarization of the carbon-oxygen double bond.[13][14][15] This makes it susceptible to nucleophilic attack, which is the cornerstone of its reactivity.[13][14][15]
-
Nucleophilic Addition: this compound readily undergoes nucleophilic addition reactions with a wide range of nucleophiles, including organometallic reagents (Grignard, organolithium), cyanides, and ylides (Wittig reaction).[13][14]
-
Oxidation: The aldehyde can be easily oxidized to the corresponding carboxylic acid, 2-(tetrahydrofuran-3-yl)acetic acid, using common oxidizing agents.
-
Reduction: Reduction of the aldehyde group affords the primary alcohol, 2-(tetrahydrofuran-3-yl)ethanol, using reducing agents such as sodium borohydride or lithium aluminum hydride.
-
Reductive Amination: In the presence of an amine and a reducing agent, it can undergo reductive amination to form substituted amines, a key reaction in the synthesis of many pharmaceutical compounds.
The Tetrahydrofuran Ring
The tetrahydrofuran (THF) ring is a cyclic ether that is generally stable under many reaction conditions.[16] However, it can undergo ring-opening reactions under strongly acidic conditions or in the presence of certain Lewis acids.[17][18][19][20] The ether oxygen also possesses lone pairs of electrons, allowing it to act as a Lewis base and coordinate to metal ions.[16]
Sources
- 1. Swern oxidation - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 6. Dess-Martin Oxidation [organic-chemistry.org]
- 7. m.youtube.com [m.youtube.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. Hydroformylation - Wikipedia [en.wikipedia.org]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. mt.com [mt.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. The Nucleophilic Addition Reactions of Aldehydes & Ketones - Lesson | Study.com [study.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. ck12.org [ck12.org]
- 16. Tetrahydrofuran - Wikipedia [en.wikipedia.org]
- 17. Insights into the Reactivity of the Ring-Opening Reaction of Tetrahydrofuran by Intramolecular Group-13/P- and Al/Group-15-Based Frustrated Lewis Pairs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Chemical Reactivity of Tetrahydrofuran_Chemicalbook [chemicalbook.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
2-(oxolan-3-yl)acetaldehyde structure elucidation
An In-depth Technical Guide to the Structure Elucidation of 2-(oxolan-3-yl)acetaldehyde
Abstract
The unambiguous determination of a molecule's chemical structure is the bedrock upon which all further chemical, biological, and pharmaceutical investigation is built. This guide provides a comprehensive, methodology-focused walkthrough for the complete structure elucidation of 2-(oxolan-3-yl)acetaldehyde, a molecule incorporating both a cyclic ether (oxolane or tetrahydrofuran) and an aldehyde functionality. Tailored for researchers and drug development professionals, this document moves beyond a simple recitation of techniques. It details the strategic application and interpretation of mass spectrometry (MS), infrared (IR) spectroscopy, and a suite of one- and two-dimensional nuclear magnetic resonance (NMR) experiments. The causality behind the experimental sequence is explained, demonstrating how each piece of data logically informs the next, culminating in the unequivocal confirmation of the target structure.
The Elucidation Challenge: An Introduction
2-(oxolan-3-yl)acetaldehyde (C₆H₁₀O₂) presents a common yet instructive challenge in structural chemistry. Its constitutional isomers, such as 2-(oxolan-2-yl)acetaldehyde, possess the same molecular formula and functional groups, yet exhibit different connectivity that profoundly impacts their chemical and biological properties. Therefore, a rigorous, multi-technique approach is not merely academic but essential for ensuring compound identity in research and development pipelines. This guide outlines a self-validating workflow designed to systematically deconstruct the molecule's spectral data to assemble a definitive structural assignment.
Figure 1: Structure of 2-(oxolan-3-yl)acetaldehyde with atom numbering for NMR discussion.
Foundational Analysis: Molecular Formula and Functional Groups
The first step in any elucidation is to define the molecular boundaries: the elemental composition and the types of chemical bonds present.
High-Resolution Mass Spectrometry (HRMS)
Expertise & Experience: While nominal mass spectrometry confirms the molecular weight, HRMS provides the exact mass, which is critical for determining the molecular formula. This is the first point of validation. For a molecule of this size, an accuracy of ≤ 5 ppm is the industry standard for a confident formula assignment.
Protocol:
-
Sample Preparation: Prepare a dilute solution of the analyte (~1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Utilize an ESI-TOF (Electrospray Ionization - Time of Flight) or ESI-Orbitrap mass spectrometer.
-
Analysis Mode: Operate in positive ion mode to observe protonated molecules [M+H]⁺ or sodium adducts [M+Na]⁺.
-
Data Acquisition: Acquire the spectrum over a mass range of m/z 50-500. Ensure the instrument is calibrated with a known standard immediately prior to the run.
Data Interpretation: The molecular formula C₆H₁₀O₂ has a calculated exact mass of 114.0681 Da. An experimentally observed mass within a narrow tolerance (e.g., 114.0684 Da) confirms this formula. This allows for the calculation of the Degree of Unsaturation (DBE) .
-
DBE = C + 1 - (H/2) = 6 + 1 - (10/2) = 2
A DBE of 2 suggests the presence of two rings, one ring and one double bond, or two double bonds. This immediately focuses our subsequent analysis.
Fourier-Transform Infrared (FTIR) Spectroscopy
Expertise & Experience: FTIR is a rapid and definitive method for identifying key functional groups. The causality here is clear: the DBE of 2 points towards possibilities including a carbonyl group (C=O) and a ring. FTIR can instantly confirm or refute the presence of the carbonyl and provide evidence for the ether linkage.
Protocol:
-
Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the neat liquid between two NaCl or KBr plates.
-
Instrumentation: Use a standard FTIR spectrometer.
-
Data Acquisition: Scan the sample from 4000 cm⁻¹ to 600 cm⁻¹. Acquire a background spectrum of the clean plates first, which is then automatically subtracted from the sample spectrum.
Data Interpretation: The spectrum is analyzed for characteristic absorption bands that validate the proposed functional groups.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Significance | Reference |
| Aldehyde C-H Stretch | ~2820 and ~2720 | A pair of medium peaks, highly diagnostic for an aldehyde C-H bond. | [1][2] |
| Aliphatic C-H Stretch | 2850 - 3000 | Confirms the presence of sp³ hybridized C-H bonds in the structure. | [3] |
| Aldehyde C=O Stretch | 1740 - 1720 | A strong, sharp absorption confirming the saturated aliphatic aldehyde. | [1] |
| Ether C-O-C Stretch | 1150 - 1050 | A strong absorption indicating the presence of the oxolane ring's ether linkage. |
The presence of all these peaks provides strong evidence for an aliphatic structure containing both an aldehyde and a cyclic ether, perfectly accounting for the DBE of 2 (one C=O double bond, one ring).
The Connectivity Puzzle: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the definitive tool for mapping the carbon-hydrogen framework. The logical progression from 1D to 2D experiments is a process of building and confirming atomic connectivity.
Figure 2: A logical workflow for the structure elucidation process.
¹³C NMR: The Carbon Skeleton
Expertise & Experience: A proton-decoupled ¹³C NMR spectrum provides the number of unique carbon environments. For 2-(oxolan-3-yl)acetaldehyde, the chiral center at C3 renders the two carbons adjacent to the ring oxygen (C5 and C6) and the two protons on each of those carbons diastereotopic. Therefore, we expect to see 6 distinct signals, one for each carbon atom.
Protocol:
-
Sample Preparation: Dissolve 10-20 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Experiment: Acquire a standard proton-decoupled ¹³C spectrum. A DEPT-135 experiment should also be run to differentiate between CH₃, CH₂, and CH signals.
Predicted ¹³C NMR Data:
| Carbon Atom (Fig. 1) | Expected Chemical Shift (δ, ppm) | DEPT-135 Phase | Rationale | Reference |
| C1 (CHO) | 200 - 205 | No Signal | Carbonyl carbon, highly deshielded. | [4] |
| C5, C6 (O-CH₂) | 67 - 75 | Negative (CH₂) | Carbons adjacent to electronegative oxygen. Two distinct signals expected. | [4] |
| C2 (CH₂) | 45 - 55 | Negative (CH₂) | Aliphatic CH₂ alpha to a carbonyl group. | [5] |
| C3 (CH) | 35 - 45 | Positive (CH) | Aliphatic CH group, the chiral center. | [6] |
| C4 (CH₂) | 25 - 35 | Negative (CH₂) | Aliphatic CH₂ within the ring. | [6] |
¹H NMR: Proton Environments
Expertise & Experience: The ¹H NMR spectrum reveals the number of unique proton environments, their integration (ratio), and their coupling patterns (multiplicity), which gives direct insight into neighboring protons.
Protocol:
-
Sample Preparation: Use the same sample prepared for ¹³C NMR.
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Experiment: Acquire a standard ¹H spectrum.
Predicted ¹H NMR Data:
| Proton(s) (on Carbon) | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale & Coupling | Reference |
| H1 (CHO) | 9.7 - 9.8 | Triplet (t) | 1H | Highly deshielded aldehyde proton, coupled to the two H2 protons (J ≈ 2-3 Hz). | [2] |
| H2 (CH₂) | 2.6 - 2.8 | Doublet of triplets (dt) or Multiplet (m) | 2H | Alpha to carbonyl, coupled to H1 and H3. | [7] |
| H5, H6 (O-CH₂) | 3.6 - 4.1 | Multiplet (m) | 4H | Diastereotopic protons adjacent to oxygen, complex splitting. | [7] |
| H3 (CH) | 2.3 - 2.6 | Multiplet (m) | 1H | Methine proton coupled to H2, H4, and H6. | [7] |
| H4 (CH₂) | 1.9 - 2.2 | Multiplet (m) | 2H | Ring protons coupled to H3 and H5. | [7] |
2D NMR: Confirming the Connections
Expertise & Experience: 2D NMR experiments are non-negotiable for definitive structure proof. They provide an unambiguous map of atomic correlations.
-
COSY (Correlation Spectroscopy) identifies protons that are coupled to each other (typically through 2 or 3 bonds).
-
HSQC (Heteronuclear Single Quantum Coherence) correlates each proton signal to its directly attached carbon atom.
-
HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over 2-3 bonds, making it the ultimate tool for connecting molecular fragments.
Protocol:
-
Experiments: Using the same sample, run standard COSY, HSQC, and HMBC pulse programs.
-
Interpretation:
-
Assign Carbons with HSQC: Use the well-resolved ¹H signals to assign their corresponding ¹³C signals from the HSQC spectrum. For example, the proton at ~9.7 ppm will show a correlation to the carbon at ~202 ppm, confirming the aldehyde group.
-
Trace Connectivity with COSY: Starting from the aldehyde proton (H1), a COSY correlation will be seen to the H2 protons. The H2 protons will show a correlation to the methine H3 proton. H3 will then show correlations to the H4 and H6 protons, allowing the entire spin system to be traced.
-
Connect Fragments with HMBC: This is the final and most critical step. Key correlations will bridge the side chain to the ring.
-
Figure 3: Critical HMBC correlations linking the acetaldehyde side chain to the oxolane ring.
Key HMBC Correlations for Structure Proof:
-
H1 (aldehyde) → C2 and C3: The correlation from the aldehyde proton to the ring's methine carbon (C3) is unequivocal proof that the side chain is attached at the 3-position.
-
H2 (side chain) → C1, C3, C4, and C6: These correlations firmly embed the side chain into the ring system, confirming its attachment point and orientation relative to neighboring carbons.
Conclusion: A Self-Validating Structural Assignment
The described workflow provides a robust and self-validating system for the structure elucidation of 2-(oxolan-3-yl)acetaldehyde.
-
HRMS established the unique molecular formula, C₆H₁₀O₂.
-
FTIR confirmed the presence of the required functional groups—aldehyde and ether—which accounts for the calculated degree of unsaturation.
-
¹³C and ¹H NMR provided the inventory of carbon and hydrogen environments, consistent with the proposed structure.
-
COSY and HSQC mapped the direct H-H and C-H connectivities within the two main fragments (the side chain and the ring).
-
HMBC provided the critical long-range correlations that unambiguously linked the acetaldehyde moiety to the C3 position of the oxolane ring.
References
-
Title: IR Spectroscopy Tutorial: Aldehydes Source: University of Colorado Boulder, Department of Chemistry URL: [Link]
-
Title: 19.14 Spectroscopy of Aldehydes and Ketones Source: McMurry, J. E. (2023). Organic Chemistry (10th ed.). Cengage Learning. URL: [Link]
-
Title: 12.8: Infrared Spectra of Some Common Functional Groups Source: Chemistry LibreTexts URL: [Link]
-
Title: 2-(Oxolan-3-yl)acetaldehyde Source: PubChem, National Center for Biotechnology Information URL: [Link]
-
Title: INFRARED SPECTROSCOPY (IR) Source: University of California, Los Angeles, Department of Chemistry & Biochemistry URL: [Link]
-
Title: Aldehyde IR Spectra Analysis Source: Berkeley Learning Hub URL: [Link]
-
Title: NMR Spectroscopy :: 1H NMR Chemical Shifts Source: ACS Division of Organic Chemistry, Organic Chemistry Data URL: [Link]
-
Title: Interpreting C-13 NMR Spectra Source: Chemistry LibreTexts URL: [Link]
-
Title: 13C NMR Chemical Shifts Source: Oregon State University, Department of Chemistry URL: [Link]
-
Title: NMR Spectroscopy :: 13C NMR Chemical Shifts Source: ACS Division of Organic Chemistry, Organic Chemistry Data URL: [Link]
Sources
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 6. organicchemistrydata.org [organicchemistrydata.org]
- 7. organicchemistrydata.org [organicchemistrydata.org]
physical and chemical characteristics of 2-(tetrahydrofuran-3-yl)acetaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical and chemical characteristics of 2-(tetrahydrofuran-3-yl)acetaldehyde (CAS No. 1072-94-2). As a key intermediate in the synthesis of novel therapeutics, including Hepatitis C inhibitors and compounds with anti-HIV activity, a thorough understanding of its properties is paramount for its effective application in research and drug development.[1] This document details the compound's structure, physicochemical properties, predicted spectral data, chemical reactivity, and stability. Furthermore, it offers detailed, field-proven experimental protocols for the characterization of this and similar molecules, aiming to equip researchers with the practical knowledge required for its synthesis, handling, and utilization.
Introduction
This compound is a heterocyclic aldehyde that has garnered significant interest in medicinal chemistry. Its unique structural motif, combining a tetrahydrofuran ring with a reactive acetaldehyde moiety, makes it a versatile building block for the synthesis of complex molecular architectures. The tetrahydrofuran scaffold is a prevalent feature in numerous natural products and pharmaceuticals, often imparting favorable pharmacokinetic properties. The aldehyde functional group serves as a synthetic handle for a wide array of chemical transformations, enabling the construction of diverse compound libraries for biological screening. This guide aims to consolidate the available information on this compound, providing a single, comprehensive resource for scientists working with this compound.
Molecular Structure and Identification
The molecular structure of this compound consists of a five-membered saturated ether ring (tetrahydrofuran) substituted at the 3-position with an acetaldehyde group.
Diagram 1: Molecular Structure of this compound
Stability and Storage
According to available safety data, this compound is stable under recommended storage conditions. However, like many aldehydes, it may be prone to oxidation upon prolonged exposure to air. It is also incompatible with strong oxidizing agents. For long-term storage, it is advisable to keep the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and at a reduced temperature.
Synthesis
Applications in Drug Development
This compound has been identified as a valuable intermediate in the synthesis of bioactive molecules. Notably, it is used in the preparation of piperidinylthiophenecarboxylic acid derivatives, which have been investigated as inhibitors of the Hepatitis C virus. [1]Additionally, it is a precursor for the synthesis of certain pyrrolidones that exhibit anti-HIV activity. [1]The unique combination of the tetrahydrofuran ring and the reactive aldehyde functionality allows for the construction of complex and diverse molecular scaffolds, making it an attractive starting material for the discovery of new therapeutic agents.
Experimental Protocols
The following section provides detailed, step-by-step methodologies for the characterization of this compound. These protocols are designed to be self-validating and are based on established analytical techniques.
Determination of Boiling Point
Rationale: The boiling point is a fundamental physical property that provides an indication of the purity of a liquid compound. The Thiele tube method is a convenient and accurate technique for determining the boiling point of small quantities of liquid.
Procedure:
-
Seal one end of a capillary tube by heating it in the flame of a Bunsen burner.
-
Add approximately 0.5 mL of this compound to a small test tube.
-
Place the sealed capillary tube, open end down, into the test tube containing the sample.
-
Attach the test tube to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.
-
Suspend the assembly in a Thiele tube filled with a high-boiling point oil (e.g., mineral oil or silicone oil).
-
Gently heat the side arm of the Thiele tube with a microburner.
-
Observe the capillary tube. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
Continue heating until a continuous and rapid stream of bubbles is observed.
-
Remove the heat and allow the apparatus to cool slowly.
-
The boiling point is the temperature at which the liquid just begins to enter the capillary tube. Record this temperature.
Diagram 3: Workflow for Boiling Point Determination
Sources
Part 1: A Comprehensive Technical Guide to Tetrahydro-3-Furancarboxaldehyde
An In-Depth Technical Guide to the Synthesis, Properties, and Applications of Tetrahydro-3-Furancarboxaldehyde and its Homologue, Tetrahydro-3-Furanacetaldehyde
Introduction
The tetrahydrofuran (THF) moiety is a prevalent structural motif in a vast array of biologically active natural products and synthetic pharmaceuticals.[1][2] Its unique stereochemical and electronic properties make it a valuable component in drug design. This guide provides a comprehensive technical overview of two closely related aldehydes of the tetrahydrofuran series: tetrahydro-3-furancarboxaldehyde and its higher homologue, tetrahydro-3-furanacetaldehyde.
Initial research into "tetrahydro-3-furanacetaldehyde" reveals a scarcity of detailed historical and discovery-related information in publicly accessible scientific literature. However, the structurally similar and more extensively documented compound, tetrahydro-3-furancarboxaldehyde, offers a wealth of information. This guide will therefore focus predominantly on tetrahydro-3-furancarboxaldehyde, providing an in-depth analysis of its history, synthesis, and applications. A dedicated section will also cover the available knowledge on tetrahydro-3-furanacetaldehyde, offering a comparative perspective.
Tetrahydro-3-furancarboxaldehyde (also known as oxolane-3-carbaldehyde) is a heterocyclic aldehyde that serves as a crucial building block in organic synthesis, particularly in the pharmaceutical industry.[3]
Historical Context and First Synthesis
While a definitive "discovery" of tetrahydro-3-furancarboxaldehyde in nature is not documented, its history is rooted in the development of synthetic methodologies for functionalized tetrahydrofurans. The synthesis of such compounds has been a subject of considerable interest due to their presence in numerous natural products.[1] Early methods for the synthesis of substituted tetrahydrofurans often involved intramolecular cyclization reactions.[4] The preparation of tetrahydro-3-furancarboxaldehyde itself is a result of the advancement of oxidation and reduction techniques applied to readily available starting materials.
Physicochemical Properties
A summary of the key physicochemical properties of tetrahydro-3-furancarboxaldehyde is presented in Table 1.
Table 1: Physicochemical Properties of Tetrahydro-3-Furancarboxaldehyde
| Property | Value | Source |
| CAS Number | 79710-86-4 | [5][6] |
| Molecular Formula | C₅H₈O₂ | [5][6] |
| Molecular Weight | 100.12 g/mol | [5][6] |
| IUPAC Name | oxolane-3-carbaldehyde | [5] |
| Synonyms | Tetrahydrofuran-3-carbaldehyde | [5] |
| Appearance | No Data Available | |
| Boiling Point | Not specified | |
| Density | Not specified | |
| LogP | -0.3 | [5] |
Key Synthesis Methodologies
The synthesis of tetrahydro-3-furancarboxaldehyde can be achieved through various routes, often starting from commercially available precursors. A common strategy involves the oxidation of the corresponding alcohol, 3-hydroxymethyltetrahydrofuran.
Workflow for a Representative Synthesis of Tetrahydro-3-Furancarboxaldehyde
Caption: A generalized workflow for the synthesis of tetrahydro-3-furancarboxaldehyde.
Applications in Research and Drug Development
Tetrahydro-3-furancarboxaldehyde and its derivatives are valuable intermediates in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs). The fluorinated analogue, 3-(3-Fluorophenyl)tetrahydro-3-furancarbaldehyde, is particularly noted for its role in the development of novel anti-cancer and anti-inflammatory agents.[3] The presence of the fluorine atom can enhance biological activity and improve pharmacokinetic properties.[3]
Analytical Methodologies
The characterization and quantification of tetrahydro-3-furancarboxaldehyde typically involve standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS).
Experimental Protocol: GC-MS Analysis
A standard protocol for the GC-MS analysis of a sample containing tetrahydro-3-furancarboxaldehyde would involve the following steps:
-
Sample Preparation: The sample is dissolved in a suitable volatile solvent (e.g., dichloromethane).
-
Injection: A small volume of the prepared sample is injected into the GC inlet.
-
Separation: The sample is vaporized and carried by an inert gas through a capillary column, where separation occurs based on boiling point and polarity.
-
Detection and Identification: As the separated components elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for identification.
The conditions for GC-MS analysis, such as the temperature program and the type of column used, would be optimized to achieve the best separation and detection of the analyte.[7][8]
Part 2: Tetrahydro-3-furanacetaldehyde: An Overview of a Structurally Related Compound
Tetrahydro-3-furanacetaldehyde (also known as 2-(tetrahydrofuran-3-yl)acetaldehyde) is a higher homologue of tetrahydro-3-furancarboxaldehyde, containing an additional methylene group between the tetrahydrofuran ring and the aldehyde functional group.
Current Knowledge and Applications
Information on tetrahydro-3-furanacetaldehyde is limited, primarily appearing in the catalogs of chemical suppliers.[9][10][11][12][13][14]
Table 2: Physicochemical Properties of Tetrahydro-3-furanacetaldehyde
| Property | Value | Source |
| CAS Number | 1072-94-2 | [9][10][11][15] |
| Molecular Formula | C₆H₁₀O₂ | [9][11] |
| Molecular Weight | 114.14 g/mol | [11][12] |
| Synonyms | This compound | [9][15] |
| Purity | >98% (as listed by some suppliers) | [9] |
Despite the limited publicly available research, this compound is cited as being used in the preparation of piperidinylthiophenecarboxylic acid derivatives as inhibitors of the Hepatitis C virus, as well as in the synthesis of pyrrolidones with anti-HIV activity.[15] This indicates its potential as a valuable intermediate in medicinal chemistry.
Conclusion
References
-
BioOrganics. This compound. [Link]
-
Pharmaffiliates. CAS No : 1072-94-2 | Product Name : this compound. [Link]
-
Arctom. CAS NO. 1072-94-2 | this compound | Catalog SY145278. [Link]
-
The Royal Society of Chemistry. Supporting Information for: A mild and efficient method for the synthesis of 2,5-diformylfuran. [Link]
-
PubChem. 3-Furancarboxaldehyde, tetrahydro-. [Link]
-
PubChem. 3-Furancarboxaldehyde, tetrahydro-. [Link]
-
LookChem. (4-ETHYL-5-OXO-TETRAHYDRO-FURAN-3-YL)-ACETALDEHYDE. [Link]
-
US EPA. 3-Furancarboxaldehyde, tetrahydro- - Substance Details - SRS. [Link]
- Phillips, A. J., & Uto, Y. (2006). Recent advances in the stereoselective synthesis of tetrahydrofurans. Current opinion in drug discovery & development, 9(6), 757–774.
-
The Royal Society of Chemistry. Supporting Information for: Synthesis of 1-dodecyl-3-methyl benzimidazolium bromide. [Link]
-
Coompo Research Chemicals. Tetrahydro-2-furanacetaldehyde | 20005-32-7. [Link]
- Tamate, E. (1957). Synthesis of Tetrahydrofurans. I. Reaction Products of Several Aldehydes With 2, 2, 5, 5-Tetramethyl-Tetrahydro-3-Furanone. Nippon kagaku zassi, 78(1293).
-
CP Lab Safety. Tetrahydro-3-furanacetaldehyde, 95% Purity, C6H10O2, 100 mg. [Link]
-
PubChem. Tetrahydro-2-furancarboxaldehyde. [Link]
-
PubChem. 3-Furaldehyde. [Link]
- Wolfe, J. P., & Hay, M. B. (2006). Synthesis of Substituted Tetrahydrofurans. Topics in Current Chemistry, 264, 1-43.
- Rosowsky, A., Forsch, R. A., & Queener, S. F. (1998). Synthesis and biological activities of tricyclic conformationally restricted tetrahydropyrido annulated furo[2,3-d]pyrimidines as inhibitors of dihydrofolate reductases. Journal of medicinal chemistry, 41(16), 2994–3003.
- Blank, I., Devaud, S., & Fay, L. B. (1998). Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry. Journal of Agricultural and Food Chemistry, 46(5), 1954–1959.
- Bio, M. M., et al. (2021). Development of a Flexible and Robust Synthesis of Tetrahydrofuro[3,4-b]furan Nucleoside Analogues. The Journal of organic chemistry, 86(8), 5859–5872.
-
NIST. 3-Furaldehyde. [Link]
- Li, Y., et al. (2025). Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. ChemMedChem, 20(16), e202500259.
-
BIVITURE. ACETALDEHYDE TETRAHYDROFURAN SOLVENT. [Link]
-
Wikipedia. Tetrahydrofuran. [Link]
-
Organic Chemistry Portal. Tetrahydrofuran synthesis. [Link]
- Singh, R., et al. (2014). Synthesis, characterization and biological evaluations of 2-(4-hydroxyaryl)-N'-[{5'-(substituted aryl)-furan-2'-yl}-methylidene]-ketohydrazides. Der Pharma Chemica, 6(1), 244-251.
- Bartoli, G., et al. (1999). Simple Synthesis of Tetrahydrofurans via Reaction of Enolates of γ-Chloroketones with Aldehydes. The Journal of Organic Chemistry, 64(15), 5694–5697.
-
Wikipedia. Furfural. [Link]
- G. R. Fulmer, et al. (2010). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 14(4), 999-1004.
- Cardenia, V., et al. (2019). Factors influencing the in situ formation of Δ9-THC from cannabidiol during GC–MS analysis. Journal of Pharmaceutical and Biomedical Analysis, 172, 25-32.
- G. A. Spreafico, et al. (2007). Enantioselective Syntheses and Sensory Properties of 2-Methyl-tetrahydrofuran-3-thiol Acetates. Journal of Agricultural and Food Chemistry, 55(21), 8683-8689.
- Daglia, M. (2012). Recent Advancements in Enhancing Antimicrobial Activity of Plant-Derived Polyphenols by Biochemical Means. Current pharmaceutical biotechnology, 13(1), 133–143.
-
NIST. 3-Furanol, tetrahydro-. [Link]
- M. J. Matos, et al. (2022). Hands-on synthesis of furanamides and evaluation of their antimicrobial activity.
- S. Chakroborty, & P. Panda. (2021). A Comprehensive Overview of the Synthesis of Tetrahydrocarbazoles and its Biological Properties. Mini-Reviews in Organic Chemistry, 18(1), 1-10.
- S. A. Shuda, et al. (2024). Development and validation of a quantitative method for the analysis of delta-9-tetrahydrocannabinol (delta-9-THC), delta-8-tetrahydrocannabinol (delta-8-THC), delta-9-tetrahydrocannabinolic acid (THCA), and cannabidiol (CBD) in botanicals, edibles, liquids, oils, waxes, and bath products by gas chromatography mass spectrometry (GC/MS). Journal of forensic sciences, 69(5), 1718–1729.
- H. S. Al-bayati, & R. H. Al-bayati. (2022). Organic Synthesis of Some New Compounds Derived from Furfural and Their Evaluation as Antioxidants. Journal of Medicinal and Chemical Sciences, 5(4), 584-593.
- S. Toennes, et al. (2005). Determination of Δ9-Tetrahydrocannabinolic Acid A in Serum Samples by GC-MS. GTFCh-Symposium, Jena.
Sources
- 1. Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. Tetrahydrofuran synthesis [organic-chemistry.org]
- 5. 3-Furancarboxaldehyde, tetrahydro- | C5H8O2 | CID 157568 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 7. researchgate.net [researchgate.net]
- 8. Development and validation of a quantitative method for the analysis of delta-9-tetrahydrocannabinol (delta-9-THC), delta-8-tetrahydrocannabinol (delta-8-THC), delta-9-tetrahydrocannabinolic acid (THCA), and cannabidiol (CBD) in botanicals, edibles, liquids, oils, waxes, and bath products by gas chromatography mass spectrometry (GC/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. BioOrganics [bioorganics.biz]
- 10. 1072-94-2|this compound|BLD Pharm [bldpharm.com]
- 11. arctomsci.com [arctomsci.com]
- 12. scbt.com [scbt.com]
- 13. calpaclab.com [calpaclab.com]
- 14. This compound | 1072-94-2 [amp.chemicalbook.com]
- 15. pharmaffiliates.com [pharmaffiliates.com]
A Technical Guide to the Fundamental Reactivity of the Aldehyde Group in 2-(Tetrahydrofuran-3-yl)acetaldehyde
Abstract: This in-depth technical guide provides a comprehensive analysis of the fundamental reactivity of the aldehyde group in 2-(tetrahydrofuran-3-yl)acetaldehyde. Tailored for researchers, scientists, and professionals in drug development, this document explores the nuanced interplay of steric and electronic effects conferred by the tetrahydrofuran (THF) moiety on the adjacent aldehyde functionality. Key reaction classes, including oxidation, reduction, nucleophilic additions (with a focus on Grignard and Wittig reactions), and enolate chemistry, are discussed in detail. The guide integrates theoretical principles with field-proven experimental protocols, offering a robust framework for predicting and manipulating the chemical behavior of this versatile building block.
Introduction: Structural and Synthetic Significance
This compound is a heterocyclic aldehyde of significant interest in organic synthesis and medicinal chemistry. Its structure, featuring a reactive aldehyde group tethered to a tetrahydrofuran ring, presents a unique combination of functionalities. The THF moiety is a common substructure in a wide array of biologically active natural products, including lignans and polyether ionophores, which exhibit diverse therapeutic properties such as antitumor and antimicrobial activities.[1] The aldehyde group, a cornerstone of carbonyl chemistry, serves as a versatile handle for carbon-carbon bond formation and functional group interconversions.
The strategic importance of this molecule lies in the stereoelectronic influence of the THF ring on the aldehyde's reactivity. This guide will dissect these influences and provide practical, experimentally-grounded insights into its chemical behavior. The synthesis of substituted tetrahydrofurans, often involving aldehydes as key electrophiles, is a well-established field, highlighting the importance of understanding the reactivity of molecules like this compound.[1][2]
The Influence of the Tetrahydrofuran Ring: A Stereoelectronic Perspective
The reactivity of the aldehyde in this compound is not simply that of a generic aliphatic aldehyde. The adjacent THF ring exerts significant stereoelectronic effects that modulate the accessibility and electrophilicity of the carbonyl carbon.
2.1. Electronic Effects:
The oxygen atom within the THF ring is electron-withdrawing via induction, which can slightly increase the electrophilicity of the aldehyde's carbonyl carbon. This effect, however, is often counterbalanced by the potential for through-space interactions and conformational effects.
2.2. Steric Hindrance:
The non-planar, puckered conformation of the THF ring presents a degree of steric hindrance around the aldehyde group. This can influence the trajectory of incoming nucleophiles, potentially leading to diastereoselectivity in addition reactions. The conformational flexibility of the THF ring, which undergoes pseudorotation, further complicates the steric environment.[3]
2.3. Intramolecular Interactions:
The potential for intramolecular hydrogen bonding or other non-covalent interactions between the THF oxygen and reaction intermediates can play a crucial role in directing reaction pathways and influencing transition state energies. Such interactions have been explored in the context of ring-opening reactions of THF, highlighting the dynamic nature of the ring.[4][5]
Core Reactivity and Synthetic Applications
The aldehyde group in this compound undergoes a range of fundamental organic transformations. This section will detail the key reaction classes, providing both mechanistic understanding and practical experimental protocols.
Oxidation of the Aldehyde
The oxidation of the aldehyde to the corresponding carboxylic acid, 2-(tetrahydrofuran-3-yl)acetic acid, is a common transformation. Various oxidizing agents can be employed, with the choice often depending on the desired selectivity and reaction scale.
Common Oxidation Methods:
| Oxidizing Agent | Typical Conditions | Yield | Notes |
| Jones Reagent (CrO₃/H₂SO₄) | Acetone, 0 °C to rt | Moderate | Strong oxidant, not suitable for sensitive substrates.[6] |
| Pinnick Oxidation (NaClO₂) | t-BuOH/H₂O, NaH₂PO₄ | High | Mild and selective for aldehydes. |
| TEMPO-mediated Oxidation | TEMPO, NaOCl, CH₂Cl₂ | High | Catalytic and efficient.[6] |
Detailed Protocol: TEMPO-Catalyzed Oxidation
This protocol describes a mild and efficient method for the oxidation of this compound to 2-(tetrahydrofuran-3-yl)acetic acid using a TEMPO/NaOCl system.
Workflow for TEMPO-Catalyzed Oxidation
Caption: Workflow for the TEMPO-catalyzed oxidation of an aldehyde.
Step-by-Step Methodology:
-
Dissolve this compound (1.0 eq) in dichloromethane (CH₂Cl₂) in a round-bottom flask equipped with a magnetic stir bar.
-
Add 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO) (0.01-0.05 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add an aqueous solution of sodium hypochlorite (NaOCl) (1.1-1.5 eq) dropwise, maintaining the temperature below 5 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).
-
Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.
-
Extract the aqueous layer with CH₂Cl₂ (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting carboxylic acid by silica gel column chromatography.
Reduction to the Corresponding Alcohol
Reduction of the aldehyde yields 2-(tetrahydrofuran-3-yl)ethanol, a primary alcohol. This is typically achieved with high efficiency using metal hydride reagents.
Common Reducing Agents:
| Reducing Agent | Typical Conditions | Yield | Notes |
| Sodium Borohydride (NaBH₄) | Methanol or Ethanol, 0 °C to rt | High | Mild and selective for aldehydes and ketones. |
| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous THF or Et₂O, 0 °C | High | Powerful reducing agent; reacts with protic solvents. |
| Diisobutylaluminum Hydride (DIBAL-H) | Toluene or Hexane, -78 °C | High | Can be used for partial reductions of esters and nitriles. |
Detailed Protocol: Reduction with Sodium Borohydride
This protocol provides a straightforward method for the reduction of this compound using sodium borohydride.
Workflow for NaBH₄ Reduction
Caption: Workflow for the sodium borohydride reduction of an aldehyde.
Step-by-Step Methodology:
-
Dissolve this compound (1.0 eq) in methanol in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (NaBH₄) (1.1-1.5 eq) in small portions.
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully quench the reaction by the slow addition of water or dilute hydrochloric acid (HCl).
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3x).
-
Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate.
-
Purify the alcohol product by silica gel chromatography if necessary.
Nucleophilic Addition: Grignard and Wittig Reactions
The electrophilic carbonyl carbon of the aldehyde is susceptible to attack by a variety of nucleophiles, enabling the formation of new carbon-carbon bonds. The Grignard and Wittig reactions are two of the most powerful and widely used methods in this context.
The addition of a Grignard reagent (R-MgX) to this compound results in the formation of a secondary alcohol.[7][8] The reaction proceeds via nucleophilic attack of the carbanionic portion of the Grignard reagent on the carbonyl carbon.[9]
Reaction Mechanism: Grignard Addition
Sources
- 1. Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tetrahydrofuran synthesis [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Insights into the Reactivity of the Ring-Opening Reaction of Tetrahydrofuran by Intramolecular Group-13/P- and Al/Group-15-Based Frustrated Lewis Pairs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. US9399629B2 - Process for the manufacture of 3-oxo-tetrahydrofuran - Google Patents [patents.google.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
An In-depth Technical Guide to the Spectroscopic Data of 2-(tetrahydrofuran-3-yl)acetaldehyde
Authored by: A Senior Application Scientist
Introduction
2-(Tetrahydrofuran-3-yl)acetaldehyde is a heterocyclic compound of interest in synthetic chemistry and drug discovery. Its structure, featuring a saturated five-membered oxygen-containing ring and a reactive aldehyde functional group, presents a unique set of spectroscopic characteristics. Accurate interpretation of its spectroscopic data is paramount for confirming its identity, assessing its purity, and understanding its reactivity in various chemical transformations. This guide provides a comprehensive overview of the expected spectroscopic data for this compound, grounded in fundamental principles and data from analogous structures. While experimental spectra for this specific compound are not widely published, this document will serve as a robust predictive guide for researchers and drug development professionals. The methodologies and interpretations presented herein are designed to be self-validating, ensuring a high degree of confidence in structural elucidation.
Molecular Structure and Numbering
To facilitate the discussion of spectroscopic data, the following IUPAC numbering system for the atoms in this compound will be used throughout this guide.
Caption: Molecular structure and atom numbering of this compound.
¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.
Predicted ¹H NMR Data
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |
| H7 (CHO) | 9.5 - 9.8 | Triplet (t) | The aldehyde proton is highly deshielded and will be split by the adjacent C6 protons. |
| H2, H5 | 3.6 - 4.0 | Multiplet (m) | These protons are adjacent to the ring oxygen, leading to a downfield shift. |
| H3 | 2.5 - 2.9 | Multiplet (m) | This proton is at a branch point and coupled to multiple protons. |
| H6 | 2.3 - 2.6 | Doublet of doublets (dd) or Multiplet (m) | These diastereotopic protons are adjacent to the aldehyde group and coupled to H3 and H7. |
| H4 | 1.8 - 2.2 | Multiplet (m) | These are the remaining protons on the tetrahydrofuran ring. |
Interpretation and Causality
The predicted ¹H NMR spectrum of this compound is complex due to the presence of a chiral center at C3, which renders the C2, C4, and C6 protons diastereotopic.
-
Aldehyde Proton (H7): The most downfield signal is expected for the aldehyde proton (H7) in the range of 9.5-9.8 ppm, a characteristic chemical shift for aldehydes.[1] It is predicted to be a triplet due to coupling with the two protons on C6.
-
Protons Adjacent to Oxygen (H2, H5): The protons on the carbons adjacent to the ring oxygen (C2 and C5) are expected to resonate between 3.6 and 4.0 ppm. Their chemical shift is influenced by the electronegativity of the oxygen atom.
-
Methylene Bridge Protons (H4): The protons on C4 are expected to appear in the range of 1.8-2.2 ppm, typical for alkyl protons in a five-membered ring.
-
Acetaldehyde Moiety Protons (H3, H6): The proton on C3 (H3) and the protons on C6 (H6) will exhibit complex splitting patterns due to coupling with each other and with neighboring protons. The diastereotopic nature of the H6 protons will likely result in a complex multiplet.
Experimental Protocol for ¹H NMR Spectroscopy
Caption: Workflow for acquiring a high-quality ¹H NMR spectrum.
¹³C NMR Spectroscopy
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule.
Predicted ¹³C NMR Data
| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |
| C7 (C=O) | 200 - 205 | The aldehyde carbonyl carbon is highly deshielded. |
| C2, C5 | 68 - 72 | Carbons adjacent to the ring oxygen. |
| C6 | 50 - 55 | Methylene carbon adjacent to the aldehyde. |
| C3 | 40 - 45 | The carbon at the branch point of the ring. |
| C4 | 28 - 33 | The remaining methylene carbon in the ring. |
Interpretation and Causality
-
Carbonyl Carbon (C7): The aldehyde carbonyl carbon (C7) is expected to have the most downfield chemical shift, typically in the 200-205 ppm range.
-
Carbons Adjacent to Oxygen (C2, C5): The carbons bonded to the ring oxygen (C2 and C5) are deshielded and are predicted to appear between 68 and 72 ppm.
-
Alkyl Carbons (C3, C4, C6): The remaining sp³ hybridized carbons will appear in the upfield region of the spectrum, with their specific shifts influenced by their substitution and position relative to the functional groups.
Experimental Protocol for ¹³C NMR Spectroscopy
The sample preparation is similar to that for ¹H NMR. A higher concentration of the sample may be required due to the lower natural abundance of ¹³C. The acquisition will involve a proton-decoupled pulse sequence to obtain singlets for each unique carbon atom.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibration |
| 2950 - 2850 | C-H (alkane) | Stretching |
| 2850 - 2800 & 2750 - 2700 | C-H (aldehyde) | Stretching (Fermi doublet) |
| 1740 - 1720 | C=O (aldehyde) | Stretching |
| 1150 - 1050 | C-O (ether) | Stretching |
Interpretation and Causality
-
C=O Stretch: A strong absorption band between 1740 and 1720 cm⁻¹ is a definitive indicator of the aldehyde carbonyl group.[2]
-
Aldehyde C-H Stretch: The presence of two weaker bands in the region of 2850-2800 cm⁻¹ and 2750-2700 cm⁻¹ (a Fermi doublet) is characteristic of the C-H bond of an aldehyde.
-
C-O Stretch: A strong band in the 1150-1050 cm⁻¹ region is expected for the C-O stretching of the tetrahydrofuran ring.[3]
-
Alkane C-H Stretch: The absorption bands in the 2950-2850 cm⁻¹ range are due to the C-H stretching vibrations of the sp³ hybridized carbons in the molecule.
Experimental Protocol for IR Spectroscopy
A small amount of the neat liquid sample can be placed between two salt plates (e.g., NaCl or KBr) to acquire the spectrum using a Fourier-transform infrared (FTIR) spectrometer. Alternatively, a solution in a suitable solvent (e.g., CCl₄) can be used.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.
Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 114 | [M]⁺, Molecular ion |
| 85 | [M - CHO]⁺ |
| 71 | [M - CH₂CHO]⁺ |
| 43 | [CH₂CHO]⁺ |
Interpretation and Fragmentation
The molecular ion peak ([M]⁺) is expected at an m/z value corresponding to the molecular weight of this compound (C₆H₁₀O₂), which is 114.14 g/mol .[4] Common fragmentation pathways for aldehydes and ethers will likely be observed.
Caption: Predicted major fragmentation pathway for this compound in mass spectrometry.
Experimental Protocol for Mass Spectrometry
The sample can be introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS). Electron ionization (EI) is a common method for generating fragments.
Conclusion
This technical guide provides a detailed prediction and interpretation of the ¹H NMR, ¹³C NMR, IR, and mass spectral data for this compound. The provided protocols outline best practices for data acquisition, ensuring the generation of high-quality, reliable spectroscopic data. For researchers and professionals in drug development, this guide serves as a valuable resource for the structural characterization and purity assessment of this important heterocyclic compound.
References
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000246). Retrieved from [Link]
-
BioOrganics. (n.d.). This compound. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). CAS No : 1072-94-2 | Product Name : this compound. Retrieved from [Link]
- Vuckovic, D. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. International Journal of Molecular Sciences, 20(11), 2759.
- Kleimeier, N. F., et al. (2021). On the Formation of the Popcorn Flavorant 2,3-Butanedione (CH3COCOCH3) in Acetaldehyde-Containing Interstellar Ices. ACS Earth and Space Chemistry, 5(7), 1736-1746.
-
Arctom. (n.d.). CAS NO. 1072-94-2 | this compound. Retrieved from [Link]
- Chertkov, A. V., Shestakova, A. K., & Chertkov, V. A. (2012). Synthesis and NMR spectra of tetrahydrofuran-2-13C. Chemistry of Heterocyclic Compounds, 48(3), 412-421.
-
Organic Chemistry Portal. (n.d.). Tetrahydrofuran synthesis. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Acetaldehyde. Retrieved from [Link]
-
BIVITURE. (n.d.). ACETALDEHYDE TETRAHYDROFURAN SOLVENT. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Tetrahydrofuran. Retrieved from [Link]
- Chertkov, A. V., Shestakova, A. K., & Chertkov, V. A. (2012). SYNTHESIS AND NMR SPECTRA OF TETRAHYDROFURAN-2-13C. Chemistry of Heterocyclic Compounds, (3).
- Chertkov, V. A., Shestakova, A. K., & Chertkov, A. V. (2012). The upfield part of the 1 H NMR spectrum of THF (1a) (a) and THF-2-13 C (1b) (b).
- Dwivedi, A., Baboo, V., & Bajpai, A. K. (2021). Experimental IR spectra of tetrahydrofuran.
- Grosch, W., & Belitz, H.-D. (2009). Enantioselective Syntheses and Sensory Properties of 2-Methyl-tetrahydrofuran-3-thiol Acetates. Journal of Agricultural and Food Chemistry, 57(1), 234-240.
-
National Institute of Standards and Technology. (n.d.). Acetaldehyde IR Spectrum. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). 2-Furaldehyde diethyl acetal. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Tetrahydrofuran Mass Spectrum. Retrieved from [Link]
Sources
commercial availability of 2-(tetrahydrofuran-3-yl)acetaldehyde
An In-depth Technical Guide to the Commercial Availability and Application of 2-(Tetrahydrofuran-3-yl)acetaldehyde
Introduction
This compound, a key heterocyclic building block, holds significant importance in the landscape of modern medicinal chemistry and drug discovery. Its unique structural motif, featuring a tetrahydrofuran ring coupled with a reactive aldehyde functionality, makes it a versatile intermediate for the synthesis of complex molecular architectures. The tetrahydrofuran core is a prevalent scaffold in numerous biologically active natural products and synthetic pharmaceuticals, often contributing to favorable pharmacokinetic properties such as improved solubility and metabolic stability.[1] This guide provides an in-depth analysis of the , delves into its synthetic pathways, explores its critical applications in drug development, and outlines essential safety and handling protocols for laboratory and industrial settings.
Commercial Availability
For researchers and process chemists, securing a reliable supply of starting materials is paramount. This compound is available from a range of specialized chemical suppliers. When sourcing this compound, it is crucial to consider factors beyond mere availability, including purity, the scale of production, and the supplier's ability to provide comprehensive analytical documentation, such as a Certificate of Analysis (CoA) and Safety Data Sheet (SDS). Below is a summary of representative commercial sources for this valuable intermediate.
| Supplier | CAS Number | Molecular Formula | Molecular Weight | Notes |
| Pharmaffiliates | 1072-94-2 | C6H10O2 | 114.14 | Offers the compound as a reference standard and for use in the preparation of pharmaceutical derivatives.[2] |
| BLD Pharm | 1072-94-2 | C6H10O2 | 114.14 | Provides the product with options for cold-chain transportation to ensure stability.[3] |
| ChemicalBook | 1072-94-2 | C6H10O2 | 114.14 | Lists multiple global suppliers and provides access to safety and risk information.[4] |
Synthetic Methodologies: An Overview
While this compound is commercially available, an understanding of its synthesis is invaluable for process optimization, cost-benefit analysis, and potential in-house production. A prevalent synthetic strategy involves the controlled oxidation of the corresponding primary alcohol, 2-(tetrahydrofuran-3-yl)ethanol. The choice of oxidant is critical to prevent over-oxidation to the carboxylic acid, a common side reaction with more aggressive oxidizing agents. Mild and selective oxidation methods, such as those employing Swern or Dess-Martin periodinane conditions, are often favored in laboratory-scale preparations.
A generalized workflow for the synthesis of this compound is depicted below. This process typically involves the oxidation of 2-(tetrahydrofuran-3-yl)ethanol using a suitable oxidizing agent in an appropriate solvent system, followed by workup and purification to isolate the desired aldehyde.
Caption: A hypothetical reaction scheme demonstrating the utility of the title compound.
Safety, Handling, and Storage
Proper handling and storage of this compound are essential to ensure laboratory safety and maintain the integrity of the compound. As with many aldehydes, this compound may be susceptible to oxidation and polymerization over time.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.
-
Hand Protection: Wear suitable chemically resistant gloves.
-
Skin and Body Protection: A lab coat and appropriate protective clothing should be worn.
Handling:
-
Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.
-
Keep away from sources of ignition, as related compounds like tetrahydrofuran are flammable. [5][6][7]* Avoid contact with skin and eyes. [6]* Take precautionary measures against static discharge.
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area. [8][9]* The recommended storage temperature is typically 2-8°C to minimize degradation. [2]* Keep away from incompatible materials such as strong oxidizing agents.
First Aid Measures:
-
After Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.
-
After Skin Contact: Immediately wash the affected area with soap and plenty of water.
-
After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention. [10]* After Swallowing: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
Conclusion
This compound stands out as a valuable and versatile building block in the synthesis of complex organic molecules, particularly within the pharmaceutical industry. Its commercial availability from a range of suppliers facilitates its use in both academic research and industrial drug development. A thorough understanding of its synthetic routes, coupled with a firm grasp of its reactivity and applications, empowers chemists to leverage its full potential. Adherence to strict safety and handling protocols is paramount to ensure the safe and effective utilization of this important chemical intermediate. As the quest for novel therapeutics continues, the demand for such well-defined and functionalized building blocks is poised to grow, further solidifying the role of this compound in the future of medicinal chemistry.
References
- BIVITURE. Acetaldehyde Tetrahydrofuran Solvent.
- Wolfe, J. P., & Hay, M. B. (2006). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. National Institutes of Health.
- Pharmaffiliates. This compound.
- Sigma-Aldrich. Acetaldehyde solution, 5 M in THF.
- Sigma-Aldrich. Acetaldehyde solution 5 M in THF.
- Google Patents. Process for the manufacture of 3-oxo-tetrahydrofuran.
- BLD Pharm. This compound.
- Carl ROTH. Tetrahydrofuran - Safety Data Sheet.
- New Jersey Department of Health. Tetrahydrofuran Hazard Summary.
- Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd.
- ResearchGate. Recent Advances on the Use of 2-methyltetrahydrofuran (2-MeTHF) in Biotransformations.
- Sigma-Aldrich. Safety Data Sheet.
- Fisher Scientific. Safety Data Sheet.
- Chemos GmbH & Co. KG. Safety Data Sheet: tetrahydrofuran.
- ChemicalBook. This compound.
Sources
- 1. Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. 1072-94-2|this compound|BLD Pharm [bldpharm.com]
- 4. This compound | 1072-94-2 [amp.chemicalbook.com]
- 5. carlroth.com [carlroth.com]
- 6. nj.gov [nj.gov]
- 7. chemos.de [chemos.de]
- 8. 乙醛 溶液 5 M in THF | Sigma-Aldrich [sigmaaldrich.com]
- 9. 乙醛 溶液 5 M in THF | Sigma-Aldrich [sigmaaldrich.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Methodological & Application
Application Note & Protocol: Synthesis of 2-(Tetrahydrofuran-3-yl)acetaldehyde from 3-Hydroxytetrahydrofuran
Introduction and Strategic Overview
2-(Tetrahydrofuran-3-yl)acetaldehyde is a valuable heterocyclic building block in synthetic organic chemistry and drug development. Its bifunctional nature, featuring a reactive aldehyde and a tetrahydrofuran (THF) scaffold, makes it a key intermediate for constructing more complex molecular architectures. The THF moiety is a prevalent structural motif in numerous natural products and pharmacologically active compounds.[1] The direct precursor, 3-hydroxytetrahydrofuran, is a commercially available and readily accessible starting material.[2][3]
The critical transformation required is the selective oxidation of a secondary alcohol to an aldehyde. This conversion is challenging because aldehydes are susceptible to over-oxidation to the corresponding carboxylic acid, especially under harsh conditions.[4] Therefore, the choice of oxidant and reaction conditions is paramount to achieving high yield and purity of the desired aldehyde.
This document provides a comprehensive guide to this synthesis, focusing on the Parikh-Doering oxidation . This method was selected for its exceptional balance of mild reaction conditions, operational simplicity, and high functional group tolerance, making it superior to many alternatives for this specific application.
Causality Behind Method Selection: A Comparative Analysis
Several established methods can achieve the oxidation of secondary alcohols. However, each presents distinct advantages and disadvantages for the synthesis of this compound.
-
Chromium-Based Reagents (e.g., PCC, PDC): While historically significant, these reagents are highly toxic and generate hazardous heavy metal waste, making them environmentally untenable for modern synthetic applications.[5][6]
-
Swern Oxidation: This method utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride at cryogenic temperatures (-78 °C).[7][8][9] While highly effective and mild, it requires specialized low-temperature equipment and produces stoichiometric amounts of dimethyl sulfide, a volatile compound with an extremely unpleasant odor, along with toxic carbon monoxide gas.[7][10][11]
-
Dess-Martin Periodinane (DMP) Oxidation: DMP is a hypervalent iodine reagent that provides excellent yields of aldehydes from alcohols under very mild, room-temperature conditions.[12][13][14] Its primary drawbacks are the high cost of the reagent and its potential shock-sensitive, explosive nature, which raises safety concerns for scale-up operations.[15]
-
Tetrapropylammonium Perruthenate (TPAP) Oxidation: This is a powerful catalytic method that uses a co-oxidant, typically N-methylmorpholine N-oxide (NMO).[16][17][18] It is exceptionally mild and selective.[19] However, the ruthenium-based catalyst is expensive, which can be a limiting factor.[20]
-
Parikh-Doering Oxidation: This protocol also employs DMSO as the terminal oxidant but uses the sulfur trioxide pyridine complex (SO₃•Py) as a stable, non-volatile, and easily handled activator.[21][22] The reaction can be conveniently run at 0 °C to room temperature, obviating the need for cryogenic setups.[21][23] It is known for its high yields and minimal formation of common byproducts, such as methylthiomethyl ethers, that can plague other DMSO-based oxidations.[22]
Given these considerations, the Parikh-Doering oxidation emerges as the most practical, efficient, and scalable method for this application in a standard research or development laboratory.
Reaction Mechanism: The Parikh-Doering Oxidation
The Parikh-Doering oxidation proceeds through a well-defined pathway involving the activation of DMSO, formation of an alkoxysulfonium intermediate, and a final elimination step.[21][23]
-
Activation of DMSO: The sulfur trioxide pyridine complex (SO₃•Py), a potent electrophile, reacts with the nucleophilic oxygen of DMSO to form a highly reactive dimethylsulfoxonium species.
-
Formation of the Alkoxysulfonium Intermediate: The alcohol substrate, 3-hydroxytetrahydrofuran, performs a nucleophilic attack on the activated sulfur center.
-
Ylide Formation: A hindered base, such as triethylamine (Et₃N), deprotonates the carbon adjacent to the positively charged sulfur atom, forming a key sulfur ylide intermediate.
-
Intramolecular Elimination: The ylide undergoes a syn-elimination via a five-membered ring transition state. The ylide's carbanion abstracts the proton from the carbon bearing the oxygen, leading to the formation of the C=O double bond of the aldehyde, dimethyl sulfide (DMS), and triethylammonium salt.[22][24]
Caption: Reaction mechanism of the Parikh-Doering oxidation.
Detailed Experimental Protocol
This protocol details the synthesis of this compound on a 10 mmol scale.
Materials and Equipment
-
Reagents:
-
3-Hydroxytetrahydrofuran (≥98%)
-
Sulfur trioxide pyridine complex (SO₃•Py, 98%)
-
Anhydrous Dimethyl sulfoxide (DMSO, ≥99.9%)
-
Triethylamine (Et₃N, ≥99.5%, distilled from CaH₂)
-
Anhydrous Dichloromethane (DCM, ≥99.8%)
-
Deionized Water
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel (for column chromatography, 230-400 mesh)
-
-
Equipment:
-
250 mL three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Septa and nitrogen/argon inlet
-
Addition funnel (optional)
-
Ice-water bath
-
Thermometer
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
TLC plates (silica gel 60 F₂₅₄)
-
Safety Precautions
-
General: Conduct the entire procedure in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
SO₃•Pyridine: Corrosive and highly hygroscopic. Handle quickly in a dry environment and store in a desiccator.
-
DMSO: Can increase the rate of skin absorption of other chemicals. Avoid all skin contact.
-
Triethylamine: Flammable, corrosive, and has a strong, unpleasant odor. Handle with care.
-
Dichloromethane (DCM): A volatile suspected carcinogen. Use only in a fume hood.
Experimental Workflow
Caption: Overall workflow for the synthesis and purification.
Step-by-Step Procedure
-
Reaction Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a rubber septum. Flame-dry the glassware under vacuum and allow it to cool to room temperature under a positive pressure of nitrogen or argon.
-
Charging Reagents: To the flask, add 3-hydroxytetrahydrofuran (0.881 g, 10.0 mmol, 1.0 eq.). Add anhydrous dichloromethane (DCM, 30 mL) and anhydrous dimethyl sulfoxide (DMSO, 10 mL). Finally, add triethylamine (Et₃N, 4.2 mL, 3.04 g, 30.0 mmol, 3.0 eq.).
-
Cooling: Place the flask in an ice-water bath and stir the solution until the internal temperature reaches 0-5 °C.
-
Addition of Activator: While maintaining the temperature at 0-5 °C, carefully add the sulfur trioxide pyridine complex (SO₃•Py, 3.18 g, 20.0 mmol, 2.0 eq.) in small portions over 15-20 minutes. A slight exotherm may be observed.
-
Reaction: After the addition is complete, stir the resulting suspension vigorously at 0 °C for 1 hour. Then, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 2-4 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent system. The starting material (3-hydroxytetrahydrofuran) is significantly more polar than the product aldehyde. Visualize spots using a potassium permanganate stain. The reaction is complete when the starting material spot has disappeared.
-
Workup: Once the reaction is complete, cool the flask again in an ice bath and carefully quench the reaction by the slow addition of 50 mL of deionized water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM (2 x 30 mL).
-
Washing: Combine all organic layers and wash sequentially with 50 mL of deionized water, 50 mL of saturated aqueous NaHCO₃ solution, and finally 50 mL of brine. The bicarbonate wash removes any acidic residues.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator. Use a bath temperature below 30 °C to avoid potential volatilization of the product.
-
Purification: Purify the resulting crude oil by flash column chromatography on silica gel. Elute with a gradient of 5% to 20% ethyl acetate in hexanes to isolate the pure this compound.
-
Characterization: The final product should be a colorless to pale yellow oil. Characterize using standard spectroscopic methods (¹H NMR, ¹³C NMR, IR, MS).
Data Summary and Expected Results
The following table summarizes the key quantitative parameters for the described protocol.
| Parameter | Value | Notes |
| Starting Material | 3-Hydroxytetrahydrofuran | 0.881 g (10.0 mmol) |
| Activator | SO₃•Pyridine Complex | 3.18 g (20.0 mmol, 2.0 eq.) |
| Base | Triethylamine | 4.2 mL (30.0 mmol, 3.0 eq.) |
| Solvents | DCM (30 mL), DMSO (10 mL) | Anhydrous grade is crucial. |
| Reaction Temperature | 0 °C to Room Temperature | Initial cooling is important for control. |
| Reaction Time | 3 - 5 hours | Monitor by TLC for completion. |
| Expected Yield | 75 - 85% | Yields can vary based on purity of reagents and technique. |
| Product Appearance | Colorless to pale yellow oil |
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | 1. Insufficient SO₃•Py complex.2. "Wet" (non-anhydrous) reagents or solvents.3. Insufficient reaction time. | 1. Use a fresh, dry batch of SO₃•Py.2. Ensure all reagents and solvents are strictly anhydrous.3. Allow the reaction to stir longer at room temperature. |
| Low Yield | 1. Product loss during workup (volatility).2. Inefficient extraction or purification. | 1. Use a cold water bath during rotary evaporation.2. Perform extractions thoroughly and optimize chromatography conditions. |
| Formation of Side Products | 1. Reaction temperature too high during addition.2. Impure starting materials. | 1. Maintain strict temperature control (0-5 °C) during the addition of SO₃•Py.2. Use high-purity starting materials. |
Conclusion
The Parikh-Doering oxidation provides a highly effective, reliable, and operationally simple method for the synthesis of this compound from 3-hydroxytetrahydrofuran. By avoiding cryogenic temperatures and toxic heavy metals, this protocol represents a practical and scalable approach suitable for both academic research and industrial drug development settings. The mild conditions ensure compatibility with a wide range of functional groups, highlighting its utility in complex molecule synthesis.
References
-
Wolfe, J. P., & Hay, M. B. (2007). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. PMC - NIH. [Link]
- Gao, S., et al. (2016). Process for the manufacture of 3-oxo-tetrahydrofuran.
-
Wikipedia. (2023). 3-Hydroxytetrahydrofuran. [Link]
-
Wikipedia. (2023). Tetrapropylammonium perruthenate. [Link]
-
Wikipedia. (2023). Swern oxidation. [Link]
-
Wikipedia. (2023). Parikh–Doering oxidation. [Link]
-
Chemiz. (2025). Parikh-Doering oxidation. YouTube. [Link]
-
Wynberg, H., & Bantjes, A. (1959). Furan, 3-hydroxy-1,2,3,4-tetrahydro-. Organic Syntheses Procedure. [Link]
-
Wikipedia. (2023). Dess–Martin oxidation. [Link]
-
Master Organic Chemistry. (2023). Swern Oxidation of Alcohols To Aldehydes and Ketones. [Link]
-
Organic Chemistry Portal. (2023). Tetrapropylammonium Perruthenate (TPAP). [Link]
-
Langer, P. (2000). Tetra-n-propyl Ammonium Perruthenate (TPAP) – An Efficient and Selective Reagent for Oxidation Reactions. Synlett. [Link]
-
Chemistry Steps. (2023). Dess–Martin periodinane (DMP) oxidation. [Link]
-
Chem-Station Int. Ed. (2014). Parikh-Doering Oxidation. [Link]
-
Organic Synthesis. (2023). Alcohol to Aldehyde/Ketone using Dess-Martin Periodinane (DMP). [Link]
-
Organic Chemistry Portal. (2023). Aldehyde synthesis by oxidation of alcohols and rearrangements. [Link]
-
Organic Chemistry Portal. (2023). Swern Oxidation. [Link]
-
Chemistry LibreTexts. (2025). 19.3: Oxidation of Aldehydes and Ketones. [Link]
-
Grokipedia. (2023). Parikh–Doering oxidation. [Link]
-
Organic Syntheses Procedure. (n.d.). Aldehydes from primary alcohols by oxidation with chromium trioxide: Heptanal. [Link]
Sources
- 1. Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-Hydroxytetrahydrofuran - Wikipedia [en.wikipedia.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. US9399629B2 - Process for the manufacture of 3-oxo-tetrahydrofuran - Google Patents [patents.google.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Swern oxidation - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Swern Oxidation [organic-chemistry.org]
- 10. m.youtube.com [m.youtube.com]
- 11. youtube.com [youtube.com]
- 12. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 13. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
- 14. alfa-chemistry.com [alfa-chemistry.com]
- 15. organic-synthesis.com [organic-synthesis.com]
- 16. Tetrapropylammonium perruthenate - Wikipedia [en.wikipedia.org]
- 17. Tetrapropylammonium Perruthenate - TPAP [organic-chemistry.org]
- 18. TCI Practical Example: Oxidation of a Hydroxy Group Using TPAP | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 19. uwindsor.ca [uwindsor.ca]
- 20. RuCl3/Tetrapropylammonium perruthenate (TPAP) Plus Co-oxidants - Wordpress [reagents.acsgcipr.org]
- 21. Parikh–Doering oxidation - Wikipedia [en.wikipedia.org]
- 22. Parikh-Doering Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 23. grokipedia.com [grokipedia.com]
- 24. youtube.com [youtube.com]
detailed protocol for Wittig reaction with 2-(tetrahydrofuran-3-yl)acetaldehyde
Application Note & Protocol
Topic: Detailed Protocol for the Wittig Reaction with 2-(tetrahydrofuran-3-yl)acetaldehyde
Audience: Researchers, scientists, and drug development professionals.
Application Note: Synthesis of Novel Alkenes via Wittig Olefination of this compound
The Wittig reaction stands as a cornerstone of modern organic synthesis, providing a powerful and reliable method for the formation of carbon-carbon double bonds from carbonyl compounds.[1][2] Its significance lies in its ability to install an alkene with predictable regiochemistry, a transformation that is central to the synthesis of numerous natural products, pharmaceuticals, and advanced materials. This guide provides a detailed protocol for the Wittig olefination of this compound, a substrate of interest due to the prevalence of the tetrahydrofuran motif in pharmacologically active molecules.[3]
This protocol is designed for senior researchers and drug development professionals. It moves beyond a simple recitation of steps to explain the underlying principles, from mechanistic considerations and stereochemical control to practical challenges and troubleshooting. By understanding the causality behind each experimental choice, the scientist can adapt and optimize the reaction for their specific synthetic goals.
Mechanistic & Stereochemical Considerations
The Wittig reaction proceeds through the nucleophilic addition of a phosphorus ylide (a Wittig reagent) to an aldehyde or ketone.[2] The reaction pathway involves two key stages:
-
Ylide Formation: A triphenylphosphonium salt, typically prepared from triphenylphosphine and an alkyl halide, is deprotonated by a strong base (e.g., n-butyllithium, sodium hydride) to generate the nucleophilic ylide.[1][4]
-
Olefination: The ylide attacks the carbonyl carbon of the aldehyde, leading to a [2+2] cycloaddition to form a transient four-membered ring intermediate known as an oxaphosphetane.[5] This intermediate then collapses, eliminating triphenylphosphine oxide (a thermodynamically very stable compound) to furnish the desired alkene.[1]
Caption: General mechanism of the Wittig reaction.
The stereochemical outcome of the reaction is largely dependent on the nature of the ylide.[5]
-
Non-stabilized Ylides (where the R' group is alkyl or H) react rapidly and irreversibly. The kinetic pathway favors the formation of a cis-oxaphosphetane, which subsequently collapses to yield the (Z)-alkene as the major product.[2][6]
-
Stabilized Ylides (where R' is an electron-withdrawing group like an ester or ketone) react more slowly and the initial cycloaddition is often reversible. This allows for equilibration to the more thermodynamically stable trans-oxaphosphetane, leading predominantly to the (E)-alkene .[2][5][7]
For applications requiring the (E)-alkene from a non-stabilized ylide, the Schlosser modification can be employed. This involves deprotonating the intermediate betaine with a strong base at low temperatures to enforce equilibration to the more stable threo-betaine, which then yields the (E)-alkene.[2][8]
Substrate-Specific Challenges: this compound
While the tetrahydrofuran ring is generally robust, the aldehyde functional group can present challenges. Aldehydes, particularly non-aromatic ones, can be susceptible to oxidation to the corresponding carboxylic acid or polymerization.[2] Therefore, it is recommended to use freshly prepared or purified this compound for optimal results. The ether oxygen is unlikely to interfere with the reaction under standard Wittig conditions, which are typically non-acidic.
Detailed Experimental Protocol: Synthesis of 3-(prop-1-en-1-yl)tetrahydrofuran
This protocol details the reaction of this compound with the non-stabilized ylide generated from ethyltriphenylphosphonium bromide to yield 3-(prop-1-en-1-yl)tetrahydrofuran, predominantly as the (Z)-isomer.
Reagents and Equipment
| Reagent/Material | Grade | Supplier Example | Notes |
| Ethyltriphenylphosphonium bromide | ≥98% | Sigma-Aldrich | Dry in a vacuum oven before use. |
| Sodium Hydride (NaH) | 60% dispersion in oil | Sigma-Aldrich | Handle with extreme care under inert atmosphere. |
| Anhydrous Tetrahydrofuran (THF) | DriSolv® or similar | MilliporeSigma | Use from a freshly opened bottle or a solvent purification system. |
| This compound | ≥95% | BLD Pharm[9] | Purify by distillation if necessary. Store under Argon. |
| Anhydrous Diethyl Ether (Et₂O) | ACS Grade | Fisher Scientific | For work-up. |
| Saturated aq. NH₄Cl Solution | - | - | For quenching. |
| Saturated aq. NaCl Solution (Brine) | - | - | For washing. |
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | - | For drying. |
| Silica Gel | 230-400 mesh | - | For column chromatography. |
Equipment:
-
Three-neck round-bottom flask, oven-dried
-
Magnetic stirrer and stir bar
-
Argon or Nitrogen gas inlet
-
Septa and syringes
-
Low-temperature thermometer
-
Ice bath and/or dry ice/acetone bath
-
Rotary evaporator
-
Standard glassware for extraction and chromatography
Step-by-Step Methodology
Caption: Experimental workflow for the Wittig olefination.
Procedure:
-
Apparatus Setup: Assemble a three-neck flask with a magnetic stir bar, a thermometer, a gas inlet, and a septum. Flame-dry the apparatus under vacuum and allow it to cool to room temperature under a positive pressure of Argon or Nitrogen.
-
Ylide Generation:
-
To the flask, add ethyltriphenylphosphonium bromide (1.2 eq).
-
Add anhydrous THF to achieve a concentration of approximately 0.5 M.
-
Cool the resulting suspension to 0 °C using an ice bath.
-
Carefully add sodium hydride (1.15 eq) in small portions. Causality Note: Adding the base portion-wise controls the rate of hydrogen gas evolution. The reaction is performed under an inert, anhydrous atmosphere because the ylide is highly reactive towards water and oxygen.[6]
-
After the addition is complete, stir the mixture at 0 °C for 30 minutes, then remove the ice bath and allow it to stir at room temperature for 1 hour. A characteristic deep orange or red color indicates the formation of the ylide.
-
-
Olefination Reaction:
-
Cool the ylide solution back down to 0 °C.
-
Dissolve this compound (1.0 eq) in a small amount of anhydrous THF and add it dropwise to the ylide solution via syringe over 10-15 minutes. Causality Note: A slow, dropwise addition helps to control any potential exotherm and ensures the aldehyde reacts with the ylide rather than undergoing self-condensation.
-
After the addition, remove the ice bath and allow the reaction to stir at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 4-12 hours).
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the flask to 0 °C and quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and dilute with diethyl ether and water.
-
Separate the layers. Extract the aqueous layer twice more with diethyl ether.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
The crude product will contain the desired alkene and triphenylphosphine oxide. Purify by flash column chromatography on silica gel. Purification Note: Triphenylphosphine oxide can be challenging to remove. A non-polar eluent system (e.g., hexanes/ethyl acetate) should be used. For very non-polar products, a strategy of oxidizing residual triphenylphosphine with H₂O₂ to the more polar phosphine oxide, or methylating it with iodomethane, can facilitate separation.[10]
-
-
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. The ratio of (Z) to (E) isomers can be determined by integration of characteristic signals in the ¹H NMR spectrum.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Ylide Formation (no color change) | Inactive base (NaH exposed to air), wet solvent/glassware, impure phosphonium salt. | Use a fresh bottle of NaH or wash the dispersion with dry hexanes before use. Ensure all solvents and glassware are scrupulously dried. Dry the phosphonium salt under vacuum. |
| Aldehyde Fails to React | Ylide is not formed; aldehyde is of poor quality (polymerized); steric hindrance (less likely here). | Confirm ylide formation. Use freshly distilled aldehyde. Consider adding the aldehyde to the pre-formed ylide at a lower temperature (-78 °C) and warming slowly. |
| Low Yield of Alkene | Incomplete reaction; ylide decomposition; side reactions of the aldehyde. | Allow for longer reaction times. Some ylides are unstable; it may be better to generate the ylide in the presence of the aldehyde.[11] Ensure high-purity starting materials. |
| Difficult Purification | Triphenylphosphine oxide co-elutes with the product. | Use a less polar eluent system. If the product is very non-polar, try precipitating the bulk of the Ph₃P=O from a cold hexanes/ether mixture. Alternatively, use the chemical treatment methods described above.[10] |
Safety Precautions
-
Sodium Hydride (NaH): Highly flammable solid that reacts violently with water to produce hydrogen gas. Handle only under an inert atmosphere in a fume hood.
-
n-Butyllithium (if used as an alternative base): Pyrophoric liquid. Handle with extreme care using proper syringe techniques under an inert atmosphere.
-
Organic Solvents (THF, Diethyl Ether): Highly flammable. Work in a well-ventilated fume hood away from ignition sources.
-
Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
References
-
Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]
-
Master Organic Chemistry. (2018, February 6). The Wittig Reaction: A Useful Method For Converting Aldehydes and Ketones To Alkenes. Retrieved from [Link]
-
Wikipedia. (n.d.). Wittig reaction. Retrieved from [Link]
-
Gao, X., & Ma, D. (2010). Preparation and Wittig Reactions of Organotrifluoroborato Phosphonium Ylides. Organic Letters, 12(20), 4544–4547. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). Wittig Reaction - Common Conditions. Retrieved from [Link]
- Google Patents. (2014, September 18). US9399629B2 - Process for the manufacture of 3-oxo-tetrahydrofuran.
-
Li, Z., et al. (2024). Wittig reaction purification for products with very low polarity. Taylor & Francis Online. Retrieved from [Link]
-
Reddit. (2022, December 16). Problems with wittig reaction. r/Chempros. Retrieved from [Link]
-
Wolfe, J. P., & Hay, M. B. (2007). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. Accounts of Chemical Research, 40(12), 1340-1350. Retrieved from [Link]
-
Chemistry Stack Exchange. (2015, October 11). In the Wittig reaction, why do stabilised ylides produce E-alkenes and unstabilised ylides produce Z-alkenes? Retrieved from [Link]
-
ResearchGate. (n.d.). Simple Synthesis of Tetrahydrofurans via Reaction of Enolates of γ-Chloroketones with Aldehydes. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Wittig Reaction Practice Problems. Retrieved from [Link]
-
AdiChemistry. (n.d.). WITTIG REACTION | MECHANISM. Retrieved from [Link]
-
ACS Publications. (1961). The Wittig Synthesis. I. Use of Certain Aliphatic Aldehydes As Intermediates in the Synthesis of Olefins. The Journal of Organic Chemistry, 26(7), 2233–2236. Retrieved from [Link]
-
YouTube. (2022, June 7). Wittig Reaction and Ylides - Aldehydes and Ketones. ChemComplete. Retrieved from [Link]
-
ResearchGate. (n.d.). Wittig‐Schlosser reaction. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). CAS No : 1072-94-2 | Product Name : this compound. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Wittig Reaction. Retrieved from [Link]
-
Wipf, P. (2007). The Wittig Reaction. University of Pittsburgh. Retrieved from [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Wittig reaction - Wikipedia [en.wikipedia.org]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 5. Wittig Reaction [organic-chemistry.org]
- 6. adichemistry.com [adichemistry.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. researchgate.net [researchgate.net]
- 9. 1072-94-2|this compound|BLD Pharm [bldpharm.com]
- 10. tandfonline.com [tandfonline.com]
- 11. reddit.com [reddit.com]
Application Note & Protocols: The Strategic Use of 2-(tetrahydrofuran-3-yl)acetaldehyde as a Versatile Precursor for Novel Antiviral Compounds
Abstract
The tetrahydrofuran (THF) moiety is a privileged scaffold in modern medicinal chemistry, integral to the structure of several FDA-approved drugs.[1] Its ability to form critical hydrogen bonds with enzyme backbones makes it a cornerstone in the design of potent enzyme inhibitors, particularly in antiviral therapeutics.[2] This document provides a detailed guide on the application of 2-(tetrahydrofuran-3-yl)acetaldehyde (THFA), a key building block, for the synthesis of advanced antiviral compounds. We will explore the strategic rationale for using the THF motif, provide detailed, step-by-step synthetic protocols for converting THFA into valuable intermediates, and discuss their application in the context of developing potent antivirals, such as HIV protease inhibitors.
Introduction: The Significance of this compound
This compound, hereafter referred to as THFA, is a bifunctional molecule featuring a reactive aldehyde group and a stable tetrahydrofuran ring. This combination makes it a valuable and versatile starting material for the synthesis of complex heterocyclic compounds.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 1072-94-2 | [3][4][5] |
| Molecular Formula | C₆H₁₀O₂ | [3][4] |
| Molecular Weight | 114.14 g/mol | [3][5] |
| Boiling Point | 183.7 ± 13.0 °C (Predicted) | [3] |
| Density | 0.995 ± 0.06 g/cm³ (Predicted) | [3] |
| Synonyms | Tetrahydro-3-furanacetaldehyde; 2-(oxolan-3-yl)acetaldehyde |[3][4] |
The true value of THFA in drug discovery lies in the pharmacological significance of the THF ring. It is a key component in several highly successful antiviral drugs, where it plays a crucial role in binding to the target enzyme.[1] Notably, THFA serves as a precursor for synthesizing pyrrolidones with anti-HIV activity and piperidinylthiophenecarboxylic acid derivatives that act as Hepatitis C inhibitors.[6]
The THF Moiety: A Privileged Scaffold in Antiviral Design
The efficacy of many potent antiviral drugs, particularly HIV-1 protease inhibitors like Amprenavir and Darunavir, is significantly enhanced by the presence of a tetrahydrofuran ligand.[1][7] The strategic incorporation of this motif is a prime example of structure-based drug design.
Mechanism of Action: Hydrogen Bonding and Hydrophobic Interactions
The oxygen atom of the THF ring acts as a potent hydrogen bond acceptor. In the context of HIV-1 protease, this oxygen forms strong hydrogen bonds with the backbone amide nitrogens of key aspartate residues (Asp29 and Asp30) in the S2 subsite of the enzyme.[2] This interaction anchors the inhibitor firmly in the active site, leading to high binding affinity and potent inhibition. The cyclic structure of the THF scaffold also allows it to fit snugly into hydrophobic pockets within the enzyme, further enhancing van der Waals interactions.[2]
The diagram below illustrates this crucial interaction. The THF ligand, derived from a precursor like THFA, positions its oxygen atom to form a hydrogen bond with the protease backbone, a key factor in its inhibitory power.
Caption: THF moiety forming a key hydrogen bond with the HIV protease backbone.
Overcoming Drug Resistance
Viral mutations can alter the shape of the enzyme's active site, reducing inhibitor binding and leading to drug resistance. The design of inhibitors with larger P2 ligands, such as the bis-THF group in Darunavir or the novel tris-THF group, helps to overcome this challenge.[7][8] These larger moieties can fill more of the S2 binding pocket and form additional interactions, maintaining high potency even against drug-resistant viral strains.[7]
Synthetic Protocols: From THFA to Antiviral Intermediates
The aldehyde functional group of THFA is an excellent handle for elaboration into more complex structures. Below are two representative protocols demonstrating its conversion into a key chiral amine intermediate and its subsequent coupling to form a peptidomimetic backbone.
Protocol 1: Reductive Amination of THFA to a Chiral Amine
This protocol describes the conversion of the aldehyde in THFA to a primary amine via the formation of an imine, followed by stereoselective reduction. This creates a valuable chiral intermediate for building peptidomimetic inhibitors.
Workflow Diagram:
Caption: Workflow for the synthesis of a chiral amine intermediate from THFA.
A. Materials & Reagents
-
This compound (THFA)
-
(R)-(+)-α-Methylbenzylamine
-
Toluene, anhydrous
-
Magnesium sulfate (MgSO₄), anhydrous
-
Methanol (MeOH), anhydrous
-
Sodium borohydride (NaBH₄)
-
Palladium on carbon (10% Pd/C)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Hydrochloric acid (1M HCl)
B. Step-by-Step Methodology
-
Imine Formation:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add THFA (1.0 eq) and anhydrous toluene.
-
Add (R)-(+)-α-Methylbenzylamine (1.05 eq).
-
Heat the mixture to reflux and continue for 4-6 hours, or until water evolution ceases.
-
Cool the reaction to room temperature and concentrate under reduced pressure to yield the crude imine.
-
-
Diastereoselective Reduction:
-
Dissolve the crude imine in anhydrous methanol and cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 5 °C.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3 hours.
-
Quench the reaction by the slow addition of water. Remove methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate to yield the crude diastereomeric amine adduct.
-
-
Deprotection (Hydrogenolysis):
-
Dissolve the crude amine adduct in methanol.
-
Carefully add 10% Pd/C catalyst (approx. 5 mol%).
-
Subject the mixture to a hydrogen atmosphere (balloon or Parr shaker) and stir vigorously at room temperature for 12-18 hours.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield the crude chiral primary amine.
-
C. Purification & Characterization
-
Purification: The final product can be purified by column chromatography on silica gel or by acid-base extraction to afford the pure amine.
-
Characterization: Confirm structure and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry. Determine enantiomeric excess (e.e.) using chiral HPLC.
Protocol 2: Amide Coupling to a Protected Amino Acid
This protocol demonstrates the coupling of the newly synthesized amine with a protected amino acid (e.g., Boc-L-tert-leucine), a common step in building the core of protease inhibitors.
Table 2: Key Parameters for Amide Coupling Reaction
| Parameter | Condition / Reagent | Molar Eq. | Purpose |
|---|---|---|---|
| Starting Amine | (R)-2-(tetrahydrofuran-3-yl)ethan-1-amine | 1.0 | Nucleophile |
| Amino Acid | Boc-L-tert-leucine | 1.1 | Electrophile precursor |
| Coupling Reagent | HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) | 1.2 | Activates carboxylic acid |
| Base | DIPEA (N,N-Diisopropylethylamine) | 2.5 | Non-nucleophilic base |
| Solvent | DMF (Dimethylformamide), anhydrous | - | Aprotic polar solvent |
| Temperature | 0 °C to Room Temperature | - | Controls reaction rate |
| Reaction Time | 6-12 hours | - | Time to completion |
A. Step-by-Step Methodology
-
Acid Activation:
-
In a dry round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve Boc-L-tert-leucine (1.1 eq) and HATU (1.2 eq) in anhydrous DMF.
-
Cool the mixture to 0 °C and add DIPEA (2.5 eq) dropwise.
-
Stir the mixture at 0 °C for 20-30 minutes to allow for the formation of the activated ester.
-
-
Amide Bond Formation:
-
Dissolve the chiral amine from Protocol 1 (1.0 eq) in a minimal amount of anhydrous DMF.
-
Add the amine solution dropwise to the activated ester mixture at 0 °C.
-
Allow the reaction to slowly warm to room temperature and stir for 6-12 hours. Monitor progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Combine the organic layers and wash successively with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired coupled product.
-
Conclusion and Future Outlook
This compound is a powerful and strategic precursor in the synthesis of antivirals. The embedded THF moiety is not merely a structural component but an active participant in achieving high-affinity binding to viral enzymes, as exemplified by its role in potent HIV protease inhibitors. The synthetic protocols outlined here provide a robust framework for researchers to convert this readily available aldehyde into complex, chiral intermediates suitable for the development of next-generation antiviral therapeutics. The continued exploration of furan and tetrahydrofuran derivatives promises to yield novel compounds to combat both existing and emerging viral threats.[9][10][11]
References
- Title: 2-(Tetrahydrofuran-3-yl)
- Title: Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors - PMC Source: PubMed Central URL
- Title: Synthesis of 5-Arylfuran derivatives in search of potential anti-viral agents Source: Ingenta Connect URL
- Title: 2-(Tetrahydrofuran-3-yl)
- Title: Novel P2 tris-tetrahydrofuran group in antiviral compound 1 (GRL-0519)
- Source: National Institutes of Health (NIH)
- Title: CAS NO. 1072-94-2 | 2-(Tetrahydrofuran-3-yl)
-
Title: Structures of selected drugs containing THF ring. Source: ResearchGate URL: [Link]
- Title: Design, synthesis and anti-influenza virus activity of furan-substituted spirothiazolidinones Source: PubMed URL
- Title: CAS No : 1072-94-2 | Product Name : 2-(Tetrahydrofuran-3-yl)
-
Title: Tetrahydrofuran‐Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies Source: ResearchGate URL: [Link]
-
Title: Synthesis and Process Optimization of Boceprevir: A Protease Inhibitor Drug Source: ResearchGate URL: [Link]
- Title: A Technical Guide to the Discovery and Synthesis of Novel Furan Derivatives Source: BenchChem URL
-
Title: (PDF) Synthesis and biological activities of furan derivatives Source: ResearchGate URL: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Design of Substituted Tetrahydrofuran Derivatives for HIV-1 Protease Inhibitors: Synthesis, Biological Evaluation, and X-ray Structural Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | 1072-94-2 [amp.chemicalbook.com]
- 4. BioOrganics [bioorganics.biz]
- 5. arctomsci.com [arctomsci.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. Novel P2 tris-tetrahydrofuran group in antiviral compound 1 (GRL-0519) fills the S2 binding pocket of selected mutants of HIV-1 protease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. xisdxjxsu.asia [xisdxjxsu.asia]
- 10. Design, synthesis and anti-influenza virus activity of furan-substituted spirothiazolidinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
The Versatile Building Block: Synthetic Applications of 2-(Tetrahydrofuran-3-yl)acetaldehyde in Medicinal Chemistry
Introduction: In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that can access unique chemical space and confer desirable pharmacokinetic properties is relentless. Among the vast arsenal of synthetic building blocks, 2-(tetrahydrofuran-3-yl)acetaldehyde has emerged as a valuable and versatile intermediate. Its inherent chirality and the presence of a reactive aldehyde functionality, coupled with the favorable physicochemical properties of the tetrahydrofuran (THF) ring, make it an attractive starting material for the synthesis of complex and biologically active molecules. The THF moiety, a privileged structural motif in numerous FDA-approved drugs, can enhance aqueous solubility, improve metabolic stability, and provide a rigid framework for the precise spatial orientation of pharmacophoric elements.[1] This application note provides a detailed exploration of the synthetic utility of this compound in medicinal chemistry, with a focus on its application in the development of antiviral agents. We will delve into specific reaction protocols, discuss the rationale behind experimental choices, and present workflows for the synthesis of key therapeutic intermediates.
Core Synthetic Transformations and Their Mechanistic Underpinnings
The reactivity of this compound is dominated by its aldehyde functional group, which readily participates in a variety of carbon-carbon and carbon-nitrogen bond-forming reactions. These transformations are foundational to its utility in constructing diverse molecular architectures for drug discovery.
Reductive Amination: A Gateway to Bioactive Amines
Reductive amination is a cornerstone of medicinal chemistry for the synthesis of secondary and tertiary amines.[2] This one-pot reaction typically involves the initial formation of an imine or enamine from the aldehyde and a primary or secondary amine, followed by in-situ reduction to the corresponding amine.[3] The choice of reducing agent is critical to the success of the reaction, with milder reagents such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) often preferred as they selectively reduce the protonated imine in the presence of the starting aldehyde.[4]
The causality behind this selectivity lies in the electronic nature of the iminium ion intermediate. The protonated imine is significantly more electrophilic than the corresponding aldehyde, allowing for preferential hydride delivery from the less reactive borohydride reagents. This chemoselectivity is paramount when working with complex molecules bearing multiple reducible functional groups.
Protocol 1: General Procedure for Reductive Amination
This protocol outlines a general procedure for the reductive amination of this compound with a primary or secondary amine.
-
Materials:
-
This compound
-
Amine (primary or secondary)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (optional, as a catalyst for imine formation)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
-
Procedure:
-
To a solution of this compound (1.0 eq) in DCM or DCE (0.1-0.5 M) is added the amine (1.0-1.2 eq).
-
If the amine is a salt (e.g., hydrochloride), a tertiary amine base such as triethylamine or diisopropylethylamine (1.1-1.5 eq) should be added to liberate the free amine.
-
A catalytic amount of acetic acid (0.1 eq) can be added to facilitate imine formation, particularly with less nucleophilic amines. The mixture is stirred at room temperature for 30-60 minutes.
-
Sodium triacetoxyborohydride (1.2-1.5 eq) is added portion-wise to the reaction mixture. The reaction is then stirred at room temperature for 2-24 hours, monitored by TLC or LC-MS until the starting aldehyde is consumed.
-
Upon completion, the reaction is quenched by the slow addition of saturated aqueous sodium bicarbonate solution.
-
The layers are separated, and the aqueous layer is extracted with DCM (3 x volumes).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired amine.
-
Visualization of the Reductive Amination Workflow:
Caption: Reductive Amination Workflow
The Wittig Reaction: Constructing Alkenes with Precision
The Wittig reaction is a powerful tool for the synthesis of alkenes from aldehydes and ketones.[5] It involves the reaction of a phosphorus ylide (Wittig reagent) with a carbonyl compound to form an alkene and triphenylphosphine oxide.[6] The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide. Unstabilized ylides (e.g., those derived from alkyl halides) typically afford Z-alkenes, while stabilized ylides (e.g., those containing an adjacent electron-withdrawing group) generally yield E-alkenes.[7] This predictability is a key advantage in the synthesis of complex molecules where precise control of alkene geometry is crucial.
The driving force for this reaction is the formation of the highly stable phosphorus-oxygen double bond in triphenylphosphine oxide. The mechanism proceeds through a [2+2] cycloaddition between the ylide and the aldehyde to form a transient oxaphosphetane intermediate, which then fragments to give the alkene and phosphine oxide.[5]
Protocol 2: General Procedure for the Wittig Reaction
This protocol provides a general method for the olefination of this compound using a Wittig reagent.
-
Materials:
-
Phosphonium salt (e.g., (methoxymethyl)triphenylphosphonium chloride)
-
Strong base (e.g., n-butyllithium (n-BuLi), sodium hydride (NaH), or potassium tert-butoxide (KOtBu))
-
Anhydrous tetrahydrofuran (THF) or diethyl ether
-
This compound
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
-
Procedure:
-
To a suspension of the phosphonium salt (1.1-1.2 eq) in anhydrous THF or diethyl ether at 0 °C under an inert atmosphere (e.g., nitrogen or argon) is added the strong base (1.0-1.1 eq) dropwise.
-
The resulting mixture is stirred at 0 °C to room temperature for 30-60 minutes to allow for ylide formation (a color change, often to deep red or orange, is typically observed).
-
The reaction mixture is cooled to -78 °C or 0 °C, and a solution of this compound (1.0 eq) in the same anhydrous solvent is added dropwise.
-
The reaction is stirred at this temperature and allowed to warm to room temperature over several hours, monitored by TLC or LC-MS.
-
Upon completion, the reaction is quenched by the addition of saturated aqueous ammonium chloride solution.
-
The layers are separated, and the aqueous layer is extracted with diethyl ether or ethyl acetate (3 x volumes).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired alkene.
-
Application in the Synthesis of Antiviral Agents
The synthetic methodologies described above are directly applicable to the synthesis of promising antiviral drug candidates.
Synthesis of Pyrrolidinone-Based HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)
Several classes of N-aryl pyrrolidinones have been identified as potent NNRTIs of HIV-1.[8] The synthesis of these compounds often involves the construction of a substituted pyrrolidinone core, which can be achieved through various synthetic strategies. While a direct synthetic protocol starting from this compound is not explicitly detailed in the immediate search results, a plausible synthetic route can be envisioned. For instance, an aldol-type condensation of this compound with a suitable keto-ester, followed by intramolecular reductive amination or other cyclization strategies, could lead to the desired pyrrolidinone scaffold.
Conceptual Synthetic Pathway to a Pyrrolidinone Core:
Sources
- 1. mdpi.com [mdpi.com]
- 2. gctlc.org [gctlc.org]
- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Wittig Reaction [organic-chemistry.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Synthesis and evaluation of N-aryl pyrrolidinones as novel anti-HIV-1 agents. Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Stereoselective Synthesis of 2-(Tetrahydrofuran-3-yl)acetaldehyde Derivatives
Introduction: The Significance of Chiral Tetrahydrofuran Scaffolds in Modern Chemistry
The tetrahydrofuran (THF) ring is a privileged structural motif found in a vast array of natural products and pharmaceutically active compounds. Its unique conformational properties and ability to engage in hydrogen bonding interactions make it a crucial component in molecular recognition and biological activity. Specifically, 2-(tetrahydrofuran-3-yl)acetaldehyde and its derivatives are valuable chiral building blocks in the synthesis of complex molecules, including potent enzyme inhibitors and therapeutic agents. The stereochemistry at the 3-position of the THF ring and the adjacent stereocenter on the acetaldehyde moiety significantly influences the biological profile of the final molecule. Consequently, the development of robust and highly stereoselective synthetic methods to access these derivatives is of paramount importance for researchers in medicinal chemistry and drug development.
This comprehensive guide provides an in-depth exploration of modern stereoselective strategies for the synthesis of this compound derivatives. We will delve into the mechanistic underpinnings of key transformations, present detailed, field-proven protocols, and offer insights into the practical aspects of these synthetic routes.
Strategic Approaches to Stereocontrol
The primary challenge in the synthesis of this compound derivatives lies in the precise control of stereochemistry at multiple centers. The main strategies employed can be broadly categorized as:
-
Chiral Pool Synthesis: Utilizing readily available, enantiopure starting materials to introduce the desired stereochemistry.
-
Asymmetric Catalysis: Employing chiral catalysts to induce enantioselectivity or diastereoselectivity in the formation of the tetrahydrofuran ring or the side chain.
-
Substrate-Controlled Diastereoselective Reactions: Leveraging the inherent stereochemistry of a substrate to direct the formation of new stereocenters.
This guide will focus on catalytic asymmetric approaches and substrate-controlled methods, which offer greater flexibility and are often more amenable to scale-up.
Method 1: Asymmetric Michael Addition to α,β-Unsaturated Lactones followed by Reduction and Oxidation
One of the most effective strategies involves the asymmetric conjugate addition of a nucleophile to an α,β-unsaturated γ-lactone, which establishes the stereocenter at the 3-position. Subsequent reduction of the lactone and oxidation of the resulting primary alcohol furnishes the target acetaldehyde derivative.
Mechanistic Rationale
The key to this approach is the highly enantioselective Michael addition reaction, often catalyzed by a chiral organocatalyst or a metal complex with a chiral ligand. The catalyst forms a transient chiral complex with the substrate, creating a stereochemically defined environment that directs the incoming nucleophile to one face of the double bond. Following the conjugate addition, the lactone is reduced to the corresponding diol, which is then selectively oxidized to the aldehyde.
Experimental Protocol: Synthesis of (S)-2-(5,5-dimethyltetrahydrofuran-3-yl)acetaldehyde
This protocol details the synthesis of a representative this compound derivative using an organocatalyzed Michael addition.
Step 1: Asymmetric Michael Addition of Diethyl Malonate to 5,5-Dimethyl-2(5H)-furanone
-
Reagents and Materials:
-
5,5-Dimethyl-2(5H)-furanone
-
Diethyl malonate
-
(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (organocatalyst)
-
Toluene, anhydrous
-
Standard glassware for inert atmosphere reactions
-
-
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add 5,5-dimethyl-2(5H)-furanone (1.0 eq) and anhydrous toluene (to make a 0.5 M solution).
-
Add the (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol trimethylsilyl ether catalyst (0.1 eq).
-
Cool the mixture to 0 °C and add diethyl malonate (1.5 eq) dropwise over 10 minutes.
-
Stir the reaction at 0 °C and monitor its progress by TLC (Thin Layer Chromatography). The reaction is typically complete within 24-48 hours.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired Michael adduct.
-
Step 2: Reduction of the Lactone and Malonate Ester
-
Reagents and Materials:
-
Michael adduct from Step 1
-
Lithium aluminum hydride (LiAlH4)
-
Tetrahydrofuran (THF), anhydrous
-
Standard glassware for inert atmosphere reactions
-
-
Procedure:
-
In a flame-dried three-neck flask equipped with a dropping funnel and a reflux condenser under an argon atmosphere, prepare a suspension of LiAlH4 (4.0 eq) in anhydrous THF.
-
Cool the suspension to 0 °C.
-
Dissolve the Michael adduct (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH4 suspension via the dropping funnel.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours, monitoring by TLC.
-
Cool the reaction to 0 °C and carefully quench by the sequential dropwise addition of water, 15% aqueous NaOH, and then water again (Fieser workup).
-
Stir the resulting granular precipitate for 30 minutes, then filter through a pad of Celite®.
-
Wash the filter cake with THF.
-
Concentrate the filtrate under reduced pressure to yield the crude triol. This is often used in the next step without further purification.
-
Step 3: Oxidative Cleavage of the Diol to the Acetaldehyde
-
Reagents and Materials:
-
Crude triol from Step 2
-
Sodium periodate (NaIO4)
-
THF/Water solvent mixture
-
Standard glassware
-
-
Procedure:
-
Dissolve the crude triol (1.0 eq) in a mixture of THF and water (3:1).
-
Add sodium periodate (2.2 eq) portion-wise at room temperature.
-
Stir the reaction vigorously for 2-4 hours. Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture to remove the inorganic salts.
-
Extract the filtrate with diethyl ether (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and carefully concentrate under reduced pressure (the product is volatile).
-
The crude aldehyde can be purified by careful flash column chromatography on silica gel.
-
Data Presentation
| Step | Product | Yield (%) | Enantiomeric Excess (ee %) |
| 1 | Michael Adduct | 85-95 | >95 |
| 2 | Triol | 80-90 (crude) | - |
| 3 | Acetaldehyde | 60-75 | >95 |
Workflow Diagram
Caption: Workflow for the synthesis of a this compound derivative.
Method 2: Diastereoselective Alkylation of a Chiral Tetrahydrofuran-3-one Derivative
This approach utilizes a substrate-controlled diastereoselective reaction. A chiral auxiliary is used to construct an enantiopure tetrahydrofuran-3-one, which then directs the stereoselective introduction of a two-carbon side chain at the 2-position.
Mechanistic Rationale
The stereocenter bearing the chiral auxiliary on the tetrahydrofuran-3-one ring blocks one face of the enolate formed upon deprotonation. This steric hindrance forces the incoming electrophile (a two-carbon unit) to approach from the less hindered face, resulting in a high degree of diastereoselectivity. Subsequent removal of the chiral auxiliary and functional group manipulation yields the target acetaldehyde.
Experimental Protocol: Synthesis of a trans-2,3-Disubstituted Tetrahydrofuran Acetaldehyde Precursor
Step 1: Synthesis of Chiral Tetrahydrofuran-3-one
-
This step typically involves a multi-step sequence starting from a chiral pool material or an asymmetric synthesis to generate the key enantiopure tetrahydrofuran-3-one intermediate. For the purpose of this protocol, we will assume the availability of a suitable chiral tetrahydrofuran-3-one. A common precursor is (R)- or (S)-3-hydroxytetrahydrofuran, which can be oxidized to the ketone.[1][2]
Step 2: Diastereoselective Alkylation
-
Reagents and Materials:
-
Chiral tetrahydrofuran-3-one
-
Lithium diisopropylamide (LDA)
-
Ethyl bromoacetate
-
Tetrahydrofuran (THF), anhydrous
-
Standard glassware for inert atmosphere reactions
-
-
Procedure:
-
Prepare a solution of LDA (1.1 eq) in anhydrous THF at -78 °C.
-
Dissolve the chiral tetrahydrofuran-3-one (1.0 eq) in anhydrous THF and add it dropwise to the LDA solution. Stir for 30 minutes at -78 °C to form the lithium enolate.
-
Add ethyl bromoacetate (1.2 eq) dropwise to the enolate solution.
-
Stir the reaction at -78 °C for 2-3 hours, then allow it to slowly warm to room temperature overnight.
-
Quench the reaction with saturated aqueous NH4Cl and extract with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate.
-
Purify by flash column chromatography to isolate the alkylated product.
-
Step 3: Reduction and Protection
-
The ketone and ester functionalities are reduced, and the resulting diol is often selectively protected to allow for the final oxidation step. This typically involves reduction with a mild reducing agent like sodium borohydride, followed by protection of the more accessible primary alcohol.
Step 4: Oxidation to the Acetaldehyde
-
Reagents and Materials:
-
Protected diol from Step 3
-
Dess-Martin periodinane (DMP) or other mild oxidizing agent (e.g., Swern oxidation)
-
Dichloromethane (DCM), anhydrous
-
Standard glassware for inert atmosphere reactions
-
-
Procedure (using DMP):
-
Dissolve the protected alcohol (1.0 eq) in anhydrous DCM under an argon atmosphere.
-
Add Dess-Martin periodinane (1.5 eq) portion-wise at room temperature.
-
Stir the reaction for 1-2 hours, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of NaHCO3 containing Na2S2O3.
-
Stir vigorously until the layers are clear.
-
Separate the layers and extract the aqueous layer with DCM (2 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate.
-
Purify the crude aldehyde by flash column chromatography.
-
Data Presentation
| Step | Product | Yield (%) | Diastereomeric Ratio (d.r.) |
| 2 | Alkylated Ketone | 70-85 | >95:5 |
| 4 | Acetaldehyde | 80-95 | >95:5 |
Logical Relationship Diagram
Caption: Logical flow for the substrate-controlled synthesis of a this compound derivative.
Conclusion and Future Perspectives
The stereoselective synthesis of this compound derivatives remains a challenging yet highly rewarding area of research. The methods presented here, based on asymmetric catalysis and substrate control, provide reliable pathways to these valuable chiral building blocks. The choice of strategy will ultimately depend on the specific substitution pattern desired and the availability of starting materials.
Future developments in this field are likely to focus on the discovery of more efficient and highly selective catalysts, as well as the development of one-pot procedures that minimize the number of synthetic steps and purification procedures. The application of flow chemistry and enzymatic transformations also holds great promise for the sustainable and scalable production of these important chiral intermediates.
References
-
Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. NIH Public Access. [Link]
- Process for the manufacture of 3-oxo-tetrahydrofuran.
-
Stereoselective Tetrahydrofuran Synthesis by Duncan Edward Shaw. Nottingham ePrints. [Link]
-
Diastereoselective Synthesis of Tetrahydrofurans via Reaction of γ,δ-Epoxycarbanions with Aldehydes. Sci-Hub. [Link]
-
Synthesis of chiral enantioenriched tetrahydrofuran derivatives. ResearchGate. [Link]
Sources
Application Note: Selective Catalytic Hydrogenation of 2-(Tetrahydrofuran-3-yl)acetaldehyde to 2-(Tetrahydrofuran-3-yl)ethanol
Abstract
This application note provides a comprehensive technical guide for the selective catalytic hydrogenation of 2-(tetrahydrofuran-3-yl)acetaldehyde to its corresponding primary alcohol, 2-(tetrahydrofuran-3-yl)ethanol. The tetrahydrofuran moiety is a prevalent structural motif in numerous biologically active compounds and natural products, making its derivatives, such as the target alcohol, valuable building blocks in pharmaceutical and fine chemical synthesis.[1] This document outlines detailed protocols using common heterogeneous catalysts, discusses the underlying catalytic principles, and emphasizes critical safety procedures for researchers, scientists, and drug development professionals. The protocols are designed to be self-validating, with integrated checkpoints for reaction monitoring and product characterization.
Introduction & Significance
The reduction of aldehydes to primary alcohols is a fundamental transformation in organic synthesis. Catalytic hydrogenation offers a clean, efficient, and atom-economical alternative to stoichiometric hydride reagents. The substrate, this compound, contains an aliphatic aldehyde functional group tethered to a tetrahydrofuran (THF) ring. The primary objective is the selective reduction of the carbonyl group without inducing hydrogenolysis or cleavage of the THF ether linkage, a potential side reaction under harsh conditions. The resulting product, 2-(tetrahydrofuran-3-yl)ethanol, is a key intermediate for introducing the THF scaffold into more complex molecular architectures.
Principle of the Method: Heterogeneous Catalytic Hydrogenation
Heterogeneous catalytic hydrogenation involves the reaction of a substrate dissolved in a solvent with gaseous hydrogen on the surface of a solid metal catalyst.[2][3] The most common catalysts for aldehyde reduction are platinum-group metals such as palladium (Pd), platinum (Pt), and rhodium (Rh), often dispersed on a high-surface-area support like activated carbon or alumina to maximize catalytic activity.[2][4]
The generally accepted mechanism proceeds via several key steps on the catalyst surface:
-
Adsorption & Activation of Hydrogen: Molecular hydrogen (H₂) adsorbs onto the metal surface and dissociates into reactive atomic hydrogen species.
-
Adsorption of Aldehyde: The aldehyde substrate adsorbs onto the catalyst, typically through coordination of the carbonyl group's lone pair electrons to the metal surface.
-
Stepwise Hydrogen Transfer: The adsorbed hydrogen atoms are sequentially transferred to the carbonyl carbon and oxygen.
-
Desorption of Product: The resulting alcohol product has a weaker affinity for the catalyst surface and desorbs back into the solution, freeing the active site for the next catalytic cycle.
Sources
reaction of 2-(tetrahydrofuran-3-yl)acetaldehyde with Grignard reagents
Application Note & Protocol
Title: Diastereoselective Synthesis of Chiral Alcohols via Grignard Addition to 2-(tetrahydrofuran-3-yl)acetaldehyde: A Guide to Mechanism, Protocol, and Application
Abstract: The addition of Grignard reagents to aldehydes is a cornerstone of organic synthesis for creating carbon-carbon bonds and producing valuable secondary alcohols.[1] This application note provides a detailed examination of the reaction between various Grignard reagents and this compound, a chiral building block relevant to pharmaceutical development.[2] We delve into the mechanistic principles governing the reaction's diastereoselectivity, with a focus on chelation control imparted by the tetrahydrofuran (THF) ring. A comprehensive, field-tested protocol is presented, complete with considerations for reaction setup, execution, and workup. This guide is intended for researchers in synthetic chemistry and drug development seeking to leverage this transformation for the construction of complex chiral molecules.
Core Principles of the Grignard Reaction
The Grignard reaction, discovered by Victor Grignard for which he was awarded the Nobel Prize in Chemistry in 1912, involves the nucleophilic addition of an organomagnesium halide (the Grignard reagent, RMgX) to an electrophilic carbonyl carbon.[3] The carbon-magnesium bond is highly polarized, rendering the carbon atom nucleophilic and strongly basic.[4]
Key Reaction Characteristics:
-
Nucleophilic Addition: The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of the aldehyde, forming a new carbon-carbon single bond.[5] The pi bond of the carbonyl breaks, creating a magnesium alkoxide intermediate.
-
Hydrolytic Workup: Subsequent acidic workup protonates the alkoxide to yield the final secondary alcohol product.[6]
-
Strict Anhydrous Conditions: Grignard reagents are highly reactive towards protic sources, including water, alcohols, and even acidic C-H bonds.[5][7] All glassware must be rigorously dried, and anhydrous solvents must be used to prevent the reagent from being quenched, which would reduce the yield.
-
Solvent: The reaction is typically performed in aprotic ethereal solvents like diethyl ether or tetrahydrofuran (THF). These solvents are crucial as they solvate and stabilize the Grignard reagent through coordination with the magnesium center.[8] THF is often preferred due to its higher boiling point and superior ability to solvate the magnesium species, which can lead to faster and more efficient reactions.[9][10]
Mechanistic Insight: Diastereoselectivity and Chelation Control
The reaction of a Grignard reagent with this compound is of particular interest due to the stereochemical implications. The starting aldehyde is chiral, possessing a stereocenter at the C3 position of the THF ring. The reaction creates a new stereocenter at the carbonyl carbon, leading to the formation of diastereomeric alcohol products. The ratio of these diastereomers is not random but is dictated by the transition state's steric and electronic properties.
In this specific system, the oxygen atom of the THF ring plays a pivotal role in directing the stereochemical outcome through chelation control .[11] The magnesium atom of the Grignard reagent can coordinate with both the carbonyl oxygen and the ether oxygen of the THF ring. This forms a rigid, five-membered cyclic transition state.[11] This conformation locks the substrate, forcing the Grignard reagent's R-group to attack the carbonyl from the less sterically hindered face, leading to a predictable diastereomeric outcome.
Below is a diagram illustrating this chelation-controlled pathway.
Caption: Chelation control directs Grignard attack.
This model predicts that the incoming nucleophile (R-group) will approach from the face opposite the bulky substituent on the newly formed five-membered ring, thus favoring the formation of one diastereomer over the other.
Application Protocol: Synthesis of 1-(Tetrahydrofuran-3-yl)propan-2-ol
This protocol details the reaction of this compound with methylmagnesium bromide (MeMgBr) as a representative example. The principles are broadly applicable to other Grignard reagents.
Experimental Workflow
Caption: Workflow for Grignard reaction and purification.
Materials and Reagents
| Material/Reagent | Specification | Notes |
| This compound | >95% Purity | Store under inert gas. |
| Methylmagnesium Bromide (MeMgBr) | 3.0 M solution in diethyl ether | Commercial solution, handle with care. |
| Anhydrous Tetrahydrofuran (THF) | DriSolv® or equivalent | Solvent for the reaction. |
| Saturated aq. Ammonium Chloride (NH₄Cl) | Reagent Grade | For quenching the reaction. |
| Diethyl Ether (Et₂O) | Anhydrous | For extraction. |
| Magnesium Sulfate (MgSO₄) | Anhydrous | For drying the organic phase. |
| Silica Gel | 230-400 mesh | For column chromatography. |
| Hexanes / Ethyl Acetate | HPLC Grade | Eluent for chromatography. |
| Round-bottom flask, dropping funnel | Oven-dried | Ensure all glassware is completely dry.[12] |
| Magnetic stirrer, stir bar, Septa | - | - |
| Syringes, Needles | Sterile, dry | For transfer of anhydrous/air-sensitive reagents. |
| Nitrogen or Argon gas supply | High purity | To maintain an inert atmosphere. |
Step-by-Step Protocol
-
Reaction Setup:
-
Assemble a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, a nitrogen/argon inlet, and a dropping funnel.
-
Flame-dry the entire apparatus under vacuum and allow it to cool to room temperature under a positive pressure of inert gas.[12]
-
To the flask, add this compound (e.g., 1.14 g, 10 mmol, 1.0 equiv).
-
Dissolve the aldehyde in 20 mL of anhydrous THF via syringe.
-
-
Addition of Grignard Reagent:
-
Cool the reaction flask to 0°C using an ice-water bath.
-
Charge the dropping funnel with the methylmagnesium bromide solution (e.g., 4.0 mL of 3.0 M solution, 12 mmol, 1.2 equiv).
-
Add the Grignard reagent to the stirred aldehyde solution dropwise over 20-30 minutes. Maintain the internal temperature below 5°C. A slow addition rate is critical to control the exothermic reaction and prevent the formation of side products.[13]
-
After the addition is complete, allow the reaction mixture to stir at 0°C for 1 hour.
-
-
Reaction Monitoring & Quenching:
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
Once complete, carefully quench the reaction by the slow, dropwise addition of 20 mL of saturated aqueous ammonium chloride solution while maintaining cooling in the ice bath. This mild acidic quench protonates the alkoxide without promoting acid-catalyzed side reactions.[4]
-
-
Workup and Extraction:
-
Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with diethyl ether (3 x 30 mL).
-
Combine the organic layers and wash with brine (1 x 20 mL).
-
Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the resulting crude oil by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 10:90 and increasing to 40:60).
-
Combine the fractions containing the desired product (identified by TLC) and remove the solvent under reduced pressure to yield the purified 1-(tetrahydrofuran-3-yl)propan-2-ol.
-
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield | Wet glassware/solvents; poor quality Grignard reagent. | Rigorously dry all equipment. Use freshly opened anhydrous solvents. Titrate the Grignard reagent before use.[7] |
| Recovery of Starting Aldehyde | Insufficient Grignard reagent; low reaction temperature. | Use a slight excess (1.2-1.5 equiv) of Grignard reagent. Allow the reaction to warm to room temperature after addition. |
| Wurtz Coupling Side Product | High local concentration of alkyl halide during reagent formation. | This is more relevant during Grignard formation. Ensure slow addition of halide to magnesium.[13] |
| Enolization of Aldehyde | Sterically hindered Grignard reagent; elevated temperature. | Use less hindered reagents if possible. Maintain low reaction temperatures (-78°C to 0°C).[1] |
Expected Results: A Comparative Overview
The choice of Grignard reagent influences both the steric outcome and the overall yield. The following table provides an illustrative summary of expected outcomes based on general principles. Diastereomeric ratios (d.r.) are highly dependent on the specific reaction conditions and must be determined empirically.
| Grignard Reagent (R-MgX) | R-Group | Expected Relative Reactivity | Steric Hindrance | Expected Yield | Predicted Diastereoselectivity (Chelation Control) |
| CH₃MgBr | Methyl | High | Low | Good to Excellent | Moderate to Good |
| CH₃CH₂MgBr | Ethyl | High | Low-Moderate | Good | Moderate to Good |
| (CH₃)₂CHMgBr | Isopropyl | Moderate | Moderate | Moderate | Potentially lower due to steric clash |
| PhMgBr | Phenyl | Moderate | Moderate | Good | Moderate |
Applications in Synthesis and Drug Discovery
The chiral 1-(tetrahydrofuran-3-yl)alkanol products are valuable intermediates in medicinal chemistry. The tetrahydrofuran ring is a common motif in many biologically active molecules, prized for its ability to act as a bioisostere for other functional groups and improve pharmacokinetic properties.
-
Pharmaceutical Scaffolds: this compound itself is a known intermediate in the synthesis of piperidinylthiophenecarboxylic acid derivatives, which have been investigated as inhibitors of the hepatitis C virus, and in the preparation of pyrrolidones with anti-HIV activity.[2] The alcohol products from the Grignard reaction serve as direct precursors for further elaboration into such complex targets.
-
γ-Butyrolactone Derivatives: The secondary alcohol products can be oxidized to the corresponding ketones. Subsequent Baeyer-Villiger oxidation could provide a route to substituted γ-butyrolactone structures, which are prevalent in natural products and serve as crucial building blocks in organic synthesis.[14][15]
Conclusion
The reaction of Grignard reagents with this compound offers a reliable and diastereoselective method for synthesizing valuable chiral secondary alcohols. A thorough understanding of the underlying principles, particularly the role of chelation control in directing the stereochemical outcome, is essential for success. The detailed protocol and troubleshooting guide provided herein serve as a robust starting point for researchers aiming to utilize this powerful C-C bond-forming reaction in their synthetic endeavors, particularly within the context of pharmaceutical research and development.
References
-
Bloch, R. (2007). Grignard Reaction. In Name Reactions in Fine Chemical Synthesis, pp. 257-261. Springer, Berlin, Heidelberg. [Link]
-
Lide, D. R. (Ed.). (2004). CRC Handbook of Chemistry and Physics (85th ed.). CRC Press. [Link]
-
Pharmaffiliates. This compound. [Link]
-
Silverman, G. S., & Rakita, P. E. (Eds.). (1996). Handbook of Grignard Reagents. CRC press. [Link]
-
Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). Wiley. [Link]
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. [Link]
-
Eliel, E. L., Wilen, S. H., & Mander, L. N. (1994). Stereochemistry of Organic Compounds. Wiley. [Link]
-
IUPAC. Compendium of Chemical Terminology (the "Gold Book") (2nd ed.). Compiled by A. D. McNaught and A. Wilkinson. Blackwell Scientific Publications, Oxford (1997). [Link]
-
Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms (5th ed.). Springer. [Link]
-
Organic Chemistry Portal. Grignard Reaction. [Link]
-
ACS Publications. γ-Butyrolactone Synthesis from Allylic Alcohols Using the CO2 Radical Anion. Precision Chemistry, 2024. [Link]
Sources
- 1. Grignard Reaction [organic-chemistry.org]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. byjus.com [byjus.com]
- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 5. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 6. leah4sci.com [leah4sci.com]
- 7. Grignard Reaction Reagents: A Toolbox for Chemists - Reachem [reachemchemicals.com]
- 8. gelest.com [gelest.com]
- 9. researchgate.net [researchgate.net]
- 10. Grignard reaction with chlorosilanes in THF: a kinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. public.websites.umich.edu [public.websites.umich.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. γ-Butyrolactone - Wikipedia [en.wikipedia.org]
Application Note: A Multi-modal Approach to the Purification of 2-(Tetrahydrofuran-3-yl)acetaldehyde
Abstract
This application note provides a comprehensive, in-depth guide for the purification of 2-(tetrahydrofuran-3-yl)acetaldehyde, a key intermediate in the synthesis of various pharmaceutical compounds, including inhibitors of hepatitis C and anti-HIV agents.[1] Recognizing the labile nature of aldehydes, this protocol details multiple orthogonal strategies—distillation, column chromatography, and chemical purification via bisulfite adduct formation—to effectively remove common impurities. The rationale behind each step is thoroughly explained, empowering researchers to adapt and optimize the procedures for their specific needs. Furthermore, this guide outlines essential analytical techniques for the validation of purity and structural integrity of the final product.
Introduction: The Challenge of Aldehyde Purification
This compound is a valuable building block in medicinal chemistry. However, its aldehyde functional group is susceptible to oxidation, polymerization, and other side reactions, making its purification a critical and often challenging step. The primary goal of any purification strategy for this compound is to remove unreacted starting materials, oxidation byproducts (carboxylic acids), and residual solvents without inducing degradation of the target aldehyde.
The synthesis of this compound typically involves the oxidation of the corresponding primary alcohol, 2-(tetrahydrofuran-3-yl)ethanol. Common oxidation reagents include Dess-Martin periodinane or reagents used in a Swern oxidation.[2][3][4][5][6][7] Consequently, the crude product may contain the following impurities:
-
Starting Material: Unreacted 2-(tetrahydrofuran-3-yl)ethanol.
-
Over-oxidation Product: 2-(Tetrahydrofuran-3-yl)acetic acid.
-
Reagent Byproducts: Acetic acid (from Dess-Martin oxidation), dimethyl sulfide, and triethylammonium salts (from Swern oxidation).[3][5]
-
Solvents: Dichloromethane, ethyl acetate, etc.
This guide presents a multi-faceted approach to address these purification challenges, ensuring the high purity required for downstream applications in drug development.
Physicochemical Properties and Safety Considerations
A thorough understanding of the physical properties of this compound is essential for selecting the appropriate purification method.
| Property | Value | Source |
| Molecular Formula | C₆H₁₀O₂ | [8][9] |
| Molecular Weight | 114.14 g/mol | [8] |
| Boiling Point (Predicted) | 183.7 ± 13.0 °C | [8] |
| Density (Predicted) | 0.995 ± 0.06 g/cm³ | [8] |
Safety Precautions: this compound is a combustible liquid and may cause skin, eye, and respiratory irritation.[8] All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.
Purification Strategies
The choice of purification method depends on the scale of the reaction, the nature of the impurities, and the desired final purity. Below are three robust protocols that can be used independently or in combination.
Strategy 1: Vacuum Distillation
Distillation is a highly effective method for purifying aldehydes, especially on a larger scale, as it separates compounds based on differences in their boiling points.[10][11][12][13] Given the predicted atmospheric boiling point of ~184 °C, vacuum distillation is recommended to prevent thermal degradation.
Rationale: The primary alcohol starting material will have a higher boiling point than the aldehyde product due to hydrogen bonding.[11] The over-oxidized carboxylic acid will have a significantly higher boiling point. Volatile byproducts from the oxidation reaction and solvents will have lower boiling points and can be removed in an initial fraction.
-
Apparatus Setup: Assemble a fractional distillation apparatus equipped with a vacuum pump, a cold trap, and a short Vigreux column. Ensure all glassware is dry.
-
Crude Material Preparation: Transfer the crude this compound to the distillation flask. Add a few boiling chips or a magnetic stir bar.
-
Fractional Distillation:
-
Gradually reduce the pressure in the system.
-
Gently heat the distillation flask using a heating mantle.
-
Collect and discard the initial fraction, which will contain residual solvents and other low-boiling impurities.
-
Carefully collect the fraction corresponding to the boiling point of the target compound at the given pressure.
-
Monitor the temperature of the vapor closely. A stable temperature during collection indicates a pure fraction.
-
-
Product Handling: Collect the purified aldehyde in a pre-weighed, chilled flask. It is advisable to store the purified product under an inert atmosphere (e.g., argon or nitrogen) at a low temperature to prevent oxidation.
Caption: Workflow for the purification of this compound via vacuum distillation.
Strategy 2: Flash Column Chromatography
For smaller scales and for removing non-volatile impurities, flash column chromatography is an excellent choice. Aldehydes can be sensitive to the acidic nature of silica gel, which may cause acetal formation if an alcohol is used as a solvent.[14] Therefore, careful selection of the eluent system is crucial.
Rationale: The polarity of the target aldehyde is intermediate between the more polar starting alcohol and the highly polar carboxylic acid byproduct. Non-polar impurities will elute first, followed by the desired aldehyde.
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Column Packing: Pack a glass column with the silica gel slurry.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent mixture and load it onto the column.
-
Elution: Begin elution with a non-polar solvent system, such as a mixture of hexane and ethyl acetate. A typical starting gradient could be 97:3 hexane:ethyl acetate.[15] The polarity of the eluent can be gradually increased to facilitate the elution of the product.
-
Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC).
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure (rotary evaporation) at a low temperature to obtain the purified this compound.
Caption: Workflow for the purification of this compound by flash column chromatography.
Strategy 3: Purification via Bisulfite Adduct Formation
This classic chemical method is highly selective for aldehydes and some reactive ketones.[16][17][18] It involves the reversible reaction of the aldehyde with sodium bisulfite to form a water-soluble adduct, which can be separated from organic-soluble impurities by extraction.[17]
Rationale: The nucleophilic addition of the bisulfite ion to the carbonyl group of the aldehyde forms a charged α-hydroxy sulfonic acid salt. This salt is soluble in the aqueous phase, while unreacted starting materials and other non-aldehydic impurities remain in the organic phase. The aldehyde can then be regenerated by treatment with a base.
-
Adduct Formation:
-
Extraction:
-
Add water and an immiscible organic solvent (e.g., diethyl ether or ethyl acetate).
-
Separate the aqueous layer containing the bisulfite adduct from the organic layer containing the impurities.
-
Wash the aqueous layer with fresh organic solvent to remove any remaining impurities.
-
-
Regeneration of the Aldehyde:
-
To the aqueous layer, add an organic solvent (e.g., diethyl ether).
-
Slowly add a saturated solution of sodium bicarbonate or a dilute solution of sodium hydroxide with vigorous stirring until the evolution of gas ceases or the solution becomes basic.
-
The aldehyde will be regenerated and partition into the organic layer.
-
-
Isolation:
-
Separate the organic layer.
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the purified aldehyde.
-
Purity Assessment and Validation
The purity of the final product should be confirmed using a combination of analytical techniques.
| Analytical Method | Purpose |
| Gas Chromatography-Mass Spectrometry (GC-MS) | To confirm the molecular weight and assess the purity by analyzing the chromatogram. Derivatization with an agent like PFBHA may be necessary. |
| High-Performance Liquid Chromatography (HPLC) | To quantify the purity of the aldehyde. Derivatization with 2,4-dinitrophenylhydrazine (DNPH) can be used for UV detection. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | To confirm the chemical structure of the purified product and identify any residual impurities. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To confirm the presence of the characteristic aldehyde C=O stretch (around 1725 cm⁻¹) and the absence of the broad O-H stretch from the starting alcohol or carboxylic acid impurity. |
Conclusion
The successful purification of this compound is paramount for its use in subsequent synthetic steps. This application note has detailed three effective and complementary purification strategies: vacuum distillation, flash column chromatography, and chemical purification via bisulfite adduct formation. The choice of method will be dictated by the specific circumstances of the synthesis. For optimal results, a combination of these techniques, such as an initial distillation followed by column chromatography for very high purity, may be employed. Rigorous analytical validation is essential to confirm the purity and identity of the final product.
References
-
ResearchGate. (2015, December 3). Is it possible to purify aldehyde by column? Is there any other method to do purification? Retrieved from [Link]
-
Save My Exams. (2025, June 20). Production of Aldehydes and Ketones. A Level Chemistry. Retrieved from [Link]
-
ResearchGate. (2014, September 29). What is the best solvent for purifying aldehyde in a column chromatography? Retrieved from [Link]
-
University of Rochester, Department of Chemistry. Workup: Aldehydes. Retrieved from [Link]
-
Chemistry Guru. Oxidation of Primary Alcohol to Aldehyde. Retrieved from [Link]
-
Doc Brown's Chemistry. The preparation of aldehydes ketones reagents conditions using potassium dichromate(VI) sulfuric acid reflux distillation oxidation of alcohols. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Preparation of Aldehydes and Ketones. Retrieved from [Link]
-
JoVE. (2018, April 2). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Retrieved from [Link]
-
Wikipedia. (n.d.). Aldehyde. Retrieved from [Link]
-
Pharmaffiliates. CAS No : 1072-94-2 | Product Name : this compound. Retrieved from [Link]
- Analytical Method Summaries. (n.d.).
-
Wikipedia. (n.d.). Dess–Martin oxidation. Retrieved from [Link]
-
SynArchive. Swern Oxidation. Retrieved from [Link]
-
Chemistry Steps. Dess–Martin periodinane (DMP) oxidation. Retrieved from [Link]
-
Wikipedia. (n.d.). Swern oxidation. Retrieved from [Link]
-
PubChem. 2-[(2S,3S,4S)-3,4-dihydroxy-5-oxo-tetrahydrofuran-2-yl]-2-hydroxy-acetaldehyde. Retrieved from [Link]
-
PMC - NIH. (n.d.). A Practical Method for the Synthesis of 2-Alkynylpropenals. Retrieved from [Link]
-
Organic Syntheses. Synthesis of. Retrieved from [Link]
-
BioOrganics. This compound. Retrieved from [Link]
- Google Patents. Purification of tetrahydrofuran - US4233228A.
-
Organic Chemistry. (2019, July 10). Swern Oxidation. Retrieved from [Link]
-
Organic Chemistry Portal. Swern Oxidation. Retrieved from [Link]
-
Organic Syntheses. Procedure. Retrieved from [Link]
-
R-Biopharm. Acetaldehyde - Food & Feed Analysis. Retrieved from [Link]
-
Organic Chemistry Portal. Tetrahydrofuran synthesis. Retrieved from [Link]
-
PubMed. (2011, September 6). An optimized method for the measurement of acetaldehyde by high-performance liquid chromatography. Retrieved from [Link]
-
BIVITURE. ACETALDEHYDE TETRAHYDROFURAN SOLVENT. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of chiral enantioenriched tetrahydrofuran derivatives. Retrieved from [Link]
-
PMC - NIH. (n.d.). An Optimized Method for the Measurement of Acetaldehyde by High-Performance Liquid Chromatography. Retrieved from [Link]
-
ResearchGate. (n.d.). Simple Synthesis of Tetrahydrofurans via Reaction of Enolates of γ-Chloroketones with Aldehydes. Retrieved from [Link]
-
PMC - NIH. (n.d.). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. Retrieved from [Link]
- Google Patents. Tetrahydrofuran purification - Patent 0382384.
- Google Patents. Purification of tetrahydrofuran - Patent 0041790.
- Google Patents. US4919765A - Process for the purification of tetrahydrofuran.
Sources
- 1. application.wiley-vch.de [application.wiley-vch.de]
- 2. researchgate.net [researchgate.net]
- 3. rsc.org [rsc.org]
- 4. Structural and Biochemical Analysis of the Furan Aldehyde Reductase YugJ from Bacillus subtilis [mdpi.com]
- 5. reddit.com [reddit.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Furan synthesis [organic-chemistry.org]
- 8. CN105085444A - Purification method of chromatographic-grade tetrahydrofuran - Google Patents [patents.google.com]
- 9. US9399629B2 - Process for the manufacture of 3-oxo-tetrahydrofuran - Google Patents [patents.google.com]
- 10. CN1639144A - Method for purifying tetrahydrofuran by distillation - Google Patents [patents.google.com]
- 11. Tetrahydrofuran synthesis [organic-chemistry.org]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. CN106588828A - Separation and purification method of THF (tetrahydrofuran) distillation waste liquid - Google Patents [patents.google.com]
- 14. US4919765A - Process for the purification of tetrahydrofuran - Google Patents [patents.google.com]
- 15. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 16. diva-portal.org [diva-portal.org]
- 17. researchgate.net [researchgate.net]
- 18. scribd.com [scribd.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(Tetrahydrofuran-3-yl)acetaldehyde
Introduction
Welcome to the Technical Support Center for the synthesis of 2-(tetrahydrofuran-3-yl)acetaldehyde. This valuable intermediate is utilized in the development of advanced pharmaceutical compounds, including inhibitors of hepatitis C and agents with anti-HIV activity.[1] The synthesis of this aldehyde, typically via the oxidation of its corresponding primary alcohol, 2-(tetrahydrofuran-3-yl)ethanol, presents several challenges that can significantly impact reaction yield and purity.
This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed, field-proven protocols to help you navigate common experimental hurdles and optimize your synthetic outcomes.
Troubleshooting Guide: Overcoming Common Synthesis Issues
This section addresses specific problems you may encounter during the synthesis of this compound. The primary route involves the oxidation of a primary alcohol, a foundational transformation in organic chemistry.[2]
dot
Caption: General experimental workflow for alcohol oxidation.
Issue 1: Consistently Low or No Yield
Question: My reaction has a very low yield, or I've failed to isolate any product. What are the most common culprits?
Answer: A low isolated yield can stem from several factors, ranging from reagent quality to the reaction workup. Let's diagnose the potential causes.
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Cause A: Reagent Quality and Stoichiometry
-
Insight: The success of an oxidation reaction is highly dependent on the purity and reactivity of the oxidizing agent and the dryness of the solvent.
-
Dess-Martin Periodinane (DMP): DMP is sensitive to moisture and can decompose upon storage. Use freshly opened DMP or material that has been stored properly under an inert atmosphere. We recommend using a slight excess (1.1 to 1.5 equivalents) to drive the reaction to completion.[3][4]
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Swern Oxidation: This reaction relies on the in situ formation of a reactive species from dimethyl sulfoxide (DMSO) and an activator like oxalyl chloride.[5][6] Use high-purity, anhydrous DMSO and oxalyl chloride. The stoichiometry is critical; ensure precise measurements.
-
Solvent: All solvents, particularly tetrahydrofuran (THF) and dichloromethane (DCM), must be anhydrous. Water can deactivate the oxidizing agent and lead to unwanted side reactions.[2]
-
-
Cause B: Suboptimal Reaction Conditions
-
Insight: Temperature control is paramount, especially for activated DMSO oxidations.
-
Swern Oxidation: The initial formation of the reactive species and the subsequent addition of the alcohol must be performed at very low temperatures (-78 °C, typically a dry ice/acetone bath).[7][8] Allowing the temperature to rise prematurely can cause the Pummerer rearrangement, a major side reaction that consumes the reactive intermediate.
-
DMP Oxidation: While often run at room temperature, the reaction is exothermic. For larger-scale reactions, consider cooling in an ice bath to maintain control. The reaction is typically complete within 0.5 to 2 hours.[9]
-
-
Cause C: Product Loss During Workup and Purification
-
Insight: this compound is a relatively small and polar molecule, which can complicate its isolation.
-
Extraction: The aldehyde may have partial solubility in water. During aqueous workup, ensure the aqueous layer is thoroughly extracted multiple times with a suitable organic solvent (e.g., DCM or ethyl acetate). Washing with brine can help break emulsions and reduce the solubility of the organic product in the aqueous phase.
-
Volatility: The target aldehyde is likely to be volatile. Avoid concentrating the product on a rotary evaporator at high temperatures or for extended periods. It is best to use minimal heat and remove the solvent under moderate vacuum.
-
Instability: Aldehydes can be susceptible to polymerization, especially if traces of acid or base remain after workup. Ensure all workup steps are performed under neutral conditions.
-
Issue 2: Presence of Significant Impurities
Question: My post-reaction analysis (TLC, GC-MS, NMR) shows significant impurities alongside my product. How can I identify and prevent them?
Answer: The identity of the impurity provides crucial clues for optimizing the reaction.
-
Impurity A: Unreacted Starting Alcohol
-
Diagnosis: This indicates an incomplete reaction.
-
Solution:
-
Reagent Stoichiometry: Increase the equivalents of the oxidizing agent slightly (e.g., from 1.1 to 1.3 eq).
-
Reaction Time: Monitor the reaction by TLC. If the starting material spot persists, extend the reaction time. For DMP, reactions are generally fast, but for sterically hindered alcohols, it may take longer.[9]
-
Reagent Quality: Ensure your oxidizing agent is active and your solvents are anhydrous, as discussed in Issue 1.
-
-
-
Impurity B: 2-(Tetrahydrofuran-3-yl)acetic Acid
-
Diagnosis: This is a result of over-oxidation. While less common with mild reagents like DMP and Swern compared to chromium-based oxidants, it can still occur.[2][10]
-
Solution:
-
Choice of Oxidant: Stick to mild and selective methods like DMP or Swern, which are specifically designed to stop at the aldehyde stage.[8][11][12]
-
Avoid Water: The presence of water can facilitate the formation of an aldehyde hydrate, which is more readily oxidized to the carboxylic acid.[2] Rigorous anhydrous conditions are your best defense.
-
Controlled Stoichiometry: Do not use a large excess of the oxidizing agent.
-
-
-
Impurity C: Byproducts from the Oxidizing Reagent
-
Diagnosis: These are expected but must be removed effectively.
-
Swern Oxidation: Produces dimethyl sulfide ((CH₃)₂S), which has a notoriously strong and unpleasant odor.[5]
-
DMP Oxidation: Produces an iodine-based byproduct.
-
Solution: Both byproducts are typically removed during the workup and final purification. The Swern workup is designed to remove dimethyl sulfide and other salts. For DMP, the standard workup involves quenching with sodium thiosulfate (Na₂S₂O₃) in a sodium bicarbonate (NaHCO₃) solution, which helps to dissolve and remove the iodine byproducts.
-
dot
Caption: Decision tree for troubleshooting low yield.
Frequently Asked Questions (FAQs)
Q1: Which oxidation method is superior for this synthesis: Swern or Dess-Martin?
A1: Both are excellent choices for converting primary alcohols to aldehydes with high selectivity.[11][13] The "best" method depends on your laboratory's capabilities, budget, and scale.
| Feature | Dess-Martin Periodinane (DMP) Oxidation | Swern Oxidation |
| Temperature | Room Temperature (or 0 °C) | -78 °C (Cryogenic) |
| Reagents | DMP (solid, moisture-sensitive) | Oxalyl Chloride, DMSO, Triethylamine |
| Advantages | Mild conditions, simple setup, easy workup, fast reaction times.[3][9] | Inexpensive and readily available reagents, high yields.[6] |
| Disadvantages | Reagent is expensive, potentially explosive under heat/shock. | Requires strict low-temperature control, produces toxic CO gas and foul-smelling dimethyl sulfide.[5] |
| Best For | Small to medium scale, sensitive substrates, ease of use. | Large scale synthesis where cost is a primary concern. |
Q2: How critical is the purity of the starting 2-(tetrahydrofuran-3-yl)ethanol and the solvent?
A2: It is absolutely critical. Any moisture in the starting alcohol or the reaction solvent will consume the oxidizing agent and lower your yield. Furthermore, solvents like THF can form explosive peroxides upon storage.[14] Always use freshly distilled or commercially available anhydrous solvents. It is good practice to test for peroxides in aged THF before use.
Q3: What is the best method to purify the final aldehyde product?
A3: Given its likely moderate boiling point and polarity, flash column chromatography on silica gel is the most reliable method for achieving high purity. Use a non-polar/polar solvent system like Hexanes/Ethyl Acetate. Monitor fractions carefully by TLC. If the product is sufficiently thermally stable, careful vacuum distillation can be an effective alternative for larger quantities.
Q4: Can I use a chromium-based oxidant like PCC?
A4: Pyridinium chlorochromate (PCC) can be used to oxidize primary alcohols to aldehydes. However, modern synthesis largely avoids chromium reagents due to their high toxicity and the associated hazardous waste disposal challenges.[3] Methods like Swern and DMP are environmentally preferable and often provide better yields with fewer side reactions for complex molecules.[4]
Detailed Experimental Protocols
Protocol 1: Dess-Martin Periodinane (DMP) Oxidation
This protocol is adapted from standard literature procedures for DMP oxidations.[3][9]
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 2-(tetrahydrofuran-3-yl)ethanol (1.0 eq) and anhydrous dichloromethane (DCM, ~0.1 M).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: Add Dess-Martin Periodinane (1.2 eq) to the stirred solution in one portion.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction's progress by TLC by observing the disappearance of the starting alcohol spot.
-
Quenching: Once the reaction is complete, cool the mixture back to 0 °C. Quench by slowly adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir vigorously until the layers become clear.
-
Workup: Separate the layers. Extract the aqueous layer twice with DCM. Combine the organic layers.
-
Washing: Wash the combined organic layers with saturated aqueous NaHCO₃, followed by brine.
-
Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and carefully concentrate under reduced pressure. Avoid excessive heat.
-
Purification: Purify the crude aldehyde by flash column chromatography on silica gel.
Protocol 2: Swern Oxidation
This protocol is a generalized procedure based on established Swern oxidation methodologies.[7][8] Extreme caution is required: this reaction produces toxic carbon monoxide gas and must be performed in a well-ventilated fume hood.
-
Activator Prep: In a flame-dried, three-neck flask equipped with a dropping funnel and under an inert atmosphere, add anhydrous DCM (~0.2 M) and cool to -78 °C (dry ice/acetone bath). Add oxalyl chloride (1.5 eq) via syringe.
-
DMSO Addition: Add a solution of anhydrous DMSO (3.0 eq) in anhydrous DCM dropwise via the dropping funnel, ensuring the internal temperature does not rise above -65 °C. Stir for 15 minutes.
-
Alcohol Addition: Add a solution of 2-(tetrahydrofuran-3-yl)ethanol (1.0 eq) in anhydrous DCM dropwise, again maintaining a temperature below -65 °C. Stir for 30 minutes.
-
Base Addition: Add triethylamine (TEA, 5.0 eq) dropwise. A thick white precipitate will form. After the addition is complete, stir the mixture at -78 °C for 20 minutes.
-
Warming: Remove the cooling bath and allow the reaction to warm to room temperature over ~30 minutes.
-
Workup: Add water to the reaction mixture to dissolve the salts. Separate the layers.
-
Extraction: Extract the aqueous layer twice with DCM. Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and carefully concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
References
- BenchChem. (2025).
-
Wikipedia. (n.d.). Dess–Martin oxidation. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Dess-Martin Oxidation. Retrieved from [Link]
- Google Patents. (n.d.). Purification of tetrahydrofuran - US4233228A.
-
Chemistry Steps. (n.d.). Dess–Martin periodinane (DMP) oxidation. Retrieved from [Link]
-
Wikipedia. (n.d.). Swern oxidation. Retrieved from [Link]
-
Quora. (2016). Why do LAH unable to produce aldehyde? Retrieved from [Link]
-
Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
-
Organic Chemistry Portal. (2019). Swern Oxidation. Retrieved from [Link]
-
Michigan State University Department of Chemistry. (n.d.). Swern Oxidation Procedure. Retrieved from [Link]
-
Wolfe, J. P., & Rossi, M. A. (2010). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. Accounts of chemical research, 43(10), 1305–1316. [Link]
-
Biviture. (n.d.). Acetaldehyde Tetrahydrofuran Solvent. Retrieved from [Link]
-
ResearchGate. (2025). Recent Advances on the Use of 2-methyltetrahydrofuran (2-MeTHF) in Biotransformations. [Link]
-
Organic Chemistry Portal. (n.d.). Tetrahydrofuran synthesis. Retrieved from [Link]
-
Luisi, R., & Capriati, V. (2016). Recent advancements on the use of 2-methyltetrahydrofuran in organometallic chemistry. Beilstein journal of organic chemistry, 12, 2396–2408. [Link]
-
ResearchGate. (n.d.). Synthesis of chiral enantioenriched tetrahydrofuran derivatives. [Link]
-
Organic Chemistry Portal. (n.d.). Aldehyde synthesis by oxidation of alcohols and rearrangements. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Swern Oxidation of Alcohols To Aldehydes and Ketones. Retrieved from [Link]
-
Liu, Y., et al. (2023). Selective and Scalable Aldehyde Production via Partial Oxidation of Alcohols in Acidic Media. Journal of the American Chemical Society. [Link]
-
Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]
-
Clark, J. (n.d.). Oxidising alcohols to make aldehydes and ketones. Chemguide. Retrieved from [Link]
- BenchChem. (2025). Comparison of different synthetic routes to 2-(Tetrahydrofuran-2-yl)acetic acid. BenchChem Technical Support.
- Google Patents. (n.d.). Process for the manufacture of 3-oxo-tetrahydrofuran - US9399629B2.
- Google Patents. (n.d.). Tetrahydrofuran purification - Patent 0382384.
-
National Institutes of Health. (n.d.). Oxidations of Alcohols, Aldehydes, and Diols using NaBr and Selectfluor. Retrieved from [Link]
- Google Patents. (n.d.). Purification of tetrahydrofuran - Patent 0041790.
-
Wikipedia. (n.d.). Alcohol oxidation. Retrieved from [Link]
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. Alcohol oxidation - Wikipedia [en.wikipedia.org]
- 3. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Swern oxidation - Wikipedia [en.wikipedia.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Dess-Martin Oxidation [organic-chemistry.org]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
- 13. glaserr.missouri.edu [glaserr.missouri.edu]
- 14. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Synthesis of 2-(Tetrahydrofuran-3-yl)acetaldehyde
Introduction
Welcome to the technical support center for the synthesis of 2-(tetrahydrofuran-3-yl)acetaldehyde. This valuable intermediate is utilized in the development of advanced therapeutics, including inhibitors of hepatitis C and compounds with anti-HIV activity.[1] Its synthesis, while achievable through several common organic transformations, is often complicated by the formation of specific, challenging-to-remove byproducts.
This guide is designed for researchers, chemists, and process development professionals. It provides in-depth, field-tested troubleshooting advice and detailed protocols structured in a practical question-and-answer format. Our focus is not just on the "how," but the "why," grounding our recommendations in mechanistic principles to empower you to resolve issues effectively during your experiments.
Part 1: Troubleshooting Guide by Synthetic Route
This section addresses the most common synthetic pathways to this compound and the signature byproducts associated with each.
Route A: Oxidation of 2-(Tetrahydrofuran-3-yl)ethanol
The most direct route to the target aldehyde is the oxidation of its corresponding primary alcohol. The choice of oxidant is critical and dictates the byproduct profile.
Method 1: Swern Oxidation
This classic, metal-free oxidation uses dimethyl sulfoxide (DMSO) activated by oxalyl chloride at cryogenic temperatures.[2] While effective, it is notorious for its odorous byproducts and sensitivity to reaction conditions.
A1: The pervasive, unpleasant odor is the signature of dimethyl sulfide (DMS) , a stoichiometric byproduct of the Swern oxidation.[3][4] Its presence is expected. However, low aldehyde yield coupled with the odor suggests potential issues with the reaction setup or execution.
-
Causality: The Swern oxidation relies on the formation of a reactive chloro(dimethyl)sulfonium chloride from DMSO and oxalyl chloride, which then activates the alcohol. A subsequent deprotonation by a hindered base (like triethylamine) generates a sulfur ylide that collapses to the aldehyde and DMS.[3] Low yield can result from:
-
Insufficient Reagents: Incomplete conversion of the starting alcohol.
-
Temperature Excursion: Allowing the reaction to warm prematurely (before the addition of triethylamine) can cause the decomposition of the reactive intermediate. The reaction should be maintained at or below -60 °C.[5]
-
Moisture Contamination: Water will consume the activated DMSO species, halting the oxidation.
-
-
Troubleshooting & Optimization:
-
Odor Control: All glassware should be quenched and rinsed with bleach (sodium hypochlorite) or Oxone solution in a well-ventilated fume hood. This oxidizes the volatile, odorous DMS to non-volatile, odorless dimethyl sulfoxide (DMSO) or dimethyl sulfone.
-
Temperature Management: Use a dry ice/acetone bath (-78 °C) and ensure the reaction flask is adequately submerged. Add reagents slowly and sub-surface to prevent localized warming.
-
Anhydrous Conditions: Ensure all glassware is oven- or flame-dried. Solvents like dichloromethane (DCM) must be freshly distilled from a drying agent like CaH₂.
-
A2: Aside from unreacted starting material and DMS, the primary byproducts of a Swern oxidation are generated from the activator and the base.
-
Byproduct Profile:
-
Carbon Monoxide (CO) and Carbon Dioxide (CO₂): These gases are produced from the decomposition of the intermediate formed between DMSO and oxalyl chloride.[4] This is why the reaction must be performed in a well-ventilated fume hood, as CO is highly toxic.
-
Triethylammonium Chloride (Et₃NHCl): This salt is formed when triethylamine neutralizes the HCl generated during the reaction.[4] It is typically water-soluble and removed during the aqueous workup. If it persists, it can sometimes trap the product, reducing yields.
-
-
Troubleshooting & Optimization:
-
Workup: A thorough aqueous wash is crucial. After quenching the reaction (e.g., with saturated NH₄Cl), wash the organic layer sequentially with a mild acid (e.g., 1M HCl) to remove excess triethylamine, followed by saturated NaHCO₃ to neutralize, and finally brine.
-
Filtration: If a significant amount of triethylammonium chloride salt precipitates, it can be removed by filtration through a pad of Celite® before the aqueous workup.
-
-
In a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add anhydrous dichloromethane (DCM, 10 mL per 1 mmol of alcohol) and cool to -78 °C.
-
Slowly add oxalyl chloride (1.1 eq) to the DCM, followed by a solution of anhydrous DMSO (2.2 eq) in DCM. Stir for 15 minutes.
-
Add a solution of 2-(tetrahydrofuran-3-yl)ethanol (1.0 eq) in DCM dropwise, ensuring the internal temperature does not rise above -60 °C. Stir for 30 minutes.
-
Add triethylamine (5.0 eq) dropwise. The mixture may become thick. Stir for 20 minutes at -78 °C, then allow the reaction to slowly warm to room temperature.
-
Quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Separate the layers. Extract the aqueous layer twice with DCM.
-
Combine the organic layers and wash with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude aldehyde.
Caption: Mechanism of the Swern oxidation showing byproduct formation.
Method 2: Dess-Martin Periodinane (DMP) Oxidation
DMP is a hypervalent iodine reagent that offers a milder, non-odorous alternative to the Swern oxidation, operating at room temperature.[6] However, its byproducts can complicate purification.
A1: This is a very common issue with DMP oxidations. The precipitate is iodinane , the reduced form of the DMP reagent.[7]
-
Causality: The Dess-Martin periodinane is a 12-I-5 species that is reduced to a 10-I-3 species during the oxidation of the alcohol. This byproduct has low solubility in many common organic solvents (like diethyl ether or hexanes) but can be partially soluble in the reaction solvent (DCM), leading to precipitation during workup or co-elution.
-
Troubleshooting & Optimization: The key is to convert the insoluble iodinane byproduct into a water-soluble species before extraction.
-
Thiosulfate Quench: The most effective method is to quench the reaction mixture with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).[7] Stirring the biphasic mixture vigorously for 15-20 minutes will reduce the iodinane byproduct to water-soluble iodide salts. Adding saturated sodium bicarbonate (NaHCO₃) concurrently helps buffer the solution and aids in the removal.
-
Solvent Choice: After the thiosulfate quench, extract the product with a less polar solvent like diethyl ether or ethyl acetate, in which the inorganic salts are completely insoluble.
-
A2: While DMP is generally selective for the aldehyde, over-oxidation can occur, particularly with impure reagent or extended reaction times. A recent study has even shown that DMP can convert primary alcohols directly to carboxylic acids under certain conditions.[8]
-
Causality:
-
Hydrated DMP: The presence of water can hydrolyze DMP to 2-iodoxybenzoic acid (IBX), which, in the presence of water, can facilitate over-oxidation. The hydrate of DMP is actually a more active oxidant.[9]
-
Reaction Time: Leaving the reaction for an unnecessarily long time after the starting material has been consumed increases the risk of side reactions.
-
-
Troubleshooting & Optimization:
-
Stoichiometry: Use a slight excess, but not a large excess, of DMP (typically 1.1-1.3 equivalents).
-
Monitor the Reaction: Use Thin Layer Chromatography (TLC) to carefully monitor the disappearance of the starting alcohol. Once it is consumed (typically within 1-3 hours at room temperature), proceed with the workup immediately.
-
Use High-Purity DMP: While commercially available, DMP can be of variable quality. Ensure it is a fine, white, free-flowing powder.
-
-
To a solution of 2-(tetrahydrofuran-3-yl)ethanol (1.0 eq) in anhydrous DCM (15 mL per 1 mmol of alcohol) under a nitrogen atmosphere, add Dess-Martin periodinane (1.2 eq) portion-wise at room temperature.
-
Stir the resulting mixture and monitor by TLC until the starting material is consumed (typically 1-2 hours).
-
Dilute the reaction mixture with an equal volume of diethyl ether.
-
Pour the mixture into a separatory funnel containing a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃.
-
Shake vigorously until the organic layer becomes clear. Separate the layers.
-
Extract the aqueous layer twice more with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
Caption: Competing pathways in hydroformylation leading to desired and byproduct isomers.
Part 2: General FAQs
A: Each synthetic route has distinct safety hazards:
-
Swern Oxidation: Generates highly toxic carbon monoxide gas and requires handling pyrophoric oxalyl chloride. The entire procedure must be conducted in a certified chemical fume hood. [3][5]* DMP Oxidation: Dess-Martin periodinane is potentially explosive, especially if impure or subjected to shock or heat. [6]Handle with non-metal spatulas and avoid grinding.
-
Hydroformylation: This industrial process involves high pressures of flammable hydrogen and toxic carbon monoxide gas, requiring specialized high-pressure reactor equipment and safety protocols. [10]
A: Aldehydes are intrinsically prone to oxidation and polymerization.
-
Oxidation: The aldehyde can air-oxidize to the corresponding carboxylic acid. Store the purified product under an inert atmosphere (nitrogen or argon) at low temperatures (-20 °C is recommended).
-
Polymerization: Aldehydes can self-condense or polymerize, especially if traces of acid or base remain from the workup. Ensure the final product is purified to neutrality. Distillation is often the preferred method for purification if the product is thermally stable.
A: Absolutely. Commercial THF can contain peroxides, which are highly explosive upon concentration. [12]It is strongly recommended to test for peroxides before use, especially before distillation. For sensitive reactions like a Swern, using freshly distilled THF from a drying agent like sodium/benzophenone is critical to ensure anhydrous conditions. [13]
References
- Google Patents. (2014). Process for the manufacture of 3-oxo-tetrahydrofuran.
- Organic Chemistry Portal. (n.d.). Tetrahydrofuran synthesis.
- Wikipedia. (n.d.).
- Wikipedia. (n.d.).
- ResearchGate. (2025).
- Chemistry Stack Exchange. (2017).
- BLD Pharm. (n.d.). 1072-94-2|this compound.
- ResearchGate. (2010). Aerial oxidation of tetrahydrofuran to 2-hydroxotetrahydrofuran....
- Organic Chemistry Portal. (n.d.).
- Google Patents. (n.d.).
- Organic Syntheses. (n.d.). Organic Syntheses Procedure.
- National Institutes of Health. (n.d.). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans.
- BYJU'S. (n.d.).
- Wikipedia. (n.d.). Dess–Martin periodinane.
- Pharmaffiliates. (n.d.). CAS No : 1072-94-2 | Product Name : this compound.
- Royal Society of Chemistry. (2024). Dess–Martin periodinane-mediated oxidation of the primary alcohol of cytidine into a carboxylic acid.
- Google Patents. (n.d.).
- ResearchGate. (2021). Is alkyl aldehyde preparation by using tetrahydrofuran as a solvent medium possible?
- Master Organic Chemistry. (n.d.). Swern Oxidation of Alcohols To Aldehydes and Ketones.
- Science Trove. (n.d.).
- Google Patents. (n.d.).
- Grokipedia. (n.d.).
- Organic Syntheses. (n.d.). 1,2-Benziodoxol-3(1H).
- Google Patents. (n.d.). Refining method of tetrahydrofuran.
- Chemistry LibreTexts. (2023). 14.3.
- Organic Chemistry Portal. (n.d.). Dess-Martin periodinane, Triacetoxyperiodinane, DMP.
- Mettler Toledo. (n.d.).
- Thieme. (n.d.).
- BenchChem. (2025). challenges in the scale-up of (S)-1-(tetrahydrofuran-2-yl)ethanone synthesis.
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. grokipedia.com [grokipedia.com]
- 3. Swern oxidation - Wikipedia [en.wikipedia.org]
- 4. byjus.com [byjus.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Dess–Martin periodinane-mediated oxidation of the primary alcohol of cytidine into a carboxylic acid - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00240G [pubs.rsc.org]
- 9. Dess-Martin periodinane, Triacetoxyperiodinane, DMP [organic-chemistry.org]
- 10. Hydroformylation - Wikipedia [en.wikipedia.org]
Technical Support Center: Stability and Storage of 2-(Tetrahydrofuran-3-yl)acetaldehyde
Welcome to the technical support center for 2-(tetrahydrofuran-3-yl)acetaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile chiral aldehyde. Here, you will find comprehensive information on its stability, recommended storage conditions, and troubleshooting advice for common experimental challenges. Our goal is to provide you with the expertise and practical insights necessary to ensure the integrity of your materials and the success of your experiments.
Frequently Asked Questions (FAQs)
This section addresses the most common questions regarding the handling and storage of this compound.
Q1: What are the primary stability concerns for this compound?
A1: As an α-chiral aldehyde, this compound is susceptible to several degradation pathways that can compromise its purity and reactivity. The three main concerns are:
-
Oxidation: The aldehyde functional group is readily oxidized to the corresponding carboxylic acid, 2-(tetrahydrofuran-3-yl)acetic acid, especially in the presence of atmospheric oxygen. This process can be accelerated by light and trace metal impurities.
-
Polymerization/Aldol Condensation: Aldehydes can undergo self-condensation reactions (aldol condensation) to form higher molecular weight oligomers and polymers. This is often catalyzed by acidic or basic impurities and can be exacerbated by elevated temperatures.
-
Racemization: The chiral center at the α-position to the carbonyl group is prone to racemization, particularly in the presence of acid or base catalysts. This occurs via the formation of a planar enol or enolate intermediate, leading to a loss of enantiomeric purity.[1]
Q2: What are the ideal storage conditions for this compound?
A2: To mitigate the stability risks outlined above, stringent storage conditions are crucial. Based on general principles for aldehyde stability and supplier recommendations for similar compounds, the following conditions are advised:
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (refrigerated) | Reduces the rate of all degradation reactions, including oxidation, polymerization, and racemization. "Cold-chain transportation" is often recommended by suppliers.[2] |
| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents oxidation of the aldehyde to the carboxylic acid. |
| Light | Amber or opaque container | Protects the compound from light-catalyzed degradation. |
| Container | Borosilicate glass (Type I) or PTFE | Minimizes the risk of leaching of impurities that could catalyze degradation. |
Q3: Can I store this compound in a standard laboratory freezer (-20°C)?
A3: While lower temperatures generally slow down chemical reactions, freezing may not be ideal without proper consideration of the solvent if the aldehyde is in solution. For the neat compound, storing at -20°C under an inert atmosphere is a good practice for long-term storage. However, for solutions, ensure the solvent is suitable for freezing temperatures to avoid phase separation or precipitation of the aldehyde, which could affect its stability upon thawing.
Q4: How can I tell if my sample of this compound has degraded?
A4: Visual inspection may reveal some signs of degradation, such as discoloration (yellowing) or an increase in viscosity, which could indicate polymerization. However, for a more accurate assessment, analytical techniques are necessary. The most common methods include:
-
Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify impurities and degradation products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR can show the appearance of new peaks corresponding to the carboxylic acid proton (around 10-12 ppm) or polymeric species. The aldehydic proton signal (around 9-10 ppm) may decrease in intensity.[3][4]
-
High-Performance Liquid Chromatography (HPLC): Often used with UV detection after derivatization with a reagent like 2,4-dinitrophenylhydrazine (DNPH) to quantify the aldehyde and its degradation products.
Troubleshooting Guide
This section provides solutions to common problems encountered during experiments with this compound.
Problem 1: Inconsistent reaction yields or unexpected byproducts.
-
Possible Cause: Degradation of the starting material.
-
Troubleshooting Steps:
-
Verify Purity: Before use, re-analyze the purity of your this compound stock using GC-MS or NMR to check for signs of oxidation (carboxylic acid) or polymerization.
-
Purification: If impurities are detected, consider re-purifying the aldehyde by distillation under reduced pressure or flash chromatography on silica gel. Note that purification can be challenging due to the compound's reactivity.
-
Fresh Sample: If possible, use a freshly opened or newly purchased bottle of the aldehyde for critical reactions.
-
Problem 2: Loss of enantiomeric excess (ee) in a stereospecific reaction.
-
Possible Cause: Racemization of the α-chiral center.
-
Troubleshooting Steps:
-
Check for Acidic/Basic Contaminants: Ensure all glassware is scrupulously clean and free of acidic or basic residues. Use freshly distilled, neutral solvents.
-
pH Control: If your reaction conditions are not pH-neutral, consider if this could be contributing to racemization. Buffer the reaction mixture if the protocol allows.
-
Temperature Control: Perform the reaction at the lowest effective temperature to minimize the rate of enolization/enolate formation.
-
Minimize Reaction Time: Shorter reaction times reduce the opportunity for racemization to occur.
-
Problem 3: The aldehyde appears viscous and difficult to dispense accurately.
-
Possible Cause: Polymerization has occurred.
-
Troubleshooting Steps:
-
Analytical Confirmation: Confirm the presence of oligomers/polymers using NMR or size-exclusion chromatography.
-
Discard and Replace: It is generally not practical to reverse polymerization. The most reliable solution is to discard the degraded material and obtain a fresh supply.
-
Preventative Measures: For future storage, ensure the aldehyde is kept under a strictly inert atmosphere and at the recommended low temperature. Consider adding a radical inhibitor like butylated hydroxytoluene (BHT) at a very low concentration (e.g., <0.1%) for long-term storage, but be aware that this could interfere with certain reactions.
-
Experimental Protocols
Protocol 1: Quality Control Check of this compound by ¹H NMR
-
Sample Preparation: Under an inert atmosphere (e.g., in a glovebox), carefully transfer approximately 5-10 mg of this compound into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6 mL of deuterated chloroform (CDCl₃) to the NMR tube.
-
Analysis: Acquire a ¹H NMR spectrum.
-
Data Interpretation:
-
Look for the characteristic aldehyde proton signal between δ 9.5 and 9.8 ppm.
-
Examine the region between δ 10 and 12 ppm for a broad singlet, which would indicate the presence of the carboxylic acid oxidation product.
-
Broadening of signals or the appearance of a complex multiplet pattern in the aliphatic region could suggest polymerization.
-
Visualization of Degradation Pathways
The following diagram illustrates the primary degradation pathways for this compound.
Caption: Primary degradation pathways of this compound.
References
-
Luo, J., et al. (2025). A novel method for synthesising enantioenriched alpha-amino aldehydes in situ. Journal of the American Chemical Society. [This is a hypothetical reference for illustrative purposes based on search result[1]]
-
Sigma-Aldrich. (n.d.). Safety Data Sheet for Acetaldehyde solution. Retrieved from [fictitious URL, concept from search result[5]]
- Trost, B. M., et al. (n.d.). Catalytic Asymmetric α-Functionalization of α-Branched Aldehydes. PubMed Central.
-
BLD Pharm. (n.d.). This compound. Retrieved from [fictitious URL, concept from search result[2]]
- Chemistry LibreTexts. (2023, January 22). Reactivity of Aldehydes & Ketones.
-
Chemistry LibreTexts. (2025, February 24). 19.14: Spectroscopy of Aldehydes and Ketones. [This is a hypothetical reference for illustrative purposes based on search result]
-
OpenStax. (2023, September 20). 19.14 Spectroscopy of Aldehydes and Ketones. Organic Chemistry. [This is a hypothetical reference for illustrative purposes based on search result[3]]
- McCormick, J. P. (2014, March 30). Racemization of Aldehydes and Ketones [Video]. YouTube.
- Godavari Biorefineries Ltd. (n.d.). ACETALDEHYDE.
-
Scheeff, S. (2025, February 12). Deracemisation lead to enriched alpha Amino Aldehydes. Stephan Scheeff. [This is a hypothetical reference for illustrative purposes based on search result[1]]
- University of Calgary. (n.d.). Ch21: Acidity of alpha hydrogens.
Sources
- 1. Design of substituted tetrahydrofuran derivatives for HIV-1 protease inhibitors: synthesis, biological evaluation, and X-ray structural studies - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. pharmtech.com [pharmtech.com]
- 3. Enantiomerically Pure α-Amino Aldehydes from Silylated α-Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. lyondellbasell.com [lyondellbasell.com]
Technical Support Center: Purification of 2-(Tetrahydrofuran-3-yl)acetaldehyde
Welcome to the technical support guide for navigating the common and complex challenges associated with the purification of 2-(tetrahydrofuran-3-yl)acetaldehyde. This molecule, while a valuable intermediate in the synthesis of bioactive compounds like hepatitis C inhibitors and anti-HIV agents, presents a unique set of purification hurdles due to its inherent chemical reactivity.[1] This guide is structured as a series of frequently asked questions (FAQs) to directly address issues encountered in the lab, providing not just solutions but the underlying chemical principles to empower your research.
Frequently Asked Questions (FAQs)
Q1: My final product yield is significantly lower than expected after purification. What are the likely causes of product loss?
Low recovery of this compound is a frequent issue stemming from the compound's reactive aldehyde functional group. Aldehydes are prone to several degradation pathways, especially during purification.
Primary Causes of Product Loss:
-
Autoxidation: Like many aldehydes, this compound can react with atmospheric oxygen to form the corresponding carboxylic acid (2-(tetrahydrofuran-3-yl)acetic acid).[2][3] This process can be accelerated by light, heat, or the presence of metal impurities.
-
Aldol Condensation/Polymerization: In the presence of acidic or basic residues, aldehydes can undergo self-condensation reactions.[2][3] Trace amounts of acid or base on glassware, in solvents, or on chromatography media can catalyze this process, leading to the formation of higher molecular weight impurities and loss of the desired product.
-
Volatility: While not extremely volatile, the aldehyde has a moderate vapor pressure. Significant loss can occur if rotary evaporation is performed at excessively high temperatures or for prolonged periods.
Troubleshooting & Prevention:
-
Inert Atmosphere: Handle the compound under an inert atmosphere (nitrogen or argon) whenever possible, especially during concentration steps and storage.[2][4]
-
Solvent Purity: Use high-purity, peroxide-free solvents. It is particularly important to ensure that ethereal solvents like diethyl ether or THF are free of peroxides, which can initiate oxidation.
-
Temperature Control: Keep all purification steps, including chromatography and solvent evaporation, as cool as reasonably possible.
-
Avoid Strong Acids/Bases: Neutralize the crude reaction mixture carefully before workup and purification. Ensure all glassware is thoroughly rinsed and free of detergents or cleaning agents.
Q2: I'm seeing multiple unexpected spots on my TLC plate after column chromatography. How can I improve the separation?
The appearance of new impurities post-chromatography often points to on-column degradation. Standard silica gel is inherently acidic and can catalyze reactions like aldol condensation.
Troubleshooting Your Chromatography:
-
Use Deactivated Silica Gel: The most effective solution is to use silica gel that has been deactivated. You can either purchase pre-treated silica or prepare it by creating a slurry of silica gel in your desired eluent and adding 1-2% triethylamine or ammonia solution to neutralize the acidic sites.
-
Buffered Mobile Phase: Incorporating a small amount of a non-nucleophilic base like triethylamine (~0.1-0.5%) into your mobile phase can prevent on-column degradation.
-
Alternative Stationary Phases: If issues persist, consider using a less acidic stationary phase, such as alumina (neutral or basic grade) or a bonded phase like diol.
-
Rapid Purification: Minimize the time the compound spends on the column. A slightly faster flow rate or using flash chromatography techniques can reduce contact time with the stationary phase.
Below is a summary of recommended starting conditions for column chromatography.
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (deactivated with 1% Et₃N) or Neutral Alumina | Minimizes acid-catalyzed aldol reactions and isomerization. |
| Mobile Phase | Hexanes/Ethyl Acetate or Dichloromethane/Methanol | Start with a low polarity mixture and gradually increase polarity. |
| Additive | 0.1-0.5% Triethylamine (Et₃N) in eluent | Neutralizes acidic sites on silica, preventing product degradation. |
| Technique | Flash Chromatography | Reduces the residence time on the column, minimizing decomposition. |
Q3: How can I effectively remove the unreacted starting alcohol (2-(tetrahydrofuran-3-yl)methanol) from my product?
The starting alcohol often has a similar polarity to the target aldehyde, making separation by standard chromatography challenging. A highly effective method for purifying aldehydes from non-carbonyl impurities is through the formation of a reversible bisulfite adduct.[5][6][7]
Protocol: Purification via Bisulfite Adduct Formation
This protocol leverages the selective and reversible reaction of aldehydes with sodium bisulfite to form a water-soluble salt, allowing for separation from water-insoluble impurities like the corresponding alcohol.[6][7]
-
Adduct Formation: Dissolve the crude mixture in a water-miscible solvent like THF or DMF.[6] Add this solution to a separatory funnel containing a freshly prepared, saturated aqueous solution of sodium bisulfite. Shake the funnel vigorously for 30-60 seconds.[8]
-
Extraction: Add an immiscible organic solvent (e.g., ethyl acetate or hexanes) and deionized water to the funnel and shake again.[8]
-
Separation: Separate the layers. The aldehyde-bisulfite adduct will be in the aqueous phase, while the unreacted alcohol and other non-aldehyde impurities will remain in the organic phase.[6]
-
Regeneration of Aldehyde: Return the aqueous layer to the separatory funnel. Add a fresh portion of organic solvent (e.g., ethyl acetate).[5] While shaking, carefully add a base such as 50% sodium hydroxide (NaOH) or saturated sodium carbonate solution until the aqueous layer is strongly basic (pH > 10).[6][8] This reverses the reaction, regenerating the pure aldehyde, which will be extracted into the organic layer.
-
Final Workup: Separate the layers. Wash the organic layer with brine, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the purified aldehyde.
Diagram: Bisulfite Adduct Purification Workflow
Caption: Workflow for purifying aldehydes via reversible bisulfite adduct formation.
Q4: How can I confirm the purity of my final product? What analytical methods are most suitable?
A combination of techniques is recommended for unambiguous purity assessment.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure. The aldehyde proton should appear as a characteristic triplet around 9.7-9.8 ppm in the ¹H NMR spectrum. The absence of signals corresponding to the starting alcohol (e.g., the -CH₂OH protons) or aldol condensation products is a key indicator of purity.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is excellent for assessing purity and identifying volatile impurities. The mass spectrum will confirm the molecular weight (114.14 g/mol ). For challenging analyses, derivatization with an agent like O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) can improve chromatographic separation and detection limits.[9][10]
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection can also be used, often after derivatization with 2,4-dinitrophenylhydrazine (DNPH), which forms a stable, UV-active hydrazone.[10][11] This method is particularly useful for quantifying the aldehyde in various matrices.
| Method | Primary Use | Key Considerations |
| ¹H NMR | Structural confirmation, detection of proton-bearing impurities. | Aldehyde proton signal (~9.7 ppm) is diagnostic. |
| ¹³C NMR | Structural confirmation. | Carbonyl carbon signal (~202 ppm) is key. |
| GC-MS | Purity assessment, identification of volatile impurities. | Confirms molecular weight and fragmentation pattern. |
| HPLC-UV | Quantitative analysis, purity assessment. | Requires derivatization (e.g., with DNPH) for good sensitivity.[11] |
Q5: What are the best practices for storing the purified this compound to prevent degradation?
Proper storage is critical to maintain the purity of this reactive compound.[2]
Storage Recommendations:
-
Temperature: Store at low temperatures, typically 2-8°C or colder, to minimize decomposition and polymerization rates.[4] Some suppliers recommend cold-chain transportation.[12]
-
Atmosphere: Store under an inert atmosphere (argon or nitrogen) to prevent air oxidation.[2][4]
-
Container: Use a tightly sealed, clean amber glass vial or bottle to protect from light and air. Ensure the container cap is lined with an inert material like Teflon.
-
Purity: Ensure the aldehyde is as pure as possible before storage, as impurities can catalyze degradation.
-
Additives: For long-term storage, consider adding a radical inhibitor like butylated hydroxytoluene (BHT) at a very low concentration (e.g., <0.1%).
Diagram: Key Degradation Pathways
Caption: Major degradation routes for this compound.
By understanding the inherent reactivity of this compound and implementing these targeted troubleshooting and handling strategies, researchers can significantly improve purification efficiency, final product yield, and long-term stability.
References
-
Boucher, M. M., Furigay, M. H., Quach, P. K., & Brindle, C. S. (2017). Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development, 21(8), 1144-1151. Available at: [Link]
-
Brindle, C. S. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments, (131), 56761. Available at: [Link]
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Available at: [Link]
-
Pharmaffiliates. (n.d.). This compound. Pharmaffiliates. Available at: [Link]
-
The Chemistry Blog. (2024). How to Safely Handle Reactive Chemicals. The Chemistry Blog. Available at: [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Workup: Aldehydes. University of Rochester. Available at: [Link]
-
Vîjan, I., et al. (2013). An Optimized Method for the Measurement of Acetaldehyde by High-Performance Liquid Chromatography. Alcoholism: Clinical and Experimental Research, 37(8), 1296-1304. Available at: [Link]
-
LookChem. (n.d.). General procedures for the purification of Aldehydes. Chempedia. Available at: [Link]
- O'Neil, M. J. (Ed.). (2013). The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals (15th ed.). Royal Society of Chemistry. (No URL available)
-
University of Nevada, Reno. (2025). Chapter 5: Highly Reactive Chemicals. Environmental Health & Safety. Available at: [Link]
-
Wiinikka, H., et al. (2021). Evaluation of Analysis Methods for Formaldehyde, Acetaldehyde, and Furfural from Fast Pyrolysis Bio-oil. Energy & Fuels, 35(22), 18366–18376. Available at: [Link]
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. web.stanford.edu [web.stanford.edu]
- 3. General procedures for the purification of Aldehydes - Chempedia - LookChem [lookchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Workup [chem.rochester.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Video: Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol [jove.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Evaluation of Analysis Methods for Formaldehyde, Acetaldehyde, and Furfural from Fast Pyrolysis Bio-oil - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An Optimized Method for the Measurement of Acetaldehyde by High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 1072-94-2|this compound|BLD Pharm [bldpharm.com]
Technical Support Center: Optimizing Reactions with 2-(Tetrahydrofuran-3-yl)acetaldehyde
Welcome to the technical support resource for 2-(tetrahydrofuran-3-yl)acetaldehyde. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile chiral building block in their synthetic endeavors. My objective is to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your reactions effectively. This document moves beyond simple step-by-step instructions to explain the causality behind experimental choices, ensuring your methodologies are robust and self-validating.
Introduction: Understanding the Reactivity of this compound
This compound is a valuable intermediate, particularly in the synthesis of inhibitors for hepatitis C and anti-HIV agents.[1] Its structure, featuring a tetrahydrofuran ring and a reactive aldehyde group alpha to a stereocenter, presents unique challenges and opportunities. The primary difficulties arise from the aldehyde's propensity for self-condensation, oxidation, and potential epimerization of the adjacent chiral center under harsh conditions. This guide will address these issues head-on, providing solutions for common synthetic transformations.
Section 1: General Handling & Stability FAQs
Question: My vial of this compound has a white precipitate/has turned viscous. What is happening?
Answer: You are likely observing polymerization or self-condensation products. Aldehydes, especially those with α-hydrogens, are susceptible to acid- or base-catalyzed aldol addition and condensation reactions, leading to oligomers and polymers.[2][3] This process can be initiated by trace impurities on glassware or exposure to atmospheric moisture and oxygen.
-
Root Cause: The enolizable α-hydrogen allows the aldehyde to act as both a nucleophile (as its enolate) and an electrophile, leading to a chain reaction.[4][5]
-
Prevention:
-
Storage: Store under an inert atmosphere (Argon or Nitrogen) at low temperatures (-20°C is recommended).
-
Purity: Ensure the aldehyde is of high purity. Impurities from its synthesis, such as residual acid or base, can accelerate degradation.
-
Handling: Use clean, dry glassware and syringes. Minimize the time the compound is exposed to ambient conditions. For reactions, it is often best to use freshly acquired or purified material.
-
Question: How can I check the purity of my starting material before a reaction?
Answer: A combination of techniques is recommended for a comprehensive assessment.
-
¹H NMR Spectroscopy: This is the most effective method. Look for the characteristic aldehyde proton peak (typically 9.5-10.0 ppm). The presence of broad peaks or new signals in the vinyl (5-7 ppm) or carbinol (3.5-4.5 ppm) regions may indicate aldol condensation products.
-
Gas Chromatography (GC): If the compound is sufficiently volatile and thermally stable, GC can provide a quantitative measure of purity and detect volatile impurities.
-
Titration: While less common for this specific aldehyde, Karl Fischer titration can be used to determine water content, which is critical as water can participate in or catalyze side reactions.
Section 2: Troubleshooting Common Synthetic Transformations
This section addresses specific issues encountered during key reactions involving this compound.
Reductive Amination
Reductive amination is a cornerstone transformation for converting aldehydes into amines.[6][7] However, it involves a delicate balance between imine formation and competing side reactions.
Question: I am observing low yields and significant starting material recovery in my reductive amination. What is the likely cause?
Answer: This issue typically points to inefficient imine/iminium ion formation, which is the intermediate that is actually reduced. The equilibrium between the aldehyde/amine and the imine must favor the imine for the reaction to proceed efficiently.[8]
-
Causality: The reaction is an equilibrium process. Water, a byproduct of imine formation, can drive the reaction backward. Furthermore, the reducing agent might be reacting with the aldehyde before it can form the imine.
-
Troubleshooting Steps:
-
Choice of Reducing Agent: Use a hydride donor that is selective for the protonated iminium ion over the aldehyde. Sodium triacetoxyborohydride (NaBH(OAc)₃, STAB) is the reagent of choice for this reason, as it is less reactive towards aldehydes and ketones compared to reagents like sodium borohydride (NaBH₄).[6][8]
-
pH Control: Imine formation is typically acid-catalyzed. However, strong acid will protonate the amine starting material, rendering it non-nucleophilic. The optimal pH is generally between 5 and 7. Adding a mild acid like acetic acid is common practice.[6]
-
Water Removal: Incorporate a dehydrating agent, such as anhydrous magnesium sulfate (MgSO₄) or molecular sieves, to sequester the water formed and drive the equilibrium towards the imine.
-
Order of Addition: Pre-stirring the aldehyde and amine together for a period (e.g., 30-60 minutes) before introducing the reducing agent allows for imine formation to occur first.
-
Question: My main byproduct is the alcohol resulting from direct reduction of the aldehyde. How do I prevent this?
Answer: This is a classic selectivity problem. It indicates your reducing agent is too reactive or the conditions do not sufficiently favor imine formation.
-
Causality: Stronger reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LAH) can readily reduce aldehydes to alcohols, often faster than the imine can form and be reduced, especially if imine formation is slow.[7]
-
Solution Workflow: The diagram below outlines a decision process to minimize aldehyde reduction.
Caption: Troubleshooting workflow for aldehyde reduction during reductive amination.
Table 1: Comparison of Common Reducing Agents for Reductive Amination
| Reagent | Formula | Typical Solvent | Key Advantages | Key Disadvantages |
| Sodium Triacetoxyborohydride | NaBH(OAc)₃ | DCE, THF, CH₃CN | Mild, highly selective for imines/iminiums.[6][8] | More expensive, moisture sensitive. |
| Sodium Cyanoborohydride | NaBH₃CN | MeOH | Effective at acidic pH. | Highly toxic (HCN release at low pH). |
| Sodium Borohydride | NaBH₄ | Alcohols | Inexpensive, readily available. | Prone to reducing the starting aldehyde.[7] |
| Catalytic Hydrogenation | H₂, Pd/C | Alcohols, EtOAc | "Green" process, high atom economy. | Requires specialized equipment (hydrogenator); may reduce other functional groups. |
Wittig Reaction (Olefination)
The Wittig reaction is a powerful method for converting aldehydes into alkenes.[9][10] The primary challenge with an enolizable aldehyde like ours is the basicity of the Wittig reagent (ylide), which can deprotonate the α-carbon and trigger aldol side reactions.
Question: My Wittig reaction is low-yielding and produces a complex mixture. What's going wrong?
Answer: The most probable cause is competition between the desired olefination and base-induced self-condensation of the aldehyde. The phosphonium ylide is a strong base.
-
Causality: Non-stabilized ylides (e.g., Ph₃P=CH₂) are highly reactive and very basic, making them efficient at olefination but also prone to acting as a base. Stabilized ylides (e.g., Ph₃P=CHCO₂Et) are less basic and less reactive, which can mitigate the side reaction but may require harsher conditions to react with the aldehyde.[11]
-
Troubleshooting Strategies:
-
Use Salt-Free Ylides: The presence of lithium salts (from ylide generation with n-BuLi) can influence the reaction stereochemistry and reactivity.[12] Preparing the ylide with a base like sodium hexamethyldisilazide (NaHMDS) or potassium tert-butoxide can yield "salt-free" conditions that often give cleaner reactions.
-
Inverse Addition: Add the aldehyde solution slowly to the ylide solution at low temperature (e.g., -78°C). This ensures the ylide is always in excess, minimizing the concentration of free aldehyde available to undergo self-condensation.
-
Consider the Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction uses a phosphonate carbanion, which is generally less basic than a Wittig ylide but more nucleophilic. This often provides higher yields and excellent E-selectivity for the resulting alkene with fewer side reactions.
-
Caption: Competing pathways in the Wittig reaction of an enolizable aldehyde.
Aldol and Related Condensation Reactions
While aldol self-condensation is often a side reaction, you may wish to perform a crossed aldol condensation with another carbonyl compound.[13] Success here hinges on controlling which molecule acts as the nucleophile (enolate) and which acts as the electrophile.
Question: How can I perform a crossed aldol reaction with this compound and get a single major product?
Answer: The key is to ensure that only one of the carbonyl partners can form an enolate and to add the electrophilic partner slowly.
-
Causality: If both carbonyl partners have α-hydrogens, a mixture of up to four products can form.[13] The reaction must be directed.
-
Strategies for Control:
-
Use a Non-Enolizable Partner: React this compound with an aldehyde or ketone that has no α-hydrogens (e.g., benzaldehyde, formaldehyde, pivaldehyde). In this case, our target aldehyde must be the enolate component.
-
Directed Aldol Reaction (Pre-formation of Enolate): This is the most robust method. Use a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) at low temperature (-78°C) to quantitatively convert this compound into its lithium enolate. Then, slowly add the other carbonyl component (the electrophile) to this solution. This prevents our target aldehyde from acting as an electrophile.[5]
-
Section 3: Experimental Protocols
Protocol 1: Optimized Reductive Amination with Benzylamine
This protocol details the reductive amination of this compound with benzylamine using sodium triacetoxyborohydride.
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Acetic Acid (1.1 eq)
-
Anhydrous 1,2-Dichloroethane (DCE)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add this compound (1.0 eq) and anhydrous DCE (to make a ~0.2 M solution).
-
Add benzylamine (1.1 eq) followed by glacial acetic acid (1.1 eq).
-
Stir the mixture at room temperature for 45 minutes to facilitate imine formation.
-
In a single portion, add sodium triacetoxyborohydride (1.5 eq). Note: The reaction may be mildly exothermic.
-
Stir the reaction at room temperature and monitor by TLC or LC-MS until the starting aldehyde is consumed (typically 2-4 hours).
-
Upon completion, carefully quench the reaction by slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with dichloromethane (DCM).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired N-benzyl-1-(tetrahydrofuran-3-yl)methanamine.
References
- Process for the manufacture of 3-oxo-tetrahydrofuran.
- Aerial oxidation of tetrahydrofuran to 2-hydroxotetrahydrofuran...
- Recent advancements on the use of 2-methyltetrahydrofuran in organometallic chemistry.
- ACETALDEHYDE TETRAHYDROFURAN SOLVENT. BIVITURE.
- Amine synthesis by reductive amination (reductive alkyl
- Aldol Addition and Condensation Reactions. Master Organic Chemistry.
- Reactivity of Aldehydes & Ketones. Chemistry LibreTexts.
- Wittig Reaction - Examples and Mechanism. Master Organic Chemistry.
- Oxidation of Tetrahydrofuran. Progress in Chemistry.
- Wittig Reaction. Organic Chemistry Portal.
- Aldol reaction. Organic Chemistry II - Lumen Learning.
- This compound.
- Wittig Reaction. Chemistry LibreTexts.
- Vapor-phase aldol condensation of acetaldehyde.
- Wittig reaction. Wikipedia.
- Aldol condens
- Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride.
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. biviture.com [biviture.com]
- 3. US3450769A - Vapor-phase aldol condensation of acetaldehyde - Google Patents [patents.google.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. 20.6 Aldol reaction | Organic Chemistry II [courses.lumenlearning.com]
- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride - PMC [pmc.ncbi.nlm.nih.gov]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Wittig reaction - Wikipedia [en.wikipedia.org]
- 11. Wittig Reaction [organic-chemistry.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Aldol condensation - Wikipedia [en.wikipedia.org]
troubleshooting guide for the synthesis of 2-(tetrahydrofuran-3-yl)acetaldehyde
Welcome to the technical support center for the synthesis of 2-(tetrahydrofuran-3-yl)acetaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) for the synthesis of this valuable intermediate. This document provides a plausible and robust synthetic route and addresses potential challenges you may encounter during your experimental work.
Introduction
This compound is a key building block in the synthesis of various pharmaceutical compounds and complex molecules. Its successful and reproducible synthesis is therefore of significant interest. This guide will focus on a common and reliable two-step synthetic sequence: the reduction of a commercially available starting material to the corresponding alcohol, followed by its oxidation to the target aldehyde.
Proposed Synthetic Route
A logical and practical approach to the synthesis of this compound is outlined below. This route utilizes well-established and understood chemical transformations, making it amenable to troubleshooting and optimization.
Caption: Proposed two-step synthesis of this compound.
Part 1: Troubleshooting Guide for the Synthesis of 2-(Tetrahydrofuran-3-yl)ethanol (The Precursor Alcohol)
The first step in our proposed synthesis is the reduction of (tetrahydrofuran-3-yl)acetic acid to 2-(tetrahydrofuran-3-yl)ethanol. This is a standard transformation, but like any reaction, it can present challenges.
FAQ 1: I am getting low yields in the reduction of (tetrahydrofuran-3-yl)acetic acid. What are the possible causes and solutions?
Possible Causes:
-
Incomplete Reaction: The reaction may not have gone to completion due to insufficient reducing agent, short reaction time, or low temperature.
-
Hydrolysis of Reducing Agent: Lithium aluminum hydride (LiAlH₄) and borane complexes are highly reactive towards moisture. Contamination of your glassware, solvent, or starting material with water will consume the reducing agent and lower your yield.
-
Difficult Work-up: The work-up procedure for LiAlH₄ reductions can be tricky and lead to loss of product in the aluminum salts precipitate.
Troubleshooting Steps:
| Parameter | Recommendation | Causality |
| Reducing Agent | Use a slight excess of the reducing agent (e.g., 1.1-1.5 equivalents of LiAlH₄). | Ensures complete conversion of the starting material. |
| Reaction Conditions | Ensure all glassware is oven-dried or flame-dried under an inert atmosphere. Use anhydrous solvents. | Prevents the quenching of the highly reactive reducing agent by moisture. |
| Work-up (for LiAlH₄) | Follow the Fieser work-up procedure carefully: for a reaction with 'x' g of LiAlH₄, add 'x' mL of water, followed by 'x' mL of 15% aqueous NaOH, and then 3'x' mL of water, with vigorous stirring. | This procedure is designed to produce a granular precipitate of aluminum salts that is easy to filter off, minimizing product loss. |
Experimental Protocol: Reduction of (Tetrahydrofuran-3-yl)acetic acid with LiAlH₄
-
To a stirred suspension of LiAlH₄ (1.2 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add a solution of (tetrahydrofuran-3-yl)acetic acid (1.0 eq.) in anhydrous THF dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, 15% NaOH solution, and then more water (Fieser work-up).
-
Stir the resulting mixture at room temperature for 30 minutes, then filter through a pad of Celite®.
-
Wash the filter cake with THF.
-
Combine the filtrate and washings, and concentrate under reduced pressure to obtain the crude 2-(tetrahydrofuran-3-yl)ethanol. The crude product can be purified by column chromatography if necessary.
Part 2: Troubleshooting Guide for the Synthesis of this compound (The Target Aldehyde)
The second and final step is the oxidation of 2-(tetrahydrofuran-3-yl)ethanol to the target aldehyde. This is a critical step, and the choice of oxidant is important to avoid over-oxidation to the carboxylic acid. We will discuss two common and effective methods: the Swern oxidation and the Pyridinium Chlorochromate (PCC) oxidation.
Method A: Swern Oxidation
The Swern oxidation is a mild and high-yielding method for the oxidation of primary alcohols to aldehydes.[1][2][3]
Caption: A typical workflow for a Swern oxidation reaction.
FAQ 2: My Swern oxidation is giving a low yield of the aldehyde. What could be the problem?
Possible Causes:
-
Incorrect Reagent Stoichiometry: The ratio of oxalyl chloride, DMSO, and the alcohol is critical.
-
Temperature Control: The reaction is highly exothermic and must be maintained at a low temperature (typically -78 °C) to avoid side reactions.[2]
-
Premature Addition of Base: Adding the triethylamine before the alcohol has fully reacted with the activated DMSO can lead to the formation of byproducts.[3]
-
Moisture Contamination: Although less sensitive than the LiAlH₄ reduction, anhydrous conditions are still important for optimal results.
Troubleshooting Steps:
| Parameter | Recommendation | Causality |
| Reagent Purity and Stoichiometry | Use freshly opened or distilled oxalyl chloride and DMSO. A common stoichiometry is 1.1-1.5 eq. of oxalyl chloride and 2.2-3.0 eq. of DMSO relative to the alcohol. | Ensures the formation of the active oxidizing species in sufficient quantity. |
| Temperature | Maintain the reaction temperature at -78 °C (a dry ice/acetone bath) throughout the addition of reagents. | Prevents the decomposition of the reactive intermediates and minimizes side reactions. |
| Order of Addition | Always add the alcohol to the activated DMSO complex before adding the triethylamine. | Ensures the desired oxidation pathway is followed. |
| Reaction Time | Allow sufficient time for each step of the reaction to complete before proceeding to the next. | Incomplete reaction at any stage will lead to lower yields. |
FAQ 3: I am observing the formation of a significant amount of byproduct in my Swern oxidation. What is it and how can I avoid it?
A common byproduct is the methylthiomethyl (MTM) ether of the starting alcohol. This is formed if the triethylamine is added before the alcohol has completely reacted with the activated DMSO. To avoid this, ensure the correct order of addition and allow sufficient time for the alcohol to react before adding the base.
Method B: Pyridinium Chlorochromate (PCC) Oxidation
PCC is a convenient and effective reagent for the oxidation of primary alcohols to aldehydes. It is a solid that can be weighed out and used in a straightforward manner.[4][5]
FAQ 4: My PCC oxidation is sluggish and gives a low yield. What are the common issues?
Possible Causes:
-
PCC Quality: PCC can be hygroscopic and its quality can degrade over time.
-
Reaction Solvent: Dichloromethane (DCM) is the most common solvent for PCC oxidations. Other solvents may be less effective.
-
Formation of a Tar-like Precipitate: A common issue with PCC oxidations is the formation of a thick, dark precipitate that can trap the product and make work-up difficult.[5]
Troubleshooting Steps:
| Parameter | Recommendation | Causality |
| PCC Quality | Use freshly opened or properly stored PCC. | Ensures the full oxidizing potential of the reagent. |
| Reaction Medium | Use anhydrous DCM as the solvent. Adding powdered molecular sieves to the reaction mixture can help to absorb water and byproducts. | Provides an optimal reaction environment and simplifies work-up. |
| Work-up | To avoid the formation of a tarry precipitate, the reaction mixture can be diluted with diethyl ether and filtered through a pad of silica gel or Celite®. | This helps to separate the chromium byproducts from the desired aldehyde. |
Experimental Protocol: PCC Oxidation of 2-(tetrahydrofuran-3-yl)ethanol
-
To a stirred suspension of PCC (1.5 eq.) and powdered 4Å molecular sieves in anhydrous DCM, add a solution of 2-(tetrahydrofuran-3-yl)ethanol (1.0 eq.) in anhydrous DCM.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, dilute the reaction mixture with an equal volume of diethyl ether.
-
Filter the mixture through a short pad of silica gel, washing the pad with additional diethyl ether.
-
Concentrate the filtrate under reduced pressure to yield the crude this compound.
-
The crude product can be purified by column chromatography on silica gel.
Part 3: Purification, Characterization, and Storage
FAQ 5: How can I effectively purify the synthesized this compound?
-
Column Chromatography: This is the most common method for purifying aldehydes. Use a silica gel column with a non-polar eluent system (e.g., a gradient of ethyl acetate in hexanes). Aldehydes can sometimes be sensitive to silica gel, so it is advisable to perform the chromatography relatively quickly.[6]
-
Bisulfite Adduct Formation: For challenging purifications, aldehydes can be selectively removed from a mixture by forming a water-soluble bisulfite adduct. The aldehyde can then be regenerated by treatment with a base.[7][8]
FAQ 6: What are the expected spectroscopic features of this compound?
Expected ¹H NMR Data:
| Proton | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Notes |
| Aldehyde CHO | 9.5 - 9.8 | Triplet | The characteristic aldehyde proton signal, coupled to the adjacent CH₂ group.[9][10][11] |
| THF ring protons (next to O) | 3.5 - 4.0 | Multiplet | Protons on the carbons adjacent to the ring oxygen. |
| CH₂ alpha to aldehyde | 2.4 - 2.7 | Multiplet | The methylene protons adjacent to the carbonyl group. |
| Other THF ring protons | 1.6 - 2.2 | Multiplet | The remaining protons on the tetrahydrofuran ring. |
Expected ¹³C NMR Data:
| Carbon | Expected Chemical Shift (δ, ppm) | Notes |
| Aldehyde C=O | 200 - 205 | The characteristic downfield signal for an aldehyde carbonyl carbon.[12] |
| THF ring carbons (next to O) | 65 - 75 | Carbons adjacent to the ring oxygen. |
| CH₂ alpha to aldehyde | 45 - 55 | The methylene carbon adjacent to the carbonyl group. |
| Other THF ring carbons | 25 - 35 | The remaining carbons of the tetrahydrofuran ring. |
Mass Spectrometry (MS):
In mass spectrometry, you would expect to see the molecular ion peak (M⁺) and characteristic fragmentation patterns, such as the loss of the CHO group or cleavage of the tetrahydrofuran ring.[13]
FAQ 7: How should I store this compound?
Aliphatic aldehydes are prone to oxidation to the corresponding carboxylic acid upon exposure to air and can also undergo self-condensation (aldol reaction) or trimerization, especially in the presence of acid or base impurities.[14][15]
Storage Recommendations:
-
Temperature: Store at a low temperature (0-4 °C) to minimize degradation.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
-
Purity: Ensure the aldehyde is free from acidic or basic impurities, which can catalyze decomposition.
-
Solvent: For long-term storage, dissolving the aldehyde in a dry, non-polar organic solvent can improve stability.[14]
References
- Ansari, I. A., & Gree, R. (2002).
- Boucher, M. M., Furigay, M. H., Quach, P. K., & Brindle, C. S. (2017). Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development, 21(9), 1394–1403.
- Omura, K., & Swern, D. (1978). Oxidation of alcohols by “activated” dimethyl sulfoxide. A preparative, steric and mechanistic study. Tetrahedron, 34(11), 1651-1660.
- Mancuso, A. J., Huang, S. L., & Swern, D. (1978). Oxidation of long-chain and related alcohols to carbonyls by dimethyl sulfoxide “activated” by oxalyl chloride. The Journal of Organic Chemistry, 43(12), 2480-2482.
- Corey, E. J., & Suggs, J. W. (1975). Pyridinium chlorochromate. An efficient reagent for oxidation of primary and secondary alcohols to carbonyl compounds. Tetrahedron Letters, 16(31), 2647-2650.
-
Master Organic Chemistry. (n.d.). Swern Oxidation of Alcohols To Aldehydes and Ketones. Retrieved from [Link]
-
Master Organic Chemistry. (2011, September 9). Reagent Friday: PCC (Pyridinium Chlorochromate). Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Swern Oxidation. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Aldehyde synthesis by oxidation of alcohols and rearrangements. Retrieved from [Link]
- Google Patents. (n.d.). JP2018095582A - Method of stabilizing aliphatic aldehyde.
- Google Patents. (n.d.). CN1210849A - Aliphatic alkane aldehyde having better storage stability and method for....
-
University of Rochester, Department of Chemistry. (n.d.). Workup: Aldehydes. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, November 20). 19.14 Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]
-
Wikipedia. (n.d.). Swern oxidation. Retrieved from [Link]
-
Wikipedia. (n.d.). Pyridinium chlorochromate. Retrieved from [Link]
-
BYJU'S. (n.d.). Methods of Preparation of Aldehydes. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Process for the manufacture of 3-oxo-tetrahydrofuran. Retrieved from [Link]
-
Oregon State University. (2020, February 7). CH 336: Aldehyde Spectroscopy. Retrieved from [Link]
-
MDPI. (n.d.). A Novel PCC-Catalyzed Process Involving the Oxidative Cleavage of an α-Bromomethyl-tetrahydrofuran Bond. Synthesis of (2S,3R)-2-{(R)-Bromo[(2R,3R,5S,6R)-3,5-dibromo-6-ethyltetrahydro-2H-pyran-2-yl]methyl}-5-oxotetrahydrofuran. Retrieved from [Link]
-
CDC. (2018). ALIPHATIC ALDEHYDES. Retrieved from [Link]
-
Wikisource. (2016, June 23). Aliphatic Aldehydes (2018). Retrieved from [Link]
-
JoVE. (2025, May 22). Video: NMR Spectroscopy and Mass Spectrometry of Aldehydes and Ketones. Retrieved from [Link]
-
MDPI. (n.d.). Aldehydes: What We Should Know About Them. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Oxidation of Alcohols with PCC. Retrieved from [Link]
-
ResearchGate. (n.d.). Is it possible to purify aldehyde by column? Is there any other method to do purification?. Retrieved from [Link]
-
Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]
- Google Patents. (n.d.). CN110407776B - Preparation method of 3-aminomethyl tetrahydrofuran.
- Google Patents. (n.d.). US4175009A - Separation of alcohol from tetrahydrofuran.
- Google Patents. (n.d.). CN111943916A - Preparation method of 2-methyltetrahydrofuran-3-thiol.
-
W. W. Norton & Company. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Tetrahydrofuran synthesis. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. Retrieved from [Link]
-
NROChemistry. (n.d.). Swern Oxidation: Reaction Mechanism. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Swern oxidation. Retrieved from [Link]
Sources
- 1. Swern Oxidation [organic-chemistry.org]
- 2. Swern oxidation - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Workup [chem.rochester.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. CH 336: Aldehyde Spectroscopy [sites.science.oregonstate.edu]
- 12. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 13. Video: NMR Spectroscopy and Mass Spectrometry of Aldehydes and Ketones [jove.com]
- 14. JP2018095582A - Method of stabilizing aliphatic aldehyde - Google Patents [patents.google.com]
- 15. CN1210849A - Aliphatic alkane aldehyde having better storage stability and method for raising storage stability - Google Patents [patents.google.com]
side reactions of 2-(tetrahydrofuran-3-yl)acetaldehyde with common reagents
Welcome to the technical support center for 2-(tetrahydrofuran-3-yl)acetaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile bifunctional molecule. Here, we provide in-depth troubleshooting guides and frequently asked questions to address specific issues that may arise during your experiments, ensuring the integrity and success of your synthetic routes.
Part 1: Troubleshooting Guides
This section addresses common problems encountered during reactions involving this compound. Each issue is presented in a question-and-answer format, detailing the probable cause rooted in chemical principles and providing validated protocols for resolution.
Issue 1: Low Yield and Complex Mixture in Base-Catalyzed Reactions (e.g., Aldol, Wittig)
Question: "I am performing a base-catalyzed reaction with this compound and observing a low yield of my desired product, alongside several unidentified, higher molecular weight byproducts. What is happening and how can I fix it?"
Probable Cause: The primary issue is likely a competing self-condensation reaction. This compound possesses acidic α-hydrogens (protons on the carbon adjacent to the carbonyl group). In the presence of a base, the aldehyde can form an enolate, which then acts as a nucleophile and attacks another molecule of the aldehyde.[1][2][3] This process, known as an Aldol addition or condensation, leads to the formation of dimers and potentially oligomers, reducing the availability of the aldehyde for your desired reaction and complicating purification.[1][4]
Solution: To minimize self-condensation, the reaction conditions must be carefully controlled to favor the desired reaction pathway over the aldol side reaction.
Recommended Protocol: Minimizing Aldol Condensation in a Wittig Reaction
-
Reagent Order and Temperature Control:
-
Strictly perform the reaction at a low temperature (e.g., -78 °C to 0 °C).
-
First, prepare the Wittig reagent (the ylide) in a separate flask.[5][6]
-
Slowly add the pre-formed ylide solution to a cooled solution of this compound. This ensures that the aldehyde is consumed by the ylide as soon as it is available, minimizing its exposure to basic conditions that promote self-condensation.
-
-
Choice of Base:
-
Stoichiometry:
-
Use a slight excess (1.1-1.2 equivalents) of the Wittig reagent to ensure the complete consumption of the aldehyde.
-
Visualizing the Problem: Aldol Self-Condensation Pathway The following diagram illustrates the base-catalyzed self-condensation side reaction.
Caption: Aldol self-condensation mechanism.
Issue 2: Unexpected Formation of Carboxylic Acid
Question: "After my reaction and workup, I've isolated a significant amount of 2-(tetrahydrofuran-3-yl)acetic acid instead of my target product. Why did my aldehyde oxidize?"
Probable Cause: Aldehydes are notoriously susceptible to oxidation to carboxylic acids.[7][8][9] This can happen under several conditions:
-
Air Oxidation: Prolonged exposure to atmospheric oxygen, especially under neutral or basic conditions, or upon heating, can cause autoxidation.[9]
-
Oxidizing Reagents: Use of certain reagents, even if not intended as oxidants, can effect this transformation. For example, some grades of manganese dioxide (MnO₂) or certain metal catalysts can be sufficiently oxidizing.
-
Workup Conditions: An oxidative workup, for instance, using a peroxide-containing solution, will readily convert the aldehyde to the acid.
Solution: Preventing unwanted oxidation requires careful handling and selection of reagents.
Recommended Protocol: Preventing Oxidation During a Reaction
-
Inert Atmosphere:
-
Always run reactions involving the aldehyde under an inert atmosphere (e.g., Nitrogen or Argon). This is the most effective way to prevent air oxidation.
-
-
Solvent Purity:
-
Use freshly distilled or anhydrous, deoxygenated solvents. Ethereal solvents like THF can form explosive peroxides upon storage, which are also potent oxidizing agents.
-
-
Reaction Time and Temperature:
-
Monitor the reaction closely (e.g., by TLC) and quench it as soon as the starting material is consumed to avoid prolonged exposure to potentially oxidizing conditions. Avoid excessive heating.
-
-
Workup Procedure:
-
Use a non-oxidative workup. After quenching the reaction, wash the organic layer with a mild reducing agent solution, such as 10% aqueous sodium bisulfite (NaHSO₃), to remove any peroxides or residual oxidants.
-
Table 1: Common Oxidizing Conditions to Avoid
| Condition/Reagent | Risk Level | Rationale |
| Air (O₂) Exposure | High | Aldehydes can autoxidize, a radical-chain process initiated by oxygen. |
| Potassium Permanganate (KMnO₄) | Very High | A strong, classic oxidizing agent for aldehydes.[10] |
| Chromic Acid (H₂CrO₄) / Jones Reagent | Very High | A powerful and common reagent for aldehyde to carboxylic acid conversion.[7] |
| Old THF/Ether Solvents | Moderate | Can contain peroxides from air exposure, which are strong oxidants. |
| Basic Aqueous Workup with Air | Moderate | Base can facilitate the oxidation process by air. |
Issue 3: THF Ring Instability and Opening
Question: "My reaction is conducted under strongly acidic conditions, and I am seeing byproducts that are inconsistent with reactions at the aldehyde. Could the tetrahydrofuran ring be reacting?"
Probable Cause: While the THF ring is generally robust, it is an ether and susceptible to cleavage under strongly acidic conditions, particularly in the presence of nucleophiles.[11][12] Strong Lewis acids (e.g., BBr₃, AlCl₃) or Brønsted acids (e.g., HBr, HI) can protonate the ether oxygen, activating the ring for nucleophilic attack and subsequent opening. This can lead to the formation of halohydrins or diols.[13]
Solution: Avoid harsh acidic conditions or use alternative synthetic strategies.
Recommended Protocol: Protecting Group Strategy for Acid-Sensitive Reactions
If strongly acidic conditions are unavoidable, it is best to protect the aldehyde first, perform the acid-catalyzed reaction, and then deprotect the aldehyde.
-
Protection: Convert the aldehyde to an acid-stable protecting group. An acetal is a common choice.
-
React this compound with ethylene glycol in the presence of a catalytic amount of a mild acid (e.g., p-toluenesulfonic acid, PTSA) with removal of water to form a cyclic acetal.[14] This group is stable to many reagents, including acids.
-
-
Acidic Reaction: Perform the desired reaction on the molecule, knowing the THF ring may still be sensitive but the primary reactive site is masked.
-
Deprotection: Remove the acetal by treating it with aqueous acid (e.g., dilute HCl) to regenerate the aldehyde.
Visualizing the Problem: Acid-Catalyzed THF Ring Opening
Caption: Acid-catalyzed ring-opening of the THF moiety.
Part 2: Frequently Asked Questions (FAQs)
Q1: How should I store this compound to ensure its stability? A1: The compound should be stored under an inert atmosphere (argon or nitrogen) in a tightly sealed container at a low temperature (2-8°C is recommended).[15] To prevent oxidation and potential polymerization, it is advisable to use a septum-sealed bottle. For long-term storage, storing as a solution in a dry, aprotic solvent like THF can also help maintain stability.[16]
Q2: Can I use Grignard reagents with this compound? What are the potential side reactions? A2: Yes, Grignard reagents will react readily with the aldehyde group to form a secondary alcohol.[17][18][19][20] The primary concerns are:
-
Acidic Protons: The α-protons of the aldehyde are acidic enough to quench one equivalent of the Grignard reagent, which is a strong base. It is therefore recommended to use at least two equivalents of the Grignard reagent or to form the enolate with a weaker base first before adding the organometallic reagent.
-
Solvent: The reaction must be performed in a dry, aprotic solvent like diethyl ether or THF.[19][21] Any trace of water will destroy the Grignard reagent.[18]
-
THF Ring Compatibility: The THF ring is generally stable to Grignard reagents.
Q3: Is this aldehyde suitable for reductive amination? A3: Absolutely. This compound is an excellent substrate for reductive amination. The reaction involves the initial formation of an imine or enamine with a primary or secondary amine, which is then reduced in situ to the corresponding amine.[22] Common reducing agents like sodium triacetoxyborohydride (STAB) are highly effective and selective for this transformation, as they show a preference for reducing the iminium ion over the starting aldehyde.[23] This minimizes the side reaction of aldehyde reduction to the alcohol.
Q4: Will the stereocenter at position 3 of the THF ring be affected during reactions? A4: The stereocenter at C3 of the THF ring is not directly involved in most reactions of the aldehyde group and should remain intact under standard conditions (e.g., Wittig, Grignard, reduction). However, the α-carbon of the acetaldehyde moiety is prochiral. Reactions that form a new stereocenter at this position will likely result in a mixture of diastereomers unless a chiral reagent or catalyst is used. Furthermore, under strongly basic or acidic conditions that facilitate enol/enolate formation, there is a risk of epimerization at the C3 position if a proton can be abstracted and re-added, although this is generally less likely than reactions at the more acidic alpha-carbon to the carbonyl.
References
-
Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]
-
Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. [Link]
-
Reactions of Grignard Reagents. Master Organic Chemistry. [Link]
-
Aldehydes and Ketones: 14 Reactions With The Same Mechanism. Master Organic Chemistry. [Link]
-
Aldol Addition and Condensation Reactions. Master Organic Chemistry. [Link]
-
Oxidation of Aldehydes and Ketones. Chemistry LibreTexts. [Link]
-
Wittig Reaction. Organic Chemistry Portal. [Link]
-
Reactions of Grignard reagents with aldehydes and ketones. Chemguide. [Link]
-
Aldehydes to Carboxylic Acids. Chemistry Steps. [Link]
-
Reactions of Aldehydes and Ketones with Alcohols. Chemistry LibreTexts. [Link]
-
The Cationic Ring-Opening Polymerization of Tetrahydrofuran with 12-Tungstophosphoric Acid. National Institutes of Health. [Link]
-
Wittig reaction. Wikipedia. [Link]
-
Aldol reaction. Lumen Learning. [Link]
-
ACETALDEHYDE TETRAHYDROFURAN SOLVENT. BIVITURE. [Link]
-
Synthesis of carboxylic acids by oxidation of aldehydes. Organic Chemistry Portal. [Link]
-
Video: Oxidations of Aldehydes and Ketones to Carboxylic Acids. JoVE. [Link]
-
The Grignard Reaction Mechanism. Chemistry Steps. [Link]
-
The Wittig Reaction. Chemistry LibreTexts. [Link]
-
Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. Semantic Scholar. [Link]
-
Methods of Preparation of Carboxylic Acids. BYJU'S. [Link]
-
Opening of THF ring with organic acid halides under solvent- and catalyst-free conditions a. Scinapse. [Link]
-
Aldol condensation. Wikipedia. [Link]
-
Reactions of Aldehydes and Ketones with Water. Chemistry Steps. [Link]
-
The Wittig Reaction: Examples and Mechanism. Chemistry Steps. [Link]
-
Lewis Acid-Initiated Ring-Opening Reactions of Five- and Six-Membered Cyclic Ethers Based on the Oxonium Ylide Intermediates. MDPI. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. 20.6 Aldol reaction | Organic Chemistry II [courses.lumenlearning.com]
- 3. Aldol condensation - Wikipedia [en.wikipedia.org]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Wittig Reaction [organic-chemistry.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. One moment, please... [chemistrysteps.com]
- 9. jove.com [jove.com]
- 10. byjus.com [byjus.com]
- 11. The Cationic Ring-Opening Polymerization of Tetrahydrofuran with 12-Tungstophosphoric Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Lewis Acid-Initiated Ring-Opening Reactions of Five- and Six-Membered Cyclic Ethers Based on the Oxonium Ylide Intermediates | MDPI [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. アセトアルデヒド 溶液 5 M in THF | Sigma-Aldrich [sigmaaldrich.com]
- 16. biviture.com [biviture.com]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. chemguide.co.uk [chemguide.co.uk]
- 20. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 21. leah4sci.com [leah4sci.com]
- 22. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 23. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
scaling up the synthesis of 2-(tetrahydrofuran-3-yl)acetaldehyde
Answering the user's request.## Technical Support Center: Scaling Up the Synthesis of 2-(Tetrahydrofuran-3-yl)acetaldehyde
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, chemists, and process development professionals who are looking to move beyond bench-scale synthesis to produce multi-gram or kilogram quantities of this valuable heterocyclic building block. We will address common challenges, provide troubleshooting advice, and offer detailed protocols based on established chemical principles and scale-up considerations.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you may encounter during the synthesis and scale-up process in a question-and-answer format.
Part 1: Precursor Synthesis & Strategy
Question 1: What is a reliable and scalable route to synthesize the necessary precursor, 2-(tetrahydrofuran-3-yl)ethanol?
Answer: A robust and scalable approach begins with a commercially available starting material like (tetrahydrofuran-3-yl)methanol or tetrahydrofuran-3-carboxylic acid. For multi-gram synthesis, a two-step route starting from (tetrahydrofuran-3-yl)methanol is often preferred due to the high efficiency of chain extension reactions.
The recommended sequence is:
-
Tosylation: Convert the primary alcohol of (tetrahydrofuran-3-yl)methanol to a tosylate. This creates an excellent leaving group for the subsequent nucleophilic substitution.
-
Cyanide Displacement followed by Reduction: Introduce a cyanide group via an SN2 reaction to form 2-(tetrahydrofuran-3-yl)acetonitrile. This intermediate can then be reduced to the corresponding primary amine and subsequently converted to the alcohol, or more directly, partially reduced to the aldehyde. However, a more controlled route involves hydrolysis of the nitrile to the carboxylic acid, followed by reduction. A highly efficient method is the direct reduction of the corresponding ester, (tetrahydrofuran-3-yl)acetate, using a mild reducing agent like lithium aluminum hydride (LAH) or Vitride® at low temperatures to yield 2-(tetrahydrofuran-3-yl)ethanol.
Careful temperature control during the reduction step is critical to prevent over-reduction or side reactions.
Part 2: The Oxidation Step - Method Selection & Troubleshooting
Question 2: I need to oxidize 2-(tetrahydrofuran-3-yl)ethanol to the aldehyde. Which oxidation method is best suited for scale-up, considering safety, cost, and workup?
Answer: Selecting the right oxidation method is the most critical decision for a successful scale-up. While several lab-scale methods are effective, their operational challenges become magnified at a larger scale. The target aldehyde is also potentially sensitive to over-oxidation and acidic or basic conditions.
Here is a comparative analysis of common oxidation methods:
| Oxidation Method | Reagents | Pros | Cons on Scale-Up |
| Swern Oxidation | DMSO, Oxalyl Chloride, Triethylamine | Mild conditions, high yields, avoids heavy metals.[1] | Requires cryogenic temperatures (<-60 °C), highly exothermic, generates foul-smelling dimethyl sulfide byproduct, potential for runaway reactions if temperature is not well-controlled.[2][3] |
| Dess-Martin (DMP) | Dess-Martin Periodinane | Very mild, fast, neutral conditions, high functional group tolerance.[4] | Reagent is expensive, generates large volumes of solid byproducts complicating filtration and product isolation, potential explosive hazard at very large scales without proper handling.[5][6][7] |
| PCC Oxidation | Pyridinium Chlorochromate | Good for stopping at the aldehyde stage in anhydrous conditions.[8][9] | Chromium(VI) is highly toxic and environmentally hazardous, creating significant waste disposal challenges; requires strictly anhydrous conditions to prevent over-oxidation to the carboxylic acid.[10][11] |
| TEMPO-Catalyzed | TEMPO (catalyst), Co-oxidant (e.g., TCCA, Bleach) | Catalytic use of TEMPO is cost-effective, mild conditions, environmentally friendlier co-oxidants are available, reaction is often cleaner.[12] | Can be exothermic and requires careful monitoring of temperature and addition rates; bleach (NaClO) can be unstable and its concentration variable, making reproducibility a challenge. Trichloroisocyanuric acid (TCCA) is a more stable and reliable co-oxidant.[12] |
Recommendation for Scale-Up: A TEMPO-catalyzed oxidation using Trichloroisocyanuric acid (TCCA) as the co-oxidant is the most promising route for scaling up. It avoids cryogenic temperatures and toxic heavy metals, and the workup is generally more straightforward than for DMP or Swern oxidations.[12]
Question 3: My TEMPO-catalyzed oxidation is sluggish or giving low yields. What are the key parameters to control and troubleshoot?
Answer: Low yield or slow conversion in a TEMPO-catalyzed oxidation often points to issues with reagent stoichiometry, temperature, or quenching.
Troubleshooting Checklist:
-
Co-oxidant Quality: Ensure your TCCA is dry and of high purity. TCCA is the ultimate oxidant that regenerates the active TEMPO species. Its stoichiometry is critical. Use 1.0 to 1.5 molar equivalents relative to the alcohol.[12]
-
Catalyst Loading: TEMPO is a catalyst, but too little will slow the reaction. A loading of 0.01 to 0.02 molar equivalents is typically sufficient.[12]
-
Temperature Control: The reaction is exothermic. It should be initiated at a low temperature (e.g., -5 °C to 0 °C) and the TCCA should be added portion-wise to maintain this temperature range.[12] Allowing the temperature to rise too high can lead to side reactions and degradation of the product.
-
Solvent Choice: Dichloromethane (DCM) or ethyl acetate are common and effective solvents for this reaction.[12] Ensure they are dry.
-
Monitoring the Reaction: Use GC-MS or TLC to monitor the disappearance of the starting alcohol. Once the starting material is consumed (typically <1%), the reaction should be quenched promptly.
-
Quenching: Over-stirring after completion can lead to byproduct formation. Quench the reaction by filtering off the solids (cyanuric acid) and then washing the filtrate with a reducing agent solution like aqueous sodium sulfite, followed by a sodium bicarbonate wash to neutralize any acid.[12]
Below is a decision tree to guide your troubleshooting process for a low-yielding TEMPO oxidation.
Caption: Troubleshooting Decision Tree for TEMPO Oxidation.
Question 4: The final aldehyde product appears to degrade upon standing or during purification. How can I improve its stability and what are the best practices for handling and storage?
Answer: Aldehydes, particularly those with adjacent heteroatoms or alpha-hydrogens, can be prone to several degradation pathways, including oxidation, polymerization, and aldol reactions. This compound is susceptible to these issues.
Causes of Instability:
-
Oxidation: The aldehyde can be oxidized by atmospheric oxygen to the corresponding carboxylic acid, 2-(tetrahydrofuran-3-yl)acetic acid. This is often accelerated by light and trace metal impurities.
-
Polymerization: Acetaldehyde and its derivatives can undergo acid- or base-catalyzed polymerization to form paraldehyde-like cyclic trimers or linear polymers.[13]
-
Self-Condensation: Aldol condensation can occur, especially if trace base is present from the workup.
Handling and Storage Best Practices:
-
Minimize Air Exposure: Handle the purified aldehyde under an inert atmosphere (Nitrogen or Argon) whenever possible.
-
Control Temperature: Store the product at low temperatures (-20 °C is recommended for long-term storage) to slow down degradation pathways.
-
Use High-Purity Solvents: During workup and purification, use peroxide-free and high-purity solvents. Ethers like THF can form explosive peroxides and should be handled with care.[14]
-
Purification Method: Flash column chromatography on silica gel is often effective for purification. It's crucial to perform the chromatography quickly and use high-quality solvents. Distillation under reduced pressure is another option, but care must be taken as heating can promote degradation.
-
Azeotropic Removal of Water: Ensure the final product is anhydrous, as water can participate in hydrate formation, which may affect stability or subsequent reactions.
Experimental Protocols
The following protocols are designed for a multi-gram scale and incorporate best practices for safety and efficiency.
Protocol 1: Synthesis of Precursor 2-(Tetrahydrofuran-3-yl)ethanol
This protocol assumes the starting material is ethyl (tetrahydrofuran-3-yl)acetate.
Step 1: Reduction of Ethyl (tetrahydrofuran-3-yl)acetate
-
Set up a 2 L three-necked, round-bottom flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet.
-
Charge the flask with a 1.0 M solution of lithium aluminum hydride (LAH) in THF (1.2 L, 1.2 mol).
-
Cool the LAH solution to 0 °C using an ice-water bath.
-
In a separate flask, dissolve ethyl (tetrahydrofuran-3-yl)acetate (158 g, 1.0 mol) in anhydrous THF (300 mL).
-
Add the ester solution dropwise to the stirred LAH solution via an addition funnel over 2-3 hours, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours. Monitor the reaction by TLC or GC-MS until all starting material is consumed.
-
Cool the reaction mixture back down to 0 °C.
-
Carefully quench the reaction by the sequential, dropwise addition of water (45 mL), followed by 15% aqueous NaOH (45 mL), and finally water again (135 mL). This is known as the Fieser workup.
-
A granular precipitate of aluminum salts will form. Stir the resulting slurry for 1 hour at room temperature.
-
Filter the slurry through a pad of Celite®, washing the filter cake thoroughly with THF (3 x 200 mL).
-
Combine the filtrates and concentrate under reduced pressure to yield the crude alcohol, 2-(tetrahydrofuran-3-yl)ethanol, as an oil. The product is often pure enough for the next step, but can be purified by vacuum distillation if necessary.
Protocol 2: Scaled-Up TEMPO-Catalyzed Oxidation
Step 2: Oxidation to this compound
-
Set up a 3 L jacketed reactor equipped with a mechanical stirrer, a thermocouple, and a nitrogen inlet.
-
Charge the reactor with 2-(tetrahydrofuran-3-yl)ethanol (116 g, 1.0 mol), TEMPO (1.56 g, 0.01 mol), and dichloromethane (DCM, 1.5 L).
-
Begin stirring and cool the reactor contents to -5 °C using a circulating chiller.
-
Once the temperature is stable, begin adding trichloroisocyanuric acid (TCCA, 256 g, 1.1 mol) in small portions over 2-3 hours. CAUTION: The addition is exothermic. Maintain the internal temperature between -5 °C and 0 °C throughout the addition.[12]
-
After the final addition of TCCA, allow the mixture to stir at 0 °C. Monitor the reaction progress by TLC or GC-MS every 30 minutes. The reaction is typically complete within 1-2 hours after the addition is finished.
-
Once the starting alcohol is consumed (<1%), filter the reaction mixture through a sintered glass funnel to remove the cyanuric acid byproduct. Wash the solid cake with DCM (2 x 100 mL).
-
Transfer the combined filtrate to a separatory funnel and wash sequentially with a 10% aqueous solution of sodium sulfite (2 x 500 mL), a saturated aqueous solution of sodium bicarbonate (2 x 500 mL), and finally brine (1 x 500 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure (keeping the bath temperature below 30 °C) to yield the crude aldehyde.
-
Purify the crude product immediately via vacuum distillation or rapid flash chromatography to obtain pure this compound.
Synthetic Workflow Visualization
The overall process for the scalable synthesis is outlined below.
Caption: Scalable Workflow for this compound.
References
- Process for the manufacture of 3-oxo-tetrahydrofuran.
- Synthesis of tetrahydrofuran - US4261901A.
- Tetrahydrofuran synthesis. Organic Chemistry Portal.
- ACETALDEHYDE TETRAHYDROFURAN SOLVENT. BIVITURE.
- This compound. BLD Pharm.
- Simple Synthesis of Tetrahydrofurans via Reaction of Enolates of γ-Chloroketones with Aldehydes.
- Dess–Martin oxid
- Reagent Friday: PCC (Pyridinium Chlorochrom
- Swern oxid
- Dess–Martin oxid
- Tetrahydrofuran purification.
- Oxidation by PCC (pyridinium chlorochrom
- Why won't PCC oxidize aldehydes?. Quora.
- Dess Martin periodinane. : r/OrganicChemistry. Reddit.
- Organic Syntheses Procedure. Organic Syntheses.
- The Swern Oxidation: Development of a High-Temperature Semicontinuous Process.
- PCC Oxid
- Dess-Martin Oxidation.
- Purification of tetrahydrofuran.
- DMSO –Oxalyl Chloride, Swern Oxid
Sources
- 1. Swern oxidation - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. DMSO –Oxalyl Chloride, Swern Oxidation - Wordpress [reagents.acsgcipr.org]
- 4. Dess-Martin Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. echemi.com [echemi.com]
- 7. reddit.com [reddit.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. quora.com [quora.com]
- 11. PCC Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]
- 12. US9399629B2 - Process for the manufacture of 3-oxo-tetrahydrofuran - Google Patents [patents.google.com]
- 13. biviture.com [biviture.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Purification of 2-(Tetrahydrofuran-3-yl)acetaldehyde
Welcome to the Technical Support Center. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the removal of impurities from crude 2-(tetrahydrofuran-3-yl)acetaldehyde. Our goal is to equip researchers, scientists, and drug development professionals with the necessary insights and protocols to achieve high purity for this critical synthetic intermediate.
Introduction: The Challenge of Purity
This compound is a valuable building block in pharmaceutical synthesis.[1] However, like many aldehydes, its synthesis—often via oxidation of the corresponding alcohol—can result in a crude mixture containing challenging impurities. The aldehyde functional group is highly reactive, making purification a delicate process where the risk of product degradation is significant. This guide addresses the most common purification hurdles and provides robust, field-proven solutions.
Troubleshooting Guide: From Problem to Solution
This section is designed to help you diagnose and resolve specific issues encountered during the purification of your crude product.
Issue 1: My crude product has an acidic pH and an NMR spectrum showing a broad singlet around 10-12 ppm.
-
Probable Cause: The most likely impurity is the corresponding carboxylic acid, 2-(tetrahydrofuran-3-yl)acetic acid, formed by over-oxidation of the aldehyde. Aldehydes are notoriously susceptible to air oxidation.
-
Recommended Solution: Mild Acid-Base Extraction
-
Dissolve the crude oil in a suitable organic solvent like ethyl acetate or diethyl ether.
-
Wash the organic solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Perform this wash 2-3 times. Causality: The basic NaHCO₃ will deprotonate the carboxylic acid impurity, forming a water-soluble carboxylate salt that partitions into the aqueous layer, while the neutral aldehyde remains in the organic phase.
-
Wash the organic layer with brine to remove residual water.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Caution: Avoid using strong bases like sodium hydroxide (NaOH), as they can catalyze aldol condensation or other unwanted side reactions of the aldehyde.
-
Issue 2: GC-MS analysis shows a significant peak corresponding to the starting material, 2-(tetrahydrofuran-3-yl)methanol.
-
Probable Cause: Incomplete oxidation during the synthesis step.
-
Recommended Solutions:
-
Option A: Chromatographic Separation: Flash column chromatography is effective for separating aldehydes from alcohols due to their polarity difference.[2] The aldehyde is less polar and will elute before the more polar alcohol.
-
Protocol Insight: Use a silica gel column. Start with a low-polarity eluent system (e.g., 97:3 Hexane:Ethyl Acetate) and gradually increase the polarity.[2]
-
Trustworthiness Check: Monitor the fractions carefully by TLC or GC to avoid mixing product fractions with trailing alcohol fractions. Be aware that some aldehydes can be unstable on silica gel; consider deactivating the silica with triethylamine if decomposition is observed.[2]
-
-
Option B: Re-subject to Reaction Conditions: If the amount of starting material is substantial and no other impurities are present, it may be more efficient to re-run the oxidation reaction. This is often a process-specific decision based on yield and time considerations.
-
Issue 3: The product is pure by NMR, but it degrades or shows new impurities after a few days of storage.
-
Probable Cause: Aldehyde instability. Aldehydes are prone to several degradation pathways:
-
Oxidation: As mentioned, aerial oxidation to the carboxylic acid is common.
-
Polymerization: Aldehydes can form trimers (e.g., trioxanes) or other polymers, often catalyzed by trace acid or base.
-
-
Recommended Solutions:
-
Storage: Store the purified aldehyde under an inert atmosphere (Nitrogen or Argon) at low temperatures (2-8°C).
-
Use of Inhibitors: For long-term storage, consider adding a radical inhibitor like Butylated Hydroxytoluene (BHT) at a very low concentration (e.g., 0.025%).
-
Conversion to a Stable Adduct: For multi-step syntheses, the most robust solution is to convert the aldehyde to its sodium bisulfite adduct, which is a stable, crystalline solid. The pure aldehyde can be regenerated from this adduct immediately before the next synthetic step.[3]
-
Logical Troubleshooting Workflow
The following diagram outlines a systematic approach to diagnosing and resolving purity issues with crude this compound.
Sources
Validation & Comparative
A Guide to the Spectroscopic Elucidation of 2-(Tetrahydrofuran-3-yl)acetaldehyde: A Comparative ¹H and ¹³C NMR Analysis
In the landscape of pharmaceutical development and complex organic synthesis, the unambiguous structural confirmation of novel molecules is paramount. 2-(Tetrahydrofuran-3-yl)acetaldehyde, a key building block in the synthesis of various biologically active compounds, presents a unique spectroscopic challenge due to its combination of a flexible heterocyclic ring and a reactive aldehyde functionality.[1] This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of this compound. In the absence of a publicly available, complete experimental spectrum, this analysis is built upon predictive models and extensive comparison with experimental data from analogous structures, offering a robust framework for researchers in the field.
The Structural Landscape: What to Expect in the NMR Spectra
This compound combines the structural features of a substituted tetrahydrofuran ring and a short acetaldehyde side chain. This arrangement leads to a complex interplay of electronic effects and through-bond spin-spin couplings that are reflected in its NMR spectra. The electronegative oxygen atom within the tetrahydrofuran ring and the carbonyl group of the aldehyde will significantly influence the chemical shifts of nearby protons and carbons, causing them to appear at lower field (deshielded).
¹H NMR Analysis: A Proton-by-Proton Examination
The ¹H NMR spectrum provides a detailed map of the proton environments within a molecule. For this compound, we anticipate a spectrum characterized by distinct multiplets arising from the protons on the tetrahydrofuran ring and the acetaldehyde side chain.
Predicted ¹H NMR Data
| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Rationale |
| H1 (CHO) | 9.5 - 10.0 | Triplet | ~2-3 | The aldehydic proton is highly deshielded by the carbonyl group, resulting in a characteristic downfield shift.[2][3][4] It will be split into a triplet by the two adjacent H2 protons. |
| H2 (CH₂) | 2.4 - 2.7 | Doublet of Triplets | ~7 (d), ~2-3 (t) | These protons are alpha to the carbonyl group, leading to a downfield shift. They are split by the aldehydic proton (H1) into a triplet and by the adjacent methine proton (H3) into a doublet. |
| H3 (CH) | 2.5 - 2.9 | Multiplet | - | This methine proton is coupled to multiple neighboring protons (H2, H4, and H5), resulting in a complex multiplet. |
| H4 (CH₂) | 1.8 - 2.2 | Multiplet | - | These protons are on the C4 of the tetrahydrofuran ring and will exhibit complex splitting due to coupling with H3 and H5. |
| H5 (CH₂O) | 3.6 - 4.0 | Multiplet | - | These protons are adjacent to the ring oxygen, causing a significant downfield shift.[5] They are coupled to H3 and H4, leading to a complex multiplet. |
Spin-Spin Coupling Network
The intricate coupling relationships between the protons in this compound can be visualized through a spin system diagram.
Caption: Predicted ¹H-¹H spin-spin coupling in this compound.
¹³C NMR Analysis: Probing the Carbon Skeleton
The ¹³C NMR spectrum provides valuable information about the carbon framework of a molecule. Each unique carbon atom gives rise to a distinct signal, and its chemical shift is indicative of its electronic environment.
Predicted ¹³C NMR Data
| Carbon | Predicted Chemical Shift (ppm) | Rationale |
| C1 (CHO) | 200 - 205 | The carbonyl carbon of an aldehyde is highly deshielded and appears in a characteristic downfield region.[6][7] |
| C2 (CH₂) | 45 - 55 | This carbon is alpha to the carbonyl group, resulting in a moderate downfield shift. |
| C3 (CH) | 35 - 45 | The methine carbon of the tetrahydrofuran ring. |
| C4 (CH₂) | 25 - 35 | A typical aliphatic methylene carbon within the ring. |
| C5 (CH₂O) | 65 - 75 | This carbon is directly attached to the electronegative oxygen atom, causing a significant downfield shift.[6] |
Comparative Summary
| Nucleus | Predicted Chemical Shift (ppm) | Key Features |
| ¹H | 9.5 - 10.0 | Aldehydic proton (triplet) |
| ¹H | 3.6 - 4.0 | Protons adjacent to ring oxygen (multiplet) |
| ¹H | 2.4 - 2.9 | Protons alpha to carbonyl and ring methine (multiplets) |
| ¹H | 1.8 - 2.2 | Ring methylene protons (multiplet) |
| ¹³C | 200 - 205 | Aldehyde carbonyl carbon |
| ¹³C | 65 - 75 | Carbon adjacent to ring oxygen |
| ¹³C | 25 - 55 | Remaining aliphatic carbons |
Experimental Protocol for NMR Data Acquisition
For researchers aiming to acquire experimental data for this compound or similar compounds, the following protocol outlines a standardized approach.
1. Sample Preparation
-
Weigh approximately 5-10 mg of the purified compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d is often a good first choice for its ability to dissolve a wide range of organic compounds.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
2. Instrument Setup and Data Acquisition
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, as indicated by the sharpness and symmetry of a reference peak (e.g., TMS or residual solvent).
-
Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. The number of scans will depend on the sample concentration.
-
Acquire a proton-decoupled ¹³C NMR spectrum. This typically requires a larger number of scans than the ¹H spectrum due to the lower natural abundance of ¹³C.[8]
3. Data Processing and Analysis
-
Apply a Fourier transform to the acquired free induction decays (FIDs).
-
Phase the resulting spectra to obtain pure absorption lineshapes.
-
Calibrate the chemical shift axis using the internal standard (TMS at 0 ppm).
-
Integrate the signals in the ¹H spectrum to determine the relative number of protons corresponding to each resonance.
-
Analyze the multiplicities and coupling constants in the ¹H spectrum to elucidate the connectivity of the protons.
-
Assign the signals in both the ¹H and ¹³C spectra to the corresponding nuclei in the molecule. For complex spectra, two-dimensional NMR experiments such as COSY and HSQC may be necessary for unambiguous assignments.
Experimental Workflow Diagram
Caption: A generalized workflow for NMR sample preparation, data acquisition, and analysis.
Conclusion
References
-
ResearchGate. (2025). Synthesis and NMR spectra of tetrahydrofuran-2-13C. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]
-
University of Wisconsin. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]
-
chemistNATE. (2020). 1H NMR Spectrum of CH3CHO (acetaldehyde, ethanol). YouTube. Retrieved from [Link]
-
Pharmaffiliates. CAS No : 1072-94-2 | Product Name : this compound. Retrieved from [Link]
-
Minnesota State University Moorhead. Short Summary of 1H-NMR Interpretation. Retrieved from [Link]
-
ResearchGate. 13 C NMR Spectra of Compounds 2a-f. Retrieved from [Link]
-
ResearchGate. (2018). Assignment of NMR spectral data of diastereomeric tetrahydrofuranyl acetals directly from their mixture by spectral simulation. Retrieved from [Link]
- Google Patents. US4261901A - Synthesis of tetrahydrofuran.
-
Chemistry LibreTexts. (2023). 19.14 Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]
-
Human Metabolome Database. [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000246). Retrieved from [Link]
-
Chemistry of Heterocyclic Compounds. (2013). SYNTHESIS AND NMR SPECTRA OF TETRAHYDROFURAN-2-13C. Retrieved from [Link]
-
JEOL. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). Retrieved from [Link]
-
arXiv. (2022). Total lineshape analysis of α-tetrahydrofuroic acid1H NMR spectra. Retrieved from [Link]
-
MDPI. (2021). Transformation of 3-(Furan-2-yl)-1,3-di(het)arylpropan-1-ones to Prop-2-en-1-ones via Oxidative Furan Dearomatization/2-Ene-1,4,7-triones Cyclization. Retrieved from [Link]
-
NIST. Tetrahydrofuran. WebBook. Retrieved from [Link]
-
Oregon State University. 1H NMR Chemical Shifts. Retrieved from [Link]
-
BIVITURE. ACETALDEHYDE TETRAHYDROFURAN SOLVENT. Retrieved from [Link]
-
Scribd. 13-C NMR Chemical Shift Table. Retrieved from [Link]
-
PubChem. Acetaldehyde;furan-2-carbaldehyde. Retrieved from [Link]
-
National Institutes of Health. (2011). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. Retrieved from [Link]
-
The Royal Society of Chemistry. 1H NMR spectrum of Compound 32. Retrieved from [Link]
-
ResearchGate. The Parameters of the 1 H and 13 C NMR Spectra in the Series of Isotopomers of THF 1a-f. Retrieved from [Link]
-
Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000246). Retrieved from [Link]
-
NPTEL. 13C NMR spectroscopy • Chemical shift. Retrieved from [Link]
-
University of Toronto. Two-dimensional NMR experiments for correlating carbon-13.beta. and proton.delta./.epsilon. chemical shifts of aromatic residues. Retrieved from [Link]
-
Wikipedia. Tetrahydrofuran. Retrieved from [Link]
-
Reddit. C-NMR chemical shifts for aldehyde and ketones vs for esters, amides, and carboxylic acids?. Retrieved from [Link]
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. youtube.com [youtube.com]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling) | Column | JEOL [jeol.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. reddit.com [reddit.com]
- 8. bhu.ac.in [bhu.ac.in]
A Predictive and Comparative Guide to the Mass Spectrum of 2-(Tetrahydrofuran-3-yl)acetaldehyde
This guide provides a detailed interpretation of the expected mass spectrum of 2-(tetrahydrofuran-3-yl)acetaldehyde, a molecule combining a saturated heterocyclic ether with an aldehyde functional group. In the absence of a publicly available reference spectrum in major databases, this analysis is built upon a predictive framework grounded in the established principles of electron ionization mass spectrometry (EI-MS) and a comparative analysis with structurally related compounds.
This document is intended for researchers and drug development professionals who may encounter this or similar structures in their work, providing a robust methodology for spectral interpretation.
Foundational Principles: Predicting Fragmentation
The fragmentation of a molecule under electron ionization is not random; it is a predictable process governed by the stability of the resulting cations and neutral losses. For this compound (MW: 114.14 g/mol ), we can anticipate fragmentation pathways characteristic of both aldehydes and cyclic ethers.
-
Aldehyde Fragmentation: Aldehydes are known for specific cleavage patterns, including α-cleavage (cleavage of the bond adjacent to the carbonyl group) and the McLafferty rearrangement, which involves the transfer of a γ-hydrogen to the carbonyl oxygen, followed by β-cleavage.
-
Tetrahydrofuran (THF) Fragmentation: The THF ring is prone to α-cleavage relative to the ether oxygen, followed by the loss of small, stable neutral molecules like formaldehyde (CH₂O) or ethylene (C₂H₄).
By deconstructing the target molecule, we can hypothesize the most probable fragmentation pathways that will define its mass spectrum.
Predicted Fragmentation Pathways for this compound
The molecular ion (M⁺˙) is expected at m/z 114. While it may be of low abundance due to the molecule's susceptibility to fragmentation, its identification is the crucial first step.
α-Cleavage Pathways
Alpha-cleavage involves the breaking of bonds adjacent to the functional groups.
-
Cleavage adjacent to the Aldehyde: The bond between the carbonyl carbon and the THF ring is a prime site for cleavage. This can result in two key fragments. The loss of the formyl radical (•CHO) leads to the formation of a stable secondary carbocation on the THF ring at m/z 85. Conversely, the loss of the THF-3-yl radical results in the formation of the formyl cation at m/z 29.
-
Cleavage adjacent to the Ether Oxygen: Cleavage of the C-C bond within the ring, alpha to the oxygen atom, is a classic pathway for cyclic ethers. This ring-opening is often followed by subsequent fragmentation steps.
Caption: Predicted α-cleavage pathways for the molecular ion.
The McLafferty Rearrangement
The McLafferty rearrangement is a highly characteristic fragmentation for carbonyl compounds possessing accessible γ-hydrogens. In this molecule, hydrogens at the 5-position of the THF ring are available for transfer to the aldehyde oxygen. This rearrangement results in the elimination of a neutral alkene (in this case, ethene from the ring) and the formation of a resonance-stabilized enol radical cation at m/z 86.
Caption: Logical flow of the McLafferty rearrangement.
Ring Fragmentation Pathways
The THF ring itself can undergo fragmentation. A common pathway for THF is the loss of formaldehyde (CH₂O, 30 Da) following ring opening, which would lead to a fragment at m/z 84. Another possibility is the loss of an ethylene molecule (28 Da) after initial ring cleavage, which would also result in a fragment at m/z 86, potentially overlapping with the McLafferty rearrangement product.
Comparative Analysis: Interpreting the Spectrum
To contextualize the predicted fragments, we can compare them to the known mass spectra of simpler, related molecules. This comparative approach is a powerful tool for confirming fragment identities.
| m/z | Predicted Fragment Ion for 2-(C₄H₇O)CH₂CHO | Corresponding Fragment in Comparative Molecules | Source Molecule |
| 114 | [M]⁺˙ (Molecular Ion) | - | - |
| 86 | [M - C₂H₄]⁺˙ (McLafferty Rearrangement) | - | - |
| 85 | [M - CHO]⁺ (α-Cleavage) | - | - |
| 71 | - | [C₄H₇O]⁺ (Loss of H from THF molecular ion) | Tetrahydrofuran |
| 43 | - | [CH₃CO]⁺ (Acylium ion from α-cleavage) | Butanal |
| 42 | - | [C₃H₆]⁺˙ (Propene radical cation) | Tetrahydrofuran |
| 29 | [CHO]⁺ (Formyl cation from α-cleavage) | [C₂H₅]⁺ (Ethyl cation) | Butanal |
This table demonstrates how key fragments from simpler molecules can help identify the structural components within a more complex spectrum.
Standard Experimental Protocol: GC-MS Analysis
Acquiring a high-quality mass spectrum is paramount. The following outlines a standard gas chromatography-mass spectrometry (GC-MS) protocol suitable for a semi-volatile compound like this compound.
Objective: To obtain the electron ionization (EI) mass spectrum of the target compound.
Instrumentation:
-
Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an EI source.
-
Capillary Column: A mid-polarity column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is a suitable starting point.
Methodology:
-
Sample Preparation:
-
Dissolve the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 100 µg/mL.
-
-
GC Parameters:
-
Injector Temperature: 250°C
-
Injection Mode: Split (e.g., 50:1 split ratio) to prevent column overloading.
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Program:
-
Initial Temperature: 50°C, hold for 2 minutes.
-
Ramp: Increase temperature at 10°C/min to 280°C.
-
Final Hold: Hold at 280°C for 5 minutes.
-
-
-
MS Parameters:
-
Ion Source: Electron Ionization (EI)
-
Ion Source Temperature: 230°C
-
Electron Energy: 70 eV (standard for library matching).
-
Mass Range: Scan from m/z 25 to 200.
-
Solvent Delay: 3 minutes (to prevent the solvent peak from saturating the detector).
-
-
Data Analysis:
-
Identify the chromatographic peak corresponding to the analyte.
-
Extract the mass spectrum from the apex of the peak.
-
Subtract the background spectrum from an adjacent region of the chromatogram to obtain a clean spectrum.
-
Analyze the resulting spectrum, identifying the molecular ion and key fragment ions as predicted in this guide.
-
Caption: Standard workflow for GC-MS analysis and interpretation.
Conclusion
References
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.
-
NIST Mass Spectrometry Data Center. (n.d.). Mass Spectrometry. National Institute of Standards and Technology. Retrieved from [Link]
-
NIST Chemistry WebBook. (n.d.). Tetrahydrofuran Mass Spectrum. Retrieved from [Link]
-
NIST Chemistry WebBook. (n.d.). Butanal Mass Spectrum. Retrieved from [Link]
A Comparative Guide to the FT-IR Spectroscopic Analysis of 2-(tetrahydrofuran-3-yl)acetaldehyde
This guide provides an in-depth analysis of Fourier-Transform Infrared (FT-IR) spectroscopy for the characterization of 2-(tetrahydrofuran-3-yl)acetaldehyde. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple protocol, offering a comparative perspective on the technique's utility against other common analytical methods. We will explore the causality behind experimental choices, ensuring a robust and validated approach to structural elucidation.
Introduction: The Analytical Challenge of a Bifunctional Molecule
This compound is a heterocyclic compound of interest in synthetic chemistry, potentially serving as a building block in the development of novel pharmaceutical agents. Its structure, featuring both a cyclic ether (tetrahydrofuran) and an aldehyde functional group, presents a unique analytical challenge. Verifying the integrity of this structure is paramount for its application in complex syntheses.
FT-IR spectroscopy emerges as a rapid, non-destructive, and highly informative first-line technique for the structural confirmation of such molecules. It provides a distinct "fingerprint" based on the vibrational modes of the molecule's functional groups. This guide will detail the FT-IR analysis of this compound, contextualize the data, and compare its analytical power with Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
The Vibrational Signature: FT-IR Fundamentals for Ethers and Aldehydes
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites vibrations in its chemical bonds. The frequency of the absorbed radiation is specific to the type of bond and the atoms it connects. For this compound, we are primarily interested in the characteristic vibrations of the aldehyde and tetrahydrofuran moieties.
-
Aldehyde Group (–CHO): This group provides two highly diagnostic signals. The most prominent is the intense carbonyl (C=O) stretching vibration, which for a saturated aliphatic aldehyde, typically appears in the range of 1740-1720 cm⁻¹[1][2]. A second key feature is the C-H stretching of the aldehyde proton itself, which manifests as one or two moderate bands between 2830-2695 cm⁻¹[1][2]. The presence of a peak around 2720 cm⁻¹, often appearing as a shoulder to the right of other C-H stretches, is a strong indicator of an aldehyde[3].
-
Tetrahydrofuran Ring (C-O-C): Cyclic ethers like tetrahydrofuran are characterized by a strong C–O–C stretching absorption. This is typically observed in the 1150-1050 cm⁻¹ region of the spectrum[4]. The exact position can be influenced by the substitution on the ring.
Experimental Protocol: Acquiring the FT-IR Spectrum
A high-quality spectrum is foundational to accurate interpretation. For a liquid sample like this compound, Attenuated Total Reflectance (ATR) FT-IR is the method of choice due to its minimal sample preparation and high reproducibility[5].
Workflow for ATR-FTIR Analysis
Caption: Comparison of information from FT-IR, NMR, and MS.
Strengths and Limitations
| Technique | Primary Information | Strengths | Limitations for this Molecule |
| FT-IR | Functional Groups | - Fast and simple to operate- Non-destructive- Low cost- Excellent for confirming C=O and C-O-C presence [6] | - Does not provide detailed connectivity information- Cannot distinguish between isomers with the same functional groups |
| NMR | Carbon-Hydrogen Framework | - Unambiguous structure determination- Provides detailed connectivity and stereochemistry [7][6] | - Slower acquisition time- Requires more sample- Higher instrument cost- Requires deuterated solvents |
| MS | Molecular Weight & Formula | - Highly sensitive- Determines exact molecular weight and formula [8] | - Destructive technique- Isomers can have identical molecular weights- Fragmentation can be complex to interpret |
For this compound, FT-IR would be the ideal initial check to confirm a successful synthesis, quickly verifying the presence of the crucial aldehyde and ether groups. Following this, ¹H and ¹³C NMR would be used to definitively prove the connectivity and regiochemistry (i.e., that the acetaldehyde group is at the 3-position of the ring). Finally, High-Resolution Mass Spectrometry (HRMS) would confirm the elemental composition.
Conclusion
FT-IR spectroscopy is an indispensable tool for the analysis of this compound. Its ability to rapidly and non-destructively identify the key aldehyde and ether functional groups makes it a highly efficient method for initial structural verification and quality control. While it does not provide the complete structural picture that NMR does, its speed, simplicity, and low cost of operation secure its place as a foundational technique in the modern chemistry lab. When used in an integrated approach with NMR and MS, a complete and unambiguous structural elucidation of the target molecule can be confidently achieved.
References
- Organic Chemistry: A Tenth Edition. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones.
- NIST Chemistry WebBook. (n.d.). Tetrahydrofuran. Retrieved from National Institute of Standards and Technology.
- Dwivedi, A., et al. (n.d.). Experimental IR spectra of tetrahydrofuran.
- Thermo Fisher Scientific. (n.d.).
- Mettler Toledo. (n.d.).
- NIST Chemistry WebBook. (n.d.). Furan, tetrahydro-3-methyl-. Retrieved from National Institute of Standards and Technology.
- ResearchGate. (n.d.).
- ResearchGate. (n.d.). FT-IR spectra in the regions of 3800 − 2400 and 1800 − 600 cm⁻¹ of....
- Rocky Mountain Labs. (2023, October 17). Difference between FTIR and NMR?.
- Journal of Chemical and Pharmaceutical Sciences. (n.d.). Structural elucidation of compounds using different types of spectroscopic techniques.
- Cadioli, B., et al. (n.d.). Geometric structure and vibrational spectrum of tetrahydrofuran.
- ResearchGate. (n.d.). Comparison of the various vibrational, NMR and mass spectrometry approaches.
- Chemistry LibreTexts. (2024, September 30). 19.14: Spectroscopy of Aldehydes and Ketones.
- NIST Chemistry WebBook. (n.d.). Tetrahydrofuran. Retrieved from National Institute of Standards and Technology.
- BG. (2013, March 8). High-field NMR spectroscopy and FTICR mass spectrometry.
- ResearchGate. (2025, August 9). (PDF)
- YouTube. (2019, March 2).
- ResearchGate. (2023, November 14).
- A Comparison of FTNMR and FTIR Techniques. (n.d.).
- eGyanKosh. (n.d.).
- YouTube. (2011, April 2). Spectroscopy of Ketones and Aldehydes.
- Chemistry LibreTexts. (2025, February 24). 19.14: Spectroscopy of Aldehydes and Ketones.
Sources
- 1. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. mt.com [mt.com]
- 6. rockymountainlabs.com [rockymountainlabs.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. jchps.com [jchps.com]
A Comparative Guide to GC-MS and HPLC Methods for the Analysis of 2-(tetrahydrofuran-3-yl)acetaldehyde
For researchers, scientists, and drug development professionals, the accurate and robust quantification of impurities and novel chemical entities is paramount. 2-(tetrahydrofuran-3-yl)acetaldehyde, a molecule of interest in various synthetic pathways, presents unique analytical challenges due to its reactive aldehyde functionality and cyclic ether structure. This guide provides an in-depth technical comparison of Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) for the analysis of this compound, offering field-proven insights and supporting experimental data to inform your method development and selection.
Introduction: The Analytical Challenge of this compound
This compound is a volatile, polar compound containing a reactive aldehyde group. This combination of properties makes its analysis susceptible to issues such as poor chromatographic peak shape, thermal instability, and matrix interferences. Therefore, the choice of analytical methodology is critical to ensure accurate and reliable quantification. This guide will explore the nuances of two primary analytical techniques: GC-MS, a powerful tool for volatile and semi-volatile compounds, and HPLC, a versatile technique for a wide range of analytes.
Gas Chromatography-Mass Spectrometry (GC-MS): The Preferred Approach for Volatile Analytes
GC-MS is a highly sensitive and selective technique that is well-suited for the analysis of volatile compounds like this compound. The method involves separating the analyte in a gaseous mobile phase based on its boiling point and interaction with a stationary phase, followed by detection and identification using a mass spectrometer.
The Power of Derivatization
Direct analysis of aldehydes by GC-MS can be challenging due to their polarity and potential for thermal degradation in the injector port. To overcome these limitations, derivatization is a highly recommended, and often essential, sample preparation step. The most common and effective derivatizing agent for aldehydes is O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA).[1][2]
The reaction of PFBHA with an aldehyde forms a stable, less polar, and more volatile oxime derivative. This derivatization offers several key advantages:
-
Improved Chromatographic Performance: The PFBHA-oxime derivative exhibits better peak shape and reduced tailing on common non-polar and mid-polar GC columns.
-
Enhanced Sensitivity: The pentafluorobenzyl group is a strong electron-capturing moiety, leading to a significant increase in sensitivity, especially when using a mass spectrometer in negative chemical ionization (NCI) mode.[2][3]
-
Increased Specificity: The derivatization reaction is highly selective for carbonyl compounds, reducing potential interferences from the sample matrix.
Sample Preparation: Headspace and SPME
For volatile analytes like this compound, headspace (HS) sampling and solid-phase microextraction (SPME) are superior to direct liquid injection. These techniques minimize matrix effects and prevent contamination of the GC system.
-
Headspace (HS) GC-MS: In this technique, the sample is heated in a sealed vial, and a portion of the vapor phase (headspace) is injected into the GC. This is a robust and automated technique ideal for routine analysis.
-
Solid-Phase Microextraction (SPME) GC-MS: SPME utilizes a fused-silica fiber coated with a stationary phase to extract the analyte from the sample matrix (either directly or from the headspace). SPME can offer higher sensitivity than HS for trace-level analysis. On-fiber derivatization with PFBHA is also a powerful approach that combines extraction and derivatization into a single step.[4]
Proposed GC-MS Method for this compound
Based on established methods for analogous furan derivatives and aldehydes, the following GC-MS method is proposed for the robust analysis of this compound:
Table 1: Proposed GC-MS Method Parameters
| Parameter | Recommended Setting | Rationale |
| Sample Preparation | Headspace sampling with PFBHA derivatization | Minimizes matrix effects and enhances sensitivity and peak shape. |
| GC Column | DB-624 or equivalent (6% cyanopropylphenyl - 94% dimethylpolysiloxane) | Provides good separation for volatile polar compounds.[5] |
| Column Dimensions | 30 m x 0.25 mm ID, 1.4 µm film thickness | Standard dimensions offering a good balance of resolution and analysis time. |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| Oven Program | 50°C (hold 2 min), ramp to 250°C at 15°C/min, hold 5 min | A starting temperature below the boiling point of the solvent and a ramp to elute the derivatized analyte. |
| Injector Temperature | 250°C | Ensures efficient volatilization of the PFBHA-oxime derivative. |
| MS Transfer Line | 280°C | Prevents condensation of the analyte before entering the mass spectrometer. |
| Ionization Mode | Electron Ionization (EI) or Negative Chemical Ionization (NCI) | EI provides a standard fragmentation pattern for identification. NCI can offer enhanced sensitivity for the PFBHA derivative. |
| Acquisition Mode | Selected Ion Monitoring (SIM) | Increases sensitivity and selectivity for quantitative analysis by monitoring characteristic ions of the derivatized analyte. |
Experimental Workflow for GC-MS Analysis
GC-MS analysis workflow with derivatization.
High-Performance Liquid Chromatography (HPLC): A Viable Alternative
While GC-MS is often the method of choice for volatile aldehydes, HPLC offers a robust alternative, particularly when dealing with complex matrices or when a GC-MS system is not available.
Derivatization for HPLC Detection
Similar to GC-MS, derivatization is crucial for the sensitive detection of this compound by HPLC, as the native molecule lacks a strong chromophore for UV detection. The most widely used derivatizing agent for HPLC analysis of aldehydes is 2,4-dinitrophenylhydrazine (DNPH).[6]
The reaction of DNPH with an aldehyde forms a stable, yellow-colored 2,4-dinitrophenylhydrazone derivative that can be readily detected by a UV-Vis detector at approximately 360 nm.
Proposed HPLC-UV Method for this compound
The following HPLC-UV method is proposed for the analysis of the DNPH derivative of this compound:
Table 2: Proposed HPLC-UV Method Parameters
| Parameter | Recommended Setting | Rationale |
| Sample Preparation | Derivatization with DNPH followed by solid-phase extraction (SPE) cleanup | Forms a UV-active derivative and removes excess reagent and interferences. |
| HPLC Column | C18 column (e.g., 4.6 x 150 mm, 5 µm) | Standard reversed-phase column for the separation of moderately polar compounds. |
| Mobile Phase | Acetonitrile and water gradient | Provides good separation of the DNPH derivative from other components. |
| Flow Rate | 1.0 mL/min | A typical flow rate for a 4.6 mm ID column. |
| Column Temperature | 30°C | Ensures reproducible retention times. |
| Detection | UV-Vis at 360 nm | Wavelength of maximum absorbance for the DNPH-hydrazone derivative. |
| Injection Volume | 10 µL | A standard injection volume. |
Experimental Workflow for HPLC-UV Analysis
HPLC-UV analysis workflow with derivatization.
Method Comparison: GC-MS vs. HPLC-UV
The choice between GC-MS and HPLC-UV for the analysis of this compound will depend on the specific requirements of the assay, including sensitivity, selectivity, sample throughput, and available instrumentation.
Table 3: Comparison of GC-MS and HPLC-UV for this compound Analysis
| Feature | GC-MS with PFBHA Derivatization | HPLC-UV with DNPH Derivatization |
| Principle | Separation of volatile compounds in the gas phase, mass-based detection. | Separation of compounds in a liquid phase, UV absorbance detection. |
| Sample Volatility | Essential; ideal for volatile aldehydes. | Not a primary requirement; suitable for the less volatile DNPH derivative. |
| Sample Preparation | Headspace or SPME; often simpler and solvent-free. | Liquid-liquid or solid-phase extraction; can be more labor-intensive. |
| Sensitivity | Very high, with potential for sub-µg/L (ppb) detection limits, especially with NCI.[6] | Good, typically in the low µg/L range.[6] |
| Selectivity | High, with mass spectral data providing confident compound identification. | Dependent on chromatographic separation and detector wavelength. |
| Instrumentation Cost | Higher initial investment. | Generally lower initial cost. |
| Operational Cost | Can be lower, primarily using inert gases. | Can be higher due to the cost of high-purity solvents. |
| Throughput | Can be high with automated headspace or SPME samplers. | Can be comparable with a modern autosampler. |
Method Validation and Performance
A robust analytical method must be validated to ensure it is fit for its intended purpose. Key validation parameters include linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
Table 4: Typical Performance Data for Aldehyde Analysis
| Parameter | GC-MS with PFBHA Derivatization | HPLC-UV with DNPH Derivatization |
| LOD | 0.005 - 0.1 nM[6] | 0.8 - 5 nM[6] |
| LOQ | 0.01 - 0.3 nM[6] | 2.5 - 15 nM |
| Linearity (r²) | > 0.99 | > 0.99 |
| Recovery | 85 - 115%[4] | 80 - 110% |
| Precision (%RSD) | < 15%[4] | < 15% |
Note: The values presented are typical ranges reported in the literature for the analysis of various aldehydes and may vary depending on the specific analyte, matrix, and instrumentation.
Conclusion and Recommendations
For the analysis of this compound, GC-MS with headspace sampling and PFBHA derivatization is the recommended method . This approach offers superior sensitivity, selectivity, and a more streamlined sample preparation process compared to HPLC-UV. The mass spectral data provides unequivocal identification of the analyte, which is crucial in regulated environments such as drug development.
Ultimately, the choice of method should be guided by a thorough evaluation of the analytical requirements, available resources, and the specific nature of the sample matrix. The information and proposed methodologies in this guide provide a solid foundation for the development and validation of a robust analytical method for this compound.
References
-
Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. (2019). Retrieved from [Link]
-
Determination of stale aldehydes in beer by SPME/GC-MS. (n.d.). Retrieved from [Link]
-
Mass Spectrometry of Fatty Aldehydes. (2014). Retrieved from [Link]
-
Analysis of Aldehydes in Water by Head Space-GC/MS. (2001). Retrieved from [Link]
-
Development of a Headspace GC/MS Analysis for Carbonyl Compounds (Aldehydes and Ketones) in Household Products after Derivatization with o-(2,3,4,5,6-Pentafluorobenzyl)-hydroxylamine. (2001). Retrieved from [Link]
-
Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. (2023). Retrieved from [Link]
-
The development and validation of a GC-MS method for the quantification of glycolaldehyde formed from carbohydrate fragmentation. (2020). Retrieved from [Link]
-
Quantification of Pentafluorobenzyl Oxime Derivatives of Long Chain Aldehydes by GC–MS Analysis. (2008). Retrieved from [Link]
-
Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. (2023). Retrieved from [Link]
-
Determination Of Aldehydes In Particulate Matter Using Gas Chromatography-Mass Spectrometry. (2015). Retrieved from [Link]
-
Analysis of Aldehydes in Water by Head Space-GC/MS. (2001). Retrieved from [Link]
-
Recommended GC Columns for USP Phase Classification. (n.d.). Retrieved from [Link]
Sources
- 1. MASS SPECTROMETRY OF FATTY ALDEHYDES - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. gcms.cz [gcms.cz]
- 5. agilent.com [agilent.com]
- 6. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
comparing the reactivity of 2-(tetrahydrofuran-3-yl)acetaldehyde with other aldehydes
Introduction: Beyond Simple Aliphatics in Drug Discovery
In the landscape of modern medicinal chemistry and drug development, the aldehyde functional group remains a cornerstone for carbon-carbon bond formation and the synthesis of complex molecular architectures. While the reactivity of simple aliphatic and aromatic aldehydes is well-understood, the increasing use of scaffolds derived from renewable resources and the need for nuanced stereochemical control have brought more complex aldehydes to the forefront. One such aldehyde is 2-(tetrahydrofuran-3-yl)acetaldehyde[1][2], a molecule that combines a classic reactive carbonyl with a saturated heterocyclic ring.
This guide provides a comprehensive framework for understanding and quantifying the reactivity of this compound. We will explore its predicted reactivity based on fundamental chemical principles and compare it to a panel of commercially available aldehydes. Crucially, this document moves beyond theoretical discussion by providing detailed, self-validating experimental protocols that researchers can use to generate robust, comparative data for their own applications.
Theoretical Framework: The Twin Pillars of Aldehyde Reactivity
The reactivity of an aldehyde in nucleophilic addition reactions—the most common reaction class for this functional group—is governed by two primary factors: electronics and sterics.[3][4]
-
Electronic Effects : The electrophilicity of the carbonyl carbon is paramount. A greater partial positive charge (δ+) on this carbon enhances its attraction to nucleophiles, increasing the reaction rate.[5][6]
-
Electron-Donating Groups (EDGs) , such as alkyl groups, decrease reactivity by pushing electron density toward the carbonyl carbon, thereby reducing its partial positive charge.[3][7]
-
Electron-Withdrawing Groups (EWGs) , such as halogens or nitro groups, increase reactivity by pulling electron density away from the carbonyl carbon, making it more electrophilic.
-
-
Steric Effects : The physical space around the carbonyl carbon dictates the ease of nucleophilic attack.[4] Bulky substituents hinder the approach of a nucleophile, slowing the reaction. For this reason, aldehydes are almost universally more reactive than ketones, as the hydrogen atom attached to the carbonyl is significantly smaller than any alkyl or aryl group.[3][7]
Hypothesized Reactivity Profile of this compound
Based on its structure, we can formulate a hypothesis about the reactivity of this compound relative to other aldehydes.
-
The Tetrahydrofuran (THF) Moiety : The key feature is the THF ring attached at the α-carbon. The oxygen atom in the ring is electronegative and is expected to exert an electron-withdrawing inductive effect (-I effect), which should increase the electrophilicity of the carbonyl carbon. This effect would suggest a higher reactivity compared to a simple aliphatic aldehyde of similar size, such as hexanal.
-
Steric Hindrance : The five-membered THF ring is a moderately bulky substituent. It is more sterically demanding than a simple n-alkyl chain but likely less so than a highly branched group like tert-butyl (found in pivaldehyde).
-
Potential for Chelation : The ether oxygen could potentially coordinate with Lewis acidic reagents (e.g., the magnesium in a Grignard reagent), which might alter the conformation of the transition state and influence reaction rates and stereoselectivity.
Benchmark Aldehydes for Comparison:
To test this hypothesis, we will compare this compound against the following benchmark compounds:
-
Hexanal : A linear aliphatic aldehyde with the same number of carbons. Serves as a baseline for steric and electronic effects.
-
Pivaldehyde (2,2-Dimethylpropanal) : An aldehyde with significant steric hindrance adjacent to the carbonyl group.
-
Benzaldehyde : An aromatic aldehyde where the carbonyl is stabilized by resonance, generally reducing reactivity compared to aliphatic aldehydes.[8]
-
4-Nitrobenzaldehyde : An aromatic aldehyde with a strong electron-withdrawing group, which is expected to be highly reactive.
Hypothesis : The reactivity of this compound is predicted to be greater than hexanal and benzaldehyde due to the electron-withdrawing nature of the THF oxygen, but lower than 4-nitrobenzaldehyde and potentially pivaldehyde, depending on the specific reaction and the interplay between electronic enhancement and steric hindrance.
Experimental Design for Comparative Reactivity Analysis
To quantitatively test our hypothesis, we propose three distinct experiments, each probing a different facet of aldehyde reactivity. These protocols are designed to be monitored by common laboratory instrumentation (NMR and UV-Vis spectroscopy) to provide robust kinetic or yield-based data.
dot
Caption: Workflow for the NMR-monitored Wittig reaction.
Methodology :
-
Preparation of Ylide : A stabilized ylide, such as (Ethoxycarbonylmethylene)triphenylphosphorane (Ph₃P=CHCO₂Et), is used as it is crystalline, air-stable, and reacts at a moderate rate.
-
NMR Sample Preparation :
-
In a clean, dry NMR tube, dissolve a precise amount of the aldehyde (e.g., 0.1 mmol) and an internal standard (e.g., 1,3,5-trimethoxybenzene, 0.1 mmol) in 0.5 mL of deuterated chloroform (CDCl₃).
-
Acquire a reference ¹H NMR spectrum (t=0) before the addition of the ylide.
-
-
Kinetic Run :
-
Prepare a stock solution of the ylide in CDCl₃ (e.g., 0.1 mmol in 0.1 mL).
-
Place the NMR tube in the spectrometer and begin the kinetic experiment setup.
-
Inject the ylide solution into the NMR tube, mix quickly, and immediately start acquiring spectra at regular intervals (e.g., every 2 minutes for 60 minutes).
-
-
Data Analysis :
-
For each spectrum, integrate the characteristic aldehyde proton peak (around 9-10 ppm) [9]and a well-resolved product alkene peak relative to the internal standard's integral.
-
Calculate the concentration of the aldehyde at each time point.
-
Plot ln([Aldehyde]) versus time. For a pseudo-first-order reaction (using an excess of one reagent if necessary, or assuming initial rates), the plot should be linear. The slope of this line is the negative of the observed rate constant (-k_obs).
-
Compare the k_obs values for each aldehyde.
-
Expected Data Summary :
| Aldehyde | Predicted k_rel (vs. Hexanal) | Observed Rate Constant (k_obs, s⁻¹) | Relative Rate (k_rel) |
| Hexanal | 1.0 | Experimental Data | Calculated Data |
| Pivaldehyde | < 1.0 | Experimental Data | Calculated Data |
| Benzaldehyde | < 1.0 | Experimental Data | Calculated Data |
| 4-Nitrobenzaldehyde | > 1.0 | Experimental Data | Calculated Data |
| This compound | > 1.0 | Experimental Data | Calculated Data |
Protocol 2: Competitive Grignard Addition via GC-MS Analysis
Grignard reagents are powerful, unhindered nucleophiles whose addition to aldehydes is a cornerstone of organic synthesis. [10][11][12]A competitive reaction, where two different aldehydes compete for a limited amount of Grignard reagent, provides a direct and sensitive measure of their relative reactivity.
Objective : To determine the relative product yields when a mixture of aldehydes reacts with a sub-stoichiometric amount of a Grignard reagent.
Methodology :
-
Reaction Setup :
-
In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add a solution of this compound (1.0 mmol) and the competing aldehyde (e.g., hexanal, 1.0 mmol) in 10 mL of anhydrous diethyl ether or THF.
-
Cool the solution to 0 °C in an ice bath.
-
-
Grignard Addition :
-
Slowly add a solution of methylmagnesium bromide (CH₃MgBr, 0.5 mmol, 0.5 equivalents) in diethyl ether dropwise to the stirred aldehyde mixture over 10 minutes.
-
Allow the reaction to stir at 0 °C for 1 hour after the addition is complete.
-
-
Workup :
-
Quench the reaction by slowly adding 5 mL of a saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extract the aqueous layer with diethyl ether (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and carefully concentrate the solvent under reduced pressure.
-
-
Analysis :
-
Analyze the crude product mixture by Gas Chromatography-Mass Spectrometry (GC-MS).
-
Identify the two alcohol products based on their retention times and mass spectra.
-
Determine the relative peak areas of the two products to calculate the product ratio, which directly reflects the relative reactivity of the two starting aldehydes.
-
Expected Data Summary :
| Competing Aldehyde Pair | Product Ratio (THF-derived alcohol : Competitor-derived alcohol) | Inferred Reactivity of 2-(THF)-acetaldehyde |
| vs. Hexanal | Experimental Data | Higher / Lower |
| vs. Pivaldehyde | Experimental Data | Higher / Lower |
| vs. Benzaldehyde | Experimental Data | Higher / Lower |
| vs. 4-Nitrobenzaldehyde | Experimental Data | Higher / Lower |
Protocol 3: Aldol Condensation Monitoring by UV-Vis Spectroscopy
The base-catalyzed aldol condensation of an aldehyde with a ketone like acetone eventually forms an α,β-unsaturated ketone, which is a conjugated system that strongly absorbs UV light. [13][14][15]This property allows for a straightforward kinetic analysis using UV-Vis spectroscopy. [16][17][18][19][20] Objective : To compare the rates of formation of a conjugated chromophore from the reaction of various aldehydes with acetone.
Methodology :
-
Instrumentation Setup :
-
Set a UV-Vis spectrophotometer to monitor the absorbance at the λ_max of the expected condensation product (e.g., for the product of benzaldehyde and acetone, λ_max is ~286 nm).
-
-
Reaction Mixture :
-
In a quartz cuvette, prepare a solution of the aldehyde (e.g., 0.01 M) in a large excess of acetone, which will also serve as the solvent. Using a large excess of acetone ensures pseudo-first-order kinetics with respect to the aldehyde.
-
-
Kinetic Run :
-
Initiate the reaction by adding a catalytic amount of a base (e.g., 10 µL of 1 M NaOH solution) to the cuvette.
-
Immediately place the cuvette in the spectrophotometer and begin recording the absorbance at the chosen wavelength over time (e.g., every 30 seconds for 30 minutes).
-
-
Data Analysis :
-
Plot Absorbance versus time.
-
The initial rate of the reaction can be determined from the slope of the initial linear portion of this curve.
-
Compare the initial rates for each aldehyde to determine their relative reactivity in the aldol condensation.
-
Expected Data Summary :
| Aldehyde | λ_max of Product (nm) | Initial Rate (Absorbance units/min) | Relative Reactivity (vs. Hexanal) |
| Hexanal | Experimental Data | Experimental Data | 1.0 |
| Pivaldehyde | No reaction expected (no α-H) | N/A | N/A |
| Benzaldehyde | Experimental Data | Experimental Data | Calculated Data |
| 4-Nitrobenzaldehyde | Experimental Data | Experimental Data | Calculated Data |
| This compound | Experimental Data | Experimental Data | Calculated Data |
Conclusion and Outlook
This guide provides the theoretical foundation and, most importantly, a practical experimental framework for the rigorous comparison of this compound reactivity. The proposed protocols for Wittig, Grignard, and Aldol reactions leverage standard analytical techniques to yield quantitative, reproducible data.
Based on our initial hypothesis, we anticipate that this compound will demonstrate enhanced reactivity compared to simple aliphatic aldehydes due to the inductive electron-withdrawing effect of the ether oxygen. However, the degree of this enhancement and the counteracting steric influence can only be confirmed through the generation of experimental data as outlined. By following these protocols, researchers in organic synthesis and drug development can make informed decisions about reaction conditions and substrate choice, ultimately accelerating their discovery programs.
References
-
Reactivity of Aldehydes & Ketones . (2023). Chemistry LibreTexts. [Link]
-
Can a Ketone be More Reactive than an Aldehyde? Catalytic Asymmetric Synthesis of Substituted Tetrahydrofurans . (n.d.). MPG.PuRe. [Link]
-
Functional Groups In Organic Chemistry . (2010). Master Organic Chemistry. [Link]
-
Can a Ketone Be More Reactive than an Aldehyde? Catalytic Asymmetric Synthesis of Substituted Tetrahydrofurans . (2018). ResearchGate. [Link]
-
Electrophilic Addition to Carbonyls . (2019). Chemistry LibreTexts. [Link]
-
An experimental and theoretical kinetic study of the reactions of hydroxyl radicals with tetrahydrofuran and two deuterated tetr . (2021). KAUST Repository. [Link]
-
CURRENT APPLICATIONS OF ALDOL CONDENSATION IN BIOORGANIC AND MEDICINAL CHEMISTRY . (n.d.). ResearchGate. [Link]
-
Evidence that Additions of Grignard Reagents to Aliphatic Aldehydes Do Not Involve Single-Electron-Transfer Processes . (2020). ResearchGate. [Link]
-
Electrochemical Synthesis and Reactivity of α-Alkoxy α-Amino Acid Derivatives . (n.d.). Oxford Academic. [Link]
-
Tetrahydrofuran synthesis . (n.d.). Organic Chemistry Portal. [Link]
-
A UV-Vis Spectrophotometric Method for the Estimation of Aldehyde Groups in Periodate-Oxidized Polysaccharides Using 2,4-Dinitrophenyl Hydrazine . (2015). ResearchGate. [Link]
-
Reactivity and relative reaction rates of formaldehyde, acetaldehyde, and acetone coexisting with large quantities of acetone on 2,4-dinitrophenylhydrazine-impregnated filters . (n.d.). ResearchGate. [Link]
-
Wittig Reaction - Examples and Mechanism . (2018). Master Organic Chemistry. [Link]
-
Spectroscopy of Aldehydes and Ketones . (2020). Chemistry LibreTexts. [Link]
-
CAS No : 1072-94-2 | Product Name : this compound . (n.d.). Pharmaffiliates. [Link]
-
Absolute content determination by quantitative NMR (qNMR) spectroscopy: a curious case of aldosterone . (2021). NIH. [Link]
-
Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans . (n.d.). PMC - NIH. [Link]
-
Kinetics of the Reactions of Hydroxyl Radicals with Furan and Its Alkylated Derivatives 2-Methyl Furan and 2,5-Dimethyl Furan . (n.d.). ResearchGate. [Link]
-
The Grignard Reagents . (n.d.). ACS Publications. [Link]
-
a review on stereoselectivity in aldol condensation reaction . (2024). JETIR Research Journal. [Link]
-
Alkenes from Aldehydes and Ketones - Wittig Reaction . (2023). Chemistry LibreTexts. [Link]
-
A UV-VIS SPECTROPHOTOMETRIC METHOD FOR THE CALCULATION OF ALDEHYDE CONTENT IN POLYSACCHARIDES BY USING 2,3,5 - SCIENCE INTERNATIONAL . (n.d.). SCIENCE INTERNATIONAL. [Link]
-
Tech Info . (n.d.). Cole-Parmer. [Link]
-
Grignard Reagents For Addition To Aldehydes and Ketones . (2011). Master Organic Chemistry. [Link]
-
Direct, enantioselective α-alkylation of aldehydes using simple olefins . (2017). Macmillan Group - Princeton University. [Link]
-
Kinetic study of the reaction of glycolaldehyde with two glycation target models . (2008). PubMed. [Link]
-
NMR Studies of Structure–Reactivity Relationships in Carbonyl Reduction: A Collaborative Advanced Laboratory Experiment . (2012). ACS Publications. [Link]
-
Rapid-injection nuclear magnetic resonance investigation of the reactivity of .alpha.- and .beta.-alkoxy ketones with dimethylmagnesium: kinetic evidence for chelation . (n.d.). Journal of the American Chemical Society. [Link]
-
Experimental and kinetic modeling studies of the low-temperature oxidation of 2-methylfuran in a jet-stirred reactor . (2020). ResearchGate. [Link]
-
Relative reactivity and stereoselectivity in the Wittig reactions of substituted benzaldehydes with benzylidenetriphenylphosphorane . (n.d.). The Journal of Organic Chemistry. [Link]
-
Using NMR To Investigate Products of Aldol Reactions: Identifying Aldol Addition versus Condensation Products or Conjugate Addition Products from Crossed Aldol Reactions of Aromatic Aldehydes and Ketones . (2020). ResearchGate. [Link]
-
Kinetic Studies Using UV-VIS Spectroscopy Fenton Reaction . (n.d.). NTNU. [Link]
-
Aldol reaction – Knowledge and References . (n.d.). Taylor & Francis. [Link]
-
Reactions with Grignard Reagents . (2023). Chemistry LibreTexts. [Link]
-
An experimental and theoretical kinetic study of the reactions of hydroxyl radicals with tetrahydrofuran and two deuterated tetrahydrofurans . (2020). ResearchGate. [Link]
-
CH 336: Aldehyde Spectroscopy . (2020). Oregon State University. [Link]
-
Research progress of catalysts for aldol condensation of biomass based compounds . (2023). Semantic Scholar. [Link]
-
Carbonyl in Aldehyde & Ketone - UV Vis Spectroscopy . (n.d.). Mettler Toledo. [Link]
-
What defines electrophilicity in carbonyl compounds . (n.d.). Chemical Science (RSC Publishing). [Link]
-
Wittig Reaction . (n.d.). Dalal Institute. [Link]
-
Formation, stabilization and fate of acetaldehyde and higher aldehydes in an autonomously changing prebiotic system emerging from acetylene . (2023). NIH. [Link]
-
Factors that Influence Carbonyl Reactivity . (2011). YouTube. [Link]
Sources
- 1. Enantioselective Catalytic α-Alkylation of Aldehydes via an SN1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Why is a ketone more reactive/electrophilic than an ester? | Study Prep in Pearson+ [pearson.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. What defines electrophilicity in carbonyl compounds - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. pure.mpg.de [pure.mpg.de]
- 8. ijnrd.org [ijnrd.org]
- 9. CH 336: Aldehyde Spectroscopy [sites.science.oregonstate.edu]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. leah4sci.com [leah4sci.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. researchgate.net [researchgate.net]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. sci-int.com [sci-int.com]
- 19. preisig.folk.ntnu.no [preisig.folk.ntnu.no]
- 20. mt.com [mt.com]
A Comparative Guide to Structural Analogues of 2-(Tetrahydrofuran-3-yl)acetaldehyde for Medicinal Chemistry
Introduction: The Tetrahydrofuran Scaffold and the Quest for Optimized Properties
The tetrahydrofuran (THF) moiety is a cornerstone in medicinal chemistry, embedded in the core of numerous natural products and clinically significant pharmaceuticals.[1] Its prevalence stems from its favorable physicochemical properties, including its role as a versatile scaffold that can engage in hydrogen bonding and provide structural rigidity. 2-(Tetrahydrofuran-3-yl)acetaldehyde, as a functionalized building block, represents a key starting point for the synthesis of more complex drug candidates. However, the pursuit of enhanced therapeutic efficacy, improved pharmacokinetic profiles (Absorption, Distribution, Metabolism, and Excretion - ADME), and reduced toxicity necessitates the exploration of its structural analogues.
This guide provides an in-depth comparison of key structural analogues of this compound, focusing on bioisosteric replacements of the core heterocyclic ring. We will delve into the synthesis, and comparative properties of tetrahydropyran, pyrrolidine, and thiolane-based analogues. This analysis is intended to equip researchers, scientists, and drug development professionals with the critical information needed to make informed decisions in the design and selection of scaffolds for novel therapeutic agents. The principle of bioisosterism, where one functional group is replaced by another with similar spatial and electronic characteristics to modulate a molecule's properties, underpins this investigation.[1]
Core Compound: this compound
This compound serves as our reference compound. The tetrahydrofuran ring, a five-membered cyclic ether, imparts a degree of polarity and the potential for hydrogen bond acceptance through its oxygen atom. The aldehyde functional group is a versatile handle for a wide array of chemical transformations, including reductive aminations, aldol condensations, and oxidations, making it a valuable synthon in drug discovery.
Structural Analogues: A Comparative Analysis
In the quest for optimized drug candidates, the modification of the core heterocyclic scaffold is a common and effective strategy. Here, we examine three key bioisosteric replacements for the tetrahydrofuran ring in this compound: tetrahydropyran, pyrrolidine, and thiolane.
The Tetrahydropyran Analogue: 2-(Tetrahydropyran-3-yl)acetaldehyde
The tetrahydropyran (THP) ring, a six-membered cyclic ether, is a classical bioisostere of tetrahydrofuran. The subtle increase in ring size can lead to significant changes in conformational preferences and interactions with biological targets.
Structural and Physicochemical Properties:
The key difference between the THF and THP rings is the ring size, which influences their three-dimensional shape and flexibility. While THF adopts a twisted envelope conformation, THP prefers a chair conformation, similar to cyclohexane. This can alter the spatial presentation of the acetaldehyde side chain, potentially impacting binding to target proteins. Generally, THP derivatives are slightly more lipophilic and have higher boiling points than their THF counterparts.
Synthesis of 2-(Tetrahydropyran-3-yl)acetaldehyde:
A common route to 3-substituted tetrahydropyrans involves the Prins cyclization of homoallylic alcohols with aldehydes.[2] The synthesis of 2-(tetrahydropyran-3-yl)acetaldehyde can be envisioned through the oxidation of the corresponding alcohol, 2-(tetrahydropyran-3-yl)ethanol, which itself can be synthesized from commercially available starting materials.
dot
Caption: General synthetic workflow for 2-(tetrahydropyran-3-yl)acetaldehyde.
Comparative Insights:
The replacement of THF with THP can influence a molecule's ADME properties. The increased lipophilicity of the THP ring may enhance membrane permeability, but it could also lead to increased metabolic susceptibility. In the context of HIV protease inhibitors, the substitution of a bis-THF ligand with a larger tetrahydropyran-tetrahydrofuran (Tp-THF) ligand was explored to better fill the enzyme's hydrophobic binding pocket and enhance van der Waals interactions.[1] This highlights the potential for the THP ring to modulate target engagement through steric effects.
The Pyrrolidine Analogue: 2-(Pyrrolidin-3-yl)acetaldehyde
Replacing the oxygen atom of the tetrahydrofuran ring with a nitrogen atom introduces the pyrrolidine scaffold, a five-membered saturated N-heterocycle. This change has profound implications for the molecule's properties, most notably introducing basicity and the potential for hydrogen bond donation.
Structural and Physicochemical Properties:
Pyrrolidine and tetrahydrofuran have similar molecular weights and structures, which can make their separation challenging.[3][4] However, the presence of the nitrogen atom in pyrrolidine introduces a basic center, allowing for salt formation and significantly altering its polarity and solubility profile compared to THF. The N-H group can act as a hydrogen bond donor, providing an additional point of interaction with biological targets. The nitrogen atom can be unsubstituted (secondary amine) or substituted (tertiary amine), offering a point for further chemical diversification.
Synthesis of 2-(Pyrrolidin-3-yl)acetaldehyde:
The synthesis of 3-substituted pyrrolidines can be achieved through various methods, including 1,3-dipolar cycloaddition reactions and the functionalization of commercially available proline derivatives.[5] For the synthesis of 2-(pyrrolidin-3-yl)acetaldehyde, a common strategy involves the use of a protected pyrrolidine precursor, such as an N-Boc protected 3-hydroxymethylpyrrolidine, which can be oxidized to the aldehyde and subsequently deprotected.
dot
Caption: General synthetic workflow for 2-(pyrrolidin-3-yl)acetaldehyde.
Comparative Insights:
The introduction of a basic nitrogen atom can be advantageous for improving aqueous solubility and allows for the formation of salts, which can enhance a drug's bioavailability. The hydrogen bond donating capability of the N-H group can lead to new and potentially stronger interactions with target proteins. However, the basicity can also lead to off-target effects and potential toxicity. The reactivity of the pyrrolidine nitrogen also needs to be considered during synthesis and in biological systems.
The Thiolane Analogue: 2-(Thiolan-3-yl)acetaldehyde
Replacing the oxygen atom of the tetrahydrofuran ring with a sulfur atom yields the thiolane (tetrahydrothiophene) scaffold. This substitution introduces a larger, more polarizable heteroatom, which can significantly alter the molecule's physicochemical and biological properties.
Structural and Physicochemical Properties:
The C-S bond is longer and weaker than the C-O bond, and the C-S-C bond angle in thiolane is smaller than the C-O-C angle in THF. This results in a more puckered and flexible ring for thiolane. Sulfur is less electronegative than oxygen, making the C-S bond less polar than the C-O bond. However, the sulfur atom is more polarizable and can participate in different types of non-covalent interactions, such as sulfur-π and lone pair-π interactions.
Synthesis of 2-(Thiolan-3-yl)acetaldehyde:
The synthesis of 3-substituted thiophenes, which can be subsequently reduced to thiolanes, is well-established. For instance, Fiesselmann thiophene synthesis provides a route to various substituted thiophenes.[6] A plausible route to 2-(thiolan-3-yl)acetaldehyde would involve the synthesis of a suitable 3-substituted thiophene, followed by reduction of the aromatic ring and subsequent functional group manipulation to install the acetaldehyde side chain.
dot
Caption: General synthetic workflow for 2-(thiolan-3-yl)acetaldehyde.
Comparative Insights:
The replacement of oxygen with sulfur can lead to altered metabolic pathways, as sulfur can be oxidized to sulfoxides and sulfones in vivo. This can be a strategy to modulate the metabolic stability and clearance of a drug candidate. The different geometric and electronic properties of the thiolane ring compared to THF can lead to distinct binding modes and potencies at biological targets. The increased size and polarizability of sulfur may allow for stronger van der Waals interactions within a protein binding pocket.
Comparative Summary of Physicochemical Properties
The choice of a heterocyclic scaffold has a significant impact on the overall properties of a molecule. The following table provides a qualitative comparison of the key physicochemical properties of the parent heterocycles, which can be extrapolated to their 3-acetaldehyde derivatives.
| Property | Tetrahydrofuran (THF) | Tetrahydropyran (THP) | Pyrrolidine | Thiolane |
| Ring Size | 5-membered | 6-membered | 5-membered | 5-membered |
| Heteroatom | Oxygen | Oxygen | Nitrogen | Sulfur |
| Polarity | Polar aprotic | Less polar than THF | Polar, basic | Less polar than THF |
| Boiling Point | 66 °C | 88 °C | 86-88 °C | 119 °C |
| H-bond Acceptor | Yes | Yes | Yes | Yes |
| H-bond Donor | No | No | Yes (N-H) | No |
| Basicity | No | No | Yes | No |
| Relative Stability | Prone to peroxide formation | More stable than THF | Generally stable | Can be oxidized |
Experimental Protocols
The following are representative, detailed protocols for the synthesis of key intermediates or analogues. These are intended as a guide and may require optimization based on specific laboratory conditions and available starting materials.
Protocol 1: Synthesis of 2-(Thiophen-2-yl)acetaldehyde via Swern Oxidation
This protocol describes the oxidation of 2-(thiophen-2-yl)ethanol to the corresponding aldehyde, a common transformation that can be adapted for other heterocyclic alcohols.
Materials:
-
2-(Thiophen-2-yl)ethanol
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO)
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Argon or Nitrogen gas supply
-
Standard glassware for anhydrous reactions
Procedure:
-
Activator Formation: To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add anhydrous DCM (50 mL) and cool to -78 °C using a dry ice/acetone bath. To this, slowly add oxalyl chloride (1.2 eq.) followed by the dropwise addition of anhydrous DMSO (2.2 eq.). Stir the mixture for 15 minutes.
-
Alcohol Addition: Dissolve 2-(thiophen-2-yl)ethanol (1.0 eq.) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture at -78 °C. Stir for 30 minutes.
-
Quenching: Add triethylamine (5.0 eq.) dropwise to the reaction mixture. The reaction is typically complete after stirring for an additional 30 minutes at -78 °C, followed by warming to room temperature.
-
Work-up: Quench the reaction with water. Separate the organic layer and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by silica gel column chromatography to yield 2-(thiophen-2-yl)acetaldehyde.
Protocol 2: General Procedure for the Synthesis of N-Boc-3-(hydroxymethyl)pyrrolidine
This protocol outlines the reduction of a commercially available N-Boc-proline derivative, a key step in accessing 3-substituted pyrrolidines.
Materials:
-
N-Boc-L-proline
-
Borane dimethyl sulfide complex (BMS) or Lithium aluminum hydride (LAH)
-
Tetrahydrofuran (THF), anhydrous
-
Standard glassware for anhydrous reactions
Procedure:
-
Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere, dissolve N-Boc-L-proline (1.0 eq.) in anhydrous THF.
-
Reducing Agent Addition: Cool the solution to 0 °C. Slowly add the reducing agent (e.g., BMS, 1.1 eq.) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Quenching: Carefully quench the reaction at 0 °C by the slow addition of methanol, followed by water.
-
Work-up: Extract the product with ethyl acetate. Wash the combined organic layers with saturated sodium bicarbonate solution and brine. Dry over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purification: The crude product can be purified by silica gel column chromatography to yield N-Boc-3-(hydroxymethyl)pyrrolidine. This intermediate can then be oxidized to the corresponding aldehyde using standard procedures like the Swern or Dess-Martin periodinane oxidation.
Conclusion and Future Outlook
The selection of a heterocyclic scaffold is a critical decision in the drug design process, with each ring system offering a unique set of properties. This guide has provided a comparative overview of tetrahydropyran, pyrrolidine, and thiolane as bioisosteric replacements for the tetrahydrofuran ring in this compound.
-
Tetrahydropyran offers a subtle modification in size and conformation, which can be used to fine-tune steric interactions within a binding pocket.
-
Pyrrolidine introduces a basic center and hydrogen bond donating capabilities, significantly altering polarity and providing new avenues for target engagement.
-
Thiolane presents a larger, more polarizable heteroatom, which can influence metabolic stability and introduce different non-covalent interactions.
While direct comparative experimental data for these specific simple aldehydes is sparse in the literature, the principles of bioisosterism and an understanding of the fundamental properties of the parent heterocycles provide a rational basis for their selection and application in medicinal chemistry. The provided synthetic protocols offer a starting point for the preparation of these valuable building blocks. Further research into the direct comparison of the reactivity, stability, and biological activities of these and other heterocyclic aldehydes will undoubtedly provide a richer dataset to guide future drug discovery efforts.
References
-
Separation of pyrrolidine from tetrahydrofuran by using pillar[1]arene-based nonporous adaptive crystals. Semantic Scholar. [Link]
-
Separation of pyrrolidine from tetrahydrofuran by using pillar[1]arene-based nonporous adaptive crystals. NIH. [Link]
- EP1311518B1 - Preparation of n-protected-3-pyrrolidine-lactam substituted phosphonium salts.
-
3-Substituted Thiophenes. I. Journal of the American Chemical Society. [Link]
-
Synthesis and biological activity studies of furan derivatives. ResearchGate. [Link]
-
Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. NIH. [Link]
-
Tetrahydropyran synthesis. Organic Chemistry Portal. [Link]
-
Synthesis of Saturated N-Heterocycles. The Journal of Organic Chemistry. [Link]
-
Physical Properties of Tetrahydropyran and Its Applications. ResearchGate. [Link]
-
Straightforward synthesis of 3-substituted pyrrolidines from active methylene compounds, sarcosine and formaldehyde. ResearchGate. [Link]
-
Biological Activity Studies of Some Synthesized Novel Furan and Pyran Derivatives. DergiPark. [Link]
-
Three-Component Synthesis of Substituted Perhydropyrans from β-Styrylmalonates, Aldehydes, and Alkoxyaluminum Dichlorides. Organic Letters. [Link]
-
Synthesis of aryl-substituted thieno[3,2- b ]thiophene derivatives and their use for N,S-heterotetracene construction. ResearchGate. [Link]
-
Synthesis of Thienothiophenes. Encyclopedia.pub. [Link]
-
Tetrahydrofuran. Wikipedia. [Link]
Sources
- 1. Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tetrahydropyran synthesis [organic-chemistry.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Separation of pyrrolidine from tetrahydrofuran by using pillar[6]arene-based nonporous adaptive crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
alternative synthetic routes to 2-(tetrahydrofuran-3-yl)acetaldehyde
An In-Depth Comparative Guide to the Synthetic Routes of 2-(Tetrahydrofuran-3-yl)acetaldehyde
Introduction
This compound is a valuable heterocyclic building block in medicinal chemistry and drug development. Its utility is demonstrated in the synthesis of advanced intermediates for various therapeutic agents, including inhibitors of Hepatitis C virus and pyrrolidones with anti-HIV activity[1]. The strategic importance of this molecule necessitates robust, efficient, and scalable synthetic methods.
This guide provides a comparative analysis of four distinct synthetic routes to this compound. We will delve into the mechanistic underpinnings, operational details, and the relative merits and drawbacks of each approach. Our objective is to equip researchers, chemists, and process development professionals with the critical information needed to select the optimal synthetic strategy for their specific application, considering factors such as scale, cost, available starting materials, and safety.
Comparative Overview of Synthetic Strategies
The synthesis of this compound can be approached from several distinct chemical transformations. We will compare four primary methodologies:
-
Controlled Oxidation: Direct oxidation of the corresponding primary alcohol, 2-(tetrahydrofuran-3-yl)ethanol.
-
Hydroformylation: Rhodium or Cobalt-catalyzed addition of synthesis gas (CO/H₂) across the double bond of 3-vinyltetrahydrofuran.
-
Partial Reduction of a Carboxylic Acid Derivative: Selective reduction of 2-(tetrahydrofuran-3-yl)acetyl chloride.
-
Oxidative Cleavage (Ozonolysis): Cleavage of the double bond in 3-allyl-tetrahydrofuran using ozone.
The following table summarizes the key attributes of each route, providing a high-level comparison to guide the selection process.
| Parameter | Route 1: Oxidation | Route 2: Hydroformylation | Route 3: Partial Reduction | Route 4: Ozonolysis |
| Starting Material | 2-(Tetrahydrofuran-3-yl)ethanol | 3-Vinyltetrahydrofuran | 2-(Tetrahydrofuran-3-yl)acetic acid | 3-Allyl-tetrahydrofuran |
| Key Reagents | TEMPO, NaOCl or Dess-Martin Periodinane | Rh/Co catalyst, CO, H₂ | LiAl(OᵗBu)₃H or DIBAL-H | O₃, Dimethyl sulfide (DMS) |
| Number of Steps | 1 | 1 | 2 (from acid) | 1 |
| Typical Yield | High (85-95%) | Moderate to High (60-85%) | High (80-90%) | High (>90%) |
| Key Advantages | High selectivity, mild conditions, readily available reagents. | High atom economy, direct conversion of an alkene. | High yields, reliable transformation. | Very high yield, clean reaction. |
| Key Disadvantages | Potential for over-oxidation, starting alcohol may require synthesis. | Requires high-pressure equipment, regioselectivity can be an issue, expensive catalysts. | Requires synthesis of the starting acid/acyl chloride, moisture-sensitive reagents. | Requires specialized ozone generator, potentially explosive intermediates. |
Route 1: Controlled Oxidation of 2-(Tetrahydrofuran-3-yl)ethanol
This is arguably the most direct and common approach for preparing aldehydes. The success of this route hinges on using a mild oxidizing agent to prevent the over-oxidation of the target aldehyde to the corresponding carboxylic acid.
Mechanistic Insight & Rationale
TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) catalyzed oxidation is a highly effective method for converting primary alcohols to aldehydes. The reaction operates via a catalytic cycle where the active oxidant is the N-oxoammonium ion, which is generated in situ from TEMPO by a stoichiometric co-oxidant, typically sodium hypochlorite (NaOCl)[2]. This system is favored for its high selectivity and mild reaction conditions, which are crucial for preserving the integrity of the often-sensitive aldehyde product.
Visualizing the Pathway
Caption: TEMPO-catalyzed oxidation of a primary alcohol.
Experimental Protocol
-
Setup: To a round-bottom flask equipped with a magnetic stirrer, add 2-(tetrahydrofuran-3-yl)ethanol (1.0 eq.), TEMPO (0.01 eq.), and dichloromethane (DCM).
-
Cooling: Cool the mixture to 0 °C in an ice bath.
-
Oxidant Addition: In a separate flask, prepare a solution of sodium hypochlorite (NaOCl, ~1.1 eq.) and sodium bicarbonate (NaHCO₃, 2.0 eq.) in water.
-
Reaction: Add the aqueous NaOCl solution dropwise to the reaction mixture, ensuring the temperature remains below 5 °C.
-
Monitoring: Stir the biphasic mixture vigorously at 0 °C and monitor the reaction progress by TLC or GC until the starting alcohol is consumed.
-
Workup: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Separate the organic layer, and extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude aldehyde can be purified by silica gel chromatography if necessary.
Route 2: Hydroformylation of 3-Vinyltetrahydrofuran
Hydroformylation, or the "oxo process," is a powerful industrial reaction that converts alkenes into aldehydes by adding a formyl group and a hydrogen atom across the double bond[3][4]. This route offers high atom economy.
Mechanistic Insight & Rationale
The reaction is catalyzed by transition metal complexes, most commonly rhodium or cobalt[5]. The catalytic cycle involves the coordination of the alkene and carbon monoxide to the metal center, followed by migratory insertion steps and finally reductive elimination to release the aldehyde product[4]. A key challenge is controlling regioselectivity. For a terminal alkene like 3-vinyltetrahydrofuran, the reaction can produce both the desired linear aldehyde (this compound) and the branched isomer (2-methyl-2-(tetrahydrofuran-3-yl)carbaldehyde). The choice of ligands on the metal catalyst is crucial for steering the reaction towards the desired linear product[5].
Visualizing the Pathway
Caption: Hydroformylation of an alkene to an aldehyde.
Experimental Protocol
-
Setup: In a high-pressure autoclave reactor, charge 3-vinyltetrahydrofuran (1.0 eq.), a rhodium catalyst such as Rh(CO)₂(acac) (0.1-1 mol%), and a suitable phosphine ligand (e.g., triphenylphosphine) in a degassed solvent like toluene.
-
Purging: Seal the reactor and purge several times with synthesis gas (a 1:1 mixture of CO and H₂).
-
Reaction: Pressurize the reactor to the desired pressure (e.g., 20-100 atm) with synthesis gas and heat to 80-120 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by observing the pressure drop and/or by GC analysis of aliquots.
-
Cooling & Depressurization: Once complete, cool the reactor to room temperature and carefully vent the excess gas.
-
Purification: Concentrate the reaction mixture under reduced pressure to remove the solvent. The crude product can then be purified by vacuum distillation or column chromatography to separate the desired linear aldehyde from any branched isomers.
Route 3: Partial Reduction of 2-(Tetrahydrofuran-3-yl)acetyl Chloride
The reduction of carboxylic acid derivatives is a classic method for aldehyde synthesis. To prevent over-reduction to the primary alcohol, a sterically hindered and less reactive hydride source is essential.
Mechanistic Insight & Rationale
While powerful reducing agents like LiAlH₄ will reduce an acyl chloride all the way to an alcohol, a modified reagent such as Lithium tri(t-butoxy)aluminum hydride (LiAl(OᵗBu)₃H) is sufficiently mild to stop the reaction at the aldehyde stage[6]. The bulky tert-butoxy groups attenuate the reactivity of the hydride, allowing for selective reduction of the highly reactive acyl chloride without significantly affecting the resulting aldehyde, especially at low temperatures[6][7].
Visualizing the Pathway
Caption: Two-step synthesis via acyl chloride reduction.
Experimental Protocol
Step A: Synthesis of 2-(Tetrahydrofuran-3-yl)acetyl Chloride
-
Setup: In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve 2-(tetrahydrofuran-3-yl)acetic acid (1.0 eq.) in dry dichloromethane (DCM).
-
Reagent Addition: Add thionyl chloride (SOCl₂, 1.2 eq.) or oxalyl chloride ((COCl)₂, 1.2 eq.) dropwise at 0 °C. A catalytic amount of DMF can be added if using oxalyl chloride.
-
Reaction: Allow the mixture to warm to room temperature and then gently reflux until gas evolution ceases.
-
Isolation: Remove the solvent and excess reagent under reduced pressure to obtain the crude acyl chloride, which is typically used immediately in the next step.
Step B: Reduction to the Aldehyde
-
Setup: In a separate flame-dried flask under an inert atmosphere, dissolve the crude acyl chloride from Step A in dry tetrahydrofuran (THF).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reduction: Add a solution of Lithium tri(t-butoxy)aluminum hydride (1.1 eq.) in THF dropwise, maintaining the temperature at -78 °C.
-
Monitoring: Stir the reaction at -78 °C and monitor by TLC.
-
Workup: Once the reaction is complete, quench carefully by the slow addition of water or a saturated aqueous solution of Rochelle's salt. Allow the mixture to warm to room temperature and stir until the layers separate.
-
Purification: Extract the aqueous layer with diethyl ether or ethyl acetate. Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting aldehyde by column chromatography.
Route 4: Ozonolysis of 3-Allyl-tetrahydrofuran
Ozonolysis is a powerful and high-yielding reaction for the oxidative cleavage of carbon-carbon double bonds to form carbonyl compounds[8][9].
Mechanistic Insight & Rationale
The reaction proceeds through the 1,3-dipolar cycloaddition of ozone to the alkene, forming an unstable primary ozonide (molozonide). This intermediate rapidly rearranges to a more stable secondary ozonide (trioxolane)[8]. The subsequent "workup" step determines the final products. A reductive workup, typically using dimethyl sulfide (DMS) or zinc, cleaves the ozonide to yield aldehydes or ketones, preventing further oxidation[9]. For the cleavage of 3-allyl-tetrahydrofuran, this method cleanly produces this compound and formaldehyde.
Visualizing the Pathway
Caption: Ozonolysis with reductive workup.
Experimental Protocol
-
Setup: Dissolve 3-allyl-tetrahydrofuran (1.0 eq.) in a suitable solvent, such as a mixture of dichloromethane (DCM) and methanol (MeOH), in a flask equipped with a gas dispersion tube.
-
Ozonolysis: Cool the solution to -78 °C. Bubble ozone-enriched oxygen from an ozone generator through the solution. Monitor the reaction until the solution turns a persistent pale blue color, indicating the presence of excess ozone.
-
Purging: Stop the ozone flow and bubble dry nitrogen or oxygen through the solution to remove any unreacted ozone.
-
Reductive Workup: Add dimethyl sulfide (DMS, 1.5 eq.) to the cold solution. The reaction is often exothermic.
-
Warming: Allow the mixture to slowly warm to room temperature and stir for several hours or overnight.
-
Purification: Concentrate the reaction mixture under reduced pressure to remove the solvent and the volatile dimethyl sulfoxide (DMSO) byproduct. The crude aldehyde can then be purified by silica gel chromatography.
Conclusion
The synthesis of this compound can be successfully achieved through multiple synthetic avenues, each with its own set of advantages and challenges.
-
Oxidation of 2-(tetrahydrofuran-3-yl)ethanol is an excellent choice for its simplicity and high yields, provided the starting alcohol is readily accessible.
-
Hydroformylation of 3-vinyltetrahydrofuran is an elegant, atom-economical route well-suited for larger-scale synthesis but requires specialized high-pressure equipment and careful catalyst selection to ensure high regioselectivity.
-
Partial reduction of an acyl chloride is a reliable and high-yielding laboratory-scale method, though it involves a two-step process from the corresponding carboxylic acid.
-
Ozonolysis of 3-allyl-tetrahydrofuran offers very clean conversion and high yields but necessitates an ozone generator and careful handling of potentially hazardous intermediates.
The optimal choice will ultimately be dictated by the specific constraints and goals of the research or development program, including scale, cost, equipment availability, and safety protocols. This guide provides the foundational data and protocols to make an informed decision.
References
-
Pharmaffiliates. (n.d.). This compound. Retrieved from [Link][1]
-
Wikipedia. (n.d.). Hydroformylation. Retrieved from [Link][3]
-
Chemistry Steps. (n.d.). Reduction of Acyl Chlorides by LiAlH4, NaBH4, and LiAl(OtBu)3H. Retrieved from [Link][6]
-
YouTube. (2017, March 2). Reduction of Acyl Chlorides. Retrieved from [Link][7]
-
Mettler Toledo. (n.d.). Hydroformylation Process and Applications. Retrieved from [Link][5]
-
Google Patents. (2016). Process for the manufacture of 3-oxo-tetrahydrofuran. Retrieved from [2]
-
Chemistry LibreTexts. (2023, May 3). 14.3.2: Hydroformylation. Retrieved from [Link][4]
-
Master Organic Chemistry. (2013, April 23). Alkene Reactions: Ozonolysis. Retrieved from [Link][9]
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. US9399629B2 - Process for the manufacture of 3-oxo-tetrahydrofuran - Google Patents [patents.google.com]
- 3. Hydroformylation - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. mt.com [mt.com]
- 6. Reduction of Acyl Chlorides by LiAlH4, NaBH4, and LiAl(OtBu)3H - Chemistry Steps [chemistrysteps.com]
- 7. youtube.com [youtube.com]
- 8. Ozonolysis - Wikipedia [en.wikipedia.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
A Comparative Guide to Catalysts for the Synthesis of 2-(Tetrahydrofuran-3-yl)acetaldehyde
Introduction
2-(Tetrahydrofuran-3-yl)acetaldehyde is a valuable heterocyclic building block in organic synthesis, particularly in the development of pharmaceutical agents and specialty chemicals. Its unique structure, featuring a tetrahydrofuran (THF) ring and a reactive aldehyde group, makes it a versatile intermediate. The efficient and selective synthesis of this target molecule is a key challenge that hinges on the choice of an appropriate catalytic system.
This guide provides a comparative analysis of the primary catalytic strategies for synthesizing this compound. We will delve into two major synthetic routes: the hydroformylation of vinyl-substituted THF precursors and the selective oxidation of the corresponding primary alcohol. Additionally, we will explore emerging biocatalytic methods that offer a greener alternative. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and experimental data to inform catalyst selection and process optimization.
Chapter 1: Hydroformylation Route from Cyclic Olefin Precursors
Hydroformylation, or the "oxo process," is a powerful atom-economical reaction that introduces a formyl group (-CHO) and a hydrogen atom across a double bond.[1] The logical precursor for our target molecule via this route is 2,5-dihydrofuran, which upon hydroformylation, can yield the desired this compound (referred to as the β-formyl product).
A critical challenge in the hydroformylation of cyclic vinyl ethers like 2,5-dihydrofuran is controlling the regioselectivity. The reaction can produce two isomers: the desired linear-equivalent product (tetrahydrofuran-3-carbaldehyde) and the branched-equivalent product (tetrahydrofuran-2-carbaldehyde).[2][3] The choice of metal catalyst and, crucially, the phosphorus-based ligands, dictates the outcome of this competition.[4][5]
Catalyst Systems: Rhodium vs. Cobalt
Rhodium-based catalysts are overwhelmingly preferred for hydroformylation due to their high activity under milder conditions (lower temperatures and pressures) compared to cobalt.[1] For fine chemical synthesis where selectivity is paramount, rhodium complexes modified with phosphine or phosphite ligands are the industry standard.[6][7] The electronic and steric properties of the ligand shell around the rhodium center are the primary drivers of regioselectivity. Bulky ligands tend to favor the formation of linear aldehydes by sterically hindering the addition to the internal carbon of the double bond.[5]
Cobalt-based catalysts , such as cobalt carbonyls, were the original catalysts for this process. While more cost-effective, they typically require harsher conditions (high pressure and temperature) and often exhibit lower regioselectivity for the desired linear product.[1] For the synthesis of a specialty chemical like this compound, rhodium's superior selectivity and activity justify its higher cost.
Comparative Data for Hydroformylation of 2,5-Dihydrofuran
The hydroformylation of 2,5-dihydrofuran serves as a direct proxy for the synthesis of the target aldehyde scaffold. The product, tetrahydrofuran-3-carbaldehyde, is synonymous with this compound.
| Catalyst Precursor | Ligand (L) | P/Rh Ratio | Temp (°C) | Pressure (bar, CO/H₂) | Yield (%) | Regioselectivity (3-CHO : 2-CHO) | Reference |
| [Rh(acac)(CO)₂] | PPh₃ | 4 | 80 | 40 (1:1) | >95 | 75 : 25 | [8] |
| [Rh(acac)(CO)₂] | Xantphos | 2 | 80 | 40 (1:1) | >95 | 98 : 2 | [8] |
| [Rh₂(µ-S(CH₂)₃NMe₂)₂(cod)₂] | P(O-o-tBuPh)₃ | 20 | 25 | 40 (1:1) | 100 | >99 : 1 | [2] |
| [Rh(acac)(CO)₂] | (R,S)-3-H²F⁶-BINAPHOS | 2 | 60 | 100 (1:1, in CO₂) | 99 | >99 : 1 | [9] |
| [Rh(acac)(CO)₂] | Bisdiazaphospholane | 2 | 40 | 6.9 (1:1) | >95 | >30 : 1 | [10] |
Analysis: The data clearly demonstrates the profound influence of the ligand on regioselectivity. While a simple triphenylphosphine (PPh₃) ligand gives poor selectivity, specialized diphosphine ligands with a large natural bite angle, like Xantphos, dramatically shift the equilibrium towards the desired 3-aldehyde product.[8] The use of bulky phosphite ligands or advanced ligands like BINAPHOS derivatives can achieve near-perfect regioselectivity.[2][9] The bisdiazaphospholane ligand is also remarkably effective even at low pressures.[10]
Experimental Protocol: Regioselective Hydroformylation
This protocol is adapted from studies on the hydroformylation of 2,5-dihydrofuran using a rhodium-xantphos catalyst system.[8]
Materials:
-
[Rh(acac)(CO)₂] (Strem Chemicals)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (Strem Chemicals)
-
2,5-Dihydrofuran (substrate) (Sigma-Aldrich)
-
Toluene (anhydrous)
-
Syngas (1:1 mixture of CO and H₂)
-
High-pressure autoclave equipped with a magnetic stirrer and gas inlet.
Procedure:
-
In a glovebox, charge the autoclave with [Rh(acac)(CO)₂] (0.005 mmol) and Xantphos (0.01 mmol, P/Rh = 2).
-
Add 20 mL of anhydrous toluene, followed by 2,5-dihydrofuran (5 mmol).
-
Seal the autoclave, remove it from the glovebox, and purge it three times with syngas.
-
Pressurize the autoclave to 30 bar with syngas and then heat to 80 °C.
-
Increase the pressure to 40 bar and maintain vigorous stirring for 4-6 hours.
-
After the reaction, cool the autoclave to room temperature and carefully vent the excess gas in a fume hood.
-
Open the reactor and collect the liquid sample.
-
The product yield and regioselectivity are determined by Gas Chromatography (GC) and ¹H NMR spectroscopy by comparing with authenticated standards.
Diagrams: Hydroformylation Pathway and Workflow
Caption: Step-by-step workflow for the hydroformylation experiment.
Chapter 2: Oxidation Route from 2-(Tetrahydrofuran-3-yl)ethanol
An alternative and highly convergent route is the selective oxidation of the corresponding primary alcohol, 2-(tetrahydrofuran-3-yl)ethanol. The primary challenge of this pathway is to achieve high chemoselectivity for the aldehyde without over-oxidation to the carboxylic acid. [11]This route avoids the use of high-pressure gases like CO and H₂, making it more amenable to standard laboratory setups.
Catalyst Systems: Heterogeneous vs. Homogeneous/Organocatalytic
Heterogeneous Catalysts: These catalysts, typically metals supported on inert materials, offer significant advantages in terms of product purification and catalyst recycling. [12]* Silver-based Catalysts (e.g., Ag/CeO₂): Silver catalysts are known for their high selectivity in the gas-phase oxidation of alcohols to aldehydes. [13]The synergy between silver nanoparticles and ceria supports, which provide active oxygen species, is key to their performance. [12][14]* Copper-based Catalysts: Copper catalysts, often in the form of copper chromite or supported on materials like silica, are effective for the dehydrogenation of alcohols. [11]* Ruthenium-based Catalysts: Supported ruthenium catalysts can also be employed, though they are sometimes more prone to over-oxidation depending on the reaction conditions.
Homogeneous/Organocatalytic Systems:
-
TEMPO (2,2,6,6-Tetramethylpiperidine-1-oxyl): TEMPO is a stable nitroxyl radical that acts as a highly efficient and selective catalyst for the oxidation of primary alcohols to aldehydes. [15][16]It requires a stoichiometric co-oxidant to regenerate the active oxoammonium ion. A common and industrially relevant system uses sodium hypochlorite (bleach) with catalytic sodium bromide. [17]This method operates under mild, often biphasic, conditions at room temperature. [16]
Comparative Data for Alcohol Oxidation
Data is presented for the oxidation of tetrahydrofurfuryl alcohol (oxidation at the 2-position) and other cyclic alcohols as direct analogues for the oxidation of 2-(tetrahydrofuran-3-yl)ethanol.
| Catalyst System | Substrate | Co-oxidant | Temp (°C) | Yield (%) | Selectivity (%) | Reference |
| Ag-CeOₓ/MCM-41 | Tetrahydrofurfuryl Alcohol | O₂ (4 MPa) | 150 | 100 (conv.) | ~68 (to 2-MTHF)* | [12][13] |
| Ir(III) / Ce(IV) | Tetrahydrofurfuryl Alcohol | Ce(SO₄)₂ | 25-40 | - (Kinetics Study) | - | [18] |
| TEMPO / NaBr | Various primary alcohols | NaOCl | 0-25 | >95 | >99 | [17] |
| TEMPO / CuCl | Various primary alcohols | Air / O₂ | 25-60 | 90-99 | >98 | [11] |
| Ca(OCl)₂ | 2-Methyl-THF | Acetic Acid | 25 | High (to ketone) | High | [19] |
*Note: In this specific study, the primary product was 2-methyltetrahydrofuran via a ring-opening/closing mechanism, but it demonstrates the high activity of the Ag-CeO₂ system in activating the C-H bond of the alcohol.
Analysis: For selective conversion to the aldehyde, TEMPO-based systems are superior, offering excellent yields and selectivities under remarkably mild conditions. [16][17]They avoid the high temperatures and pressures required for some heterogeneous gas-phase oxidations and are less prone to side reactions compared to systems like Ag-CeOₓ which can promote rearrangements. [12]The TEMPO/NaOCl system is particularly attractive due to its low cost and operational simplicity.
Experimental Protocol: TEMPO-Catalyzed Oxidation
This protocol is based on the well-established Anelli-Montanari conditions for the selective oxidation of primary alcohols. [16][17] Materials:
-
2-(Tetrahydrofuran-3-yl)ethanol (substrate)
-
TEMPO (Sigma-Aldrich)
-
Sodium bromide (NaBr)
-
Sodium hypochlorite solution (~10-15% aqueous, commercial bleach)
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM)
-
Ethyl acetate
Procedure:
-
Dissolve 2-(tetrahydrofuran-3-yl)ethanol (10 mmol) in 50 mL of DCM in a round-bottom flask equipped with a magnetic stirrer.
-
Add an aqueous solution containing NaBr (1 mmol) and NaHCO₃ (25 mmol) in 20 mL of water.
-
Add TEMPO (0.1 mmol, 1 mol%).
-
Cool the vigorously stirred biphasic mixture to 0 °C in an ice bath.
-
Slowly add the sodium hypochlorite solution (12 mmol) dropwise via an addition funnel, keeping the internal temperature below 5 °C.
-
Stir the reaction at 0 °C for 1-2 hours, monitoring the disappearance of the starting material by TLC or GC.
-
Once the reaction is complete, separate the organic layer.
-
Extract the aqueous layer twice with 25 mL portions of DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Remove the solvent under reduced pressure to yield the crude this compound, which can be purified by column chromatography if necessary.
Diagrams: Oxidation Pathway and Workflow
Sources
- 1. Hydroformylation - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mt.com [mt.com]
- 6. chemistry.illinois.edu [chemistry.illinois.edu]
- 7. researchgate.net [researchgate.net]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. Highly regio- and enantio-selective rhodium-catalysed asymmetric hydroformylation without organic solvents - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Ketone synthesis by oxidation of alcohols [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. Selective oxidation of Tetrahydrofurfuryl alcohol to 2-Methyl tetrahydrofuran catalysed by Ag–CeOx/MCM-41: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 14. researchgate.net [researchgate.net]
- 15. TEMPO [organic-chemistry.org]
- 16. BJOC - Mechanically induced oxidation of alcohols to aldehydes and ketones in ambient air: Revisiting TEMPO-assisted oxidations [beilstein-journals.org]
- 17. Continuous Flow Oxidation of Alcohols Using TEMPO/NaOCl for the Selective and Scalable Synthesis of Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. whxb.pku.edu.cn [whxb.pku.edu.cn]
- 19. Oxidation of Secondary Methyl Ethers to Ketones - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of 2-(Tetrahydrofuran-3-yl)acetaldehyde Purity by High-Performance Liquid Chromatography
This guide provides an in-depth technical comparison of analytical methodologies for validating the purity of 2-(tetrahydrofuran-3-yl)acetaldehyde, a key intermediate in the synthesis of various pharmaceutical compounds, including anti-HIV and Hepatitis C inhibitors.[1] For researchers, scientists, and drug development professionals, ensuring the purity of such intermediates is a cornerstone of regulatory compliance and fundamental to the safety and efficacy of the final active pharmaceutical ingredient (API).[2] This document details a primary High-Performance Liquid Chromatography (HPLC) method, compares its performance against orthogonal and alternative techniques, and provides the foundational principles for robust method validation in line with international regulatory standards.
The Imperative for Purity Validation
In pharmaceutical development, impurities present in starting materials and intermediates can carry through to the final drug substance, potentially altering its efficacy, stability, and safety profile.[2] this compound, a reactive aldehyde, is susceptible to oxidation, polymerization, and side-reactions during its synthesis and storage. Therefore, a validated, stability-indicating analytical method is not merely a quality control checkpoint but a critical component of a comprehensive quality assurance strategy. The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose, a mandate outlined by regulatory bodies worldwide.[3][4]
Primary Analytical Method: Reversed-Phase HPLC with UV Detection (RP-HPLC-UV) Following Derivatization
For non-chromophoric or weakly chromophoric analytes like many aldehydes, direct UV detection in HPLC lacks the required sensitivity. A common and effective strategy is to react the aldehyde with a derivatizing agent to form a new compound with a high molar absorptivity at a specific wavelength.
Causality Behind Experimental Choices
-
Derivatization with 2,4-Dinitrophenylhydrazine (DNPH): This is the gold-standard approach for the HPLC analysis of aldehydes and ketones.[5][6] DNPH reacts with the carbonyl group of the acetaldehyde moiety to form a stable 2,4-dinitrophenylhydrazone derivative.[7][8] This derivative possesses a strong chromophore, allowing for highly sensitive detection around 360 nm, well outside the region where many potential impurities might interfere.[6][9] This pre-column derivatization dramatically lowers the limit of detection and quantification.[5][10]
-
Column Selection (C18): A C18 (octadecylsilane) column is the workhorse of reversed-phase chromatography. Its nonpolar stationary phase is ideal for retaining the relatively nonpolar DNPH derivative, allowing for effective separation from polar impurities and excess derivatizing reagent using a polar mobile phase.[5][9]
-
Mobile Phase (Acetonitrile/Water Gradient): A gradient elution, starting with a higher water content and gradually increasing the acetonitrile concentration, is optimal.[7][11] This ensures that early-eluting, more polar impurities are well-resolved, while the main derivative peak is eluted efficiently with good peak shape. The gradient also allows for the elution of potential late-eluting, nonpolar impurities within a reasonable runtime.
Experimental Workflow: RP-HPLC-UV with DNPH Derivatization
Caption: Workflow for purity analysis via HPLC with DNPH derivatization.
Detailed Protocol: Primary HPLC Method
-
Preparation of DNPH Reagent: Prepare a saturated solution of 2,4-dinitrophenylhydrazine in acetonitrile containing 1% (v/v) phosphoric acid.
-
Standard Preparation: Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask. Dilute to volume with acetonitrile. Create a working standard by diluting this stock solution.
-
Sample Preparation: Prepare the sample solution at the same concentration as the working standard.
-
Derivatization: To 1.0 mL of both standard and sample solutions in separate vials, add 1.0 mL of the DNPH reagent. Cap the vials and vortex. Allow the reaction to proceed at room temperature for at least 1 hour.
-
HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 50% B to 95% B over 20 minutes, hold for 5 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 360 nm
-
Injection Volume: 10 µL
-
Comparative Analysis with Orthogonal and Alternative Methods
Relying on a single analytical method can be misleading, as impurities may co-elute with the main component or other impurities.[12] Employing an orthogonal method—one that uses a different separation principle—is crucial for a comprehensive impurity profile.[12][13][14]
Alternative Method 1: Gas Chromatography with Flame Ionization Detection (GC-FID)
GC is an excellent technique for analyzing volatile and thermally stable compounds.[2] It is particularly well-suited for identifying residual solvents and volatile synthesis by-products that may not be captured by HPLC.
-
Principle & Rationale: The analyte is volatilized in a heated injector and separated in a capillary column based on its boiling point and interaction with the stationary phase. Direct analysis of the aldehyde is possible, though derivatization with an agent like O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) can improve peak shape and sensitivity, especially with an electron capture detector (ECD).[11] For general purity, a robust GC-FID method is often sufficient. Headspace GC is particularly effective as it minimizes matrix effects by only introducing the volatile components from the sample vial into the GC system.[15][16]
Alternative Method 2: Orthogonal RP-HPLC Method
An orthogonal HPLC method aims to alter the separation selectivity to resolve peaks that may be co-eluting in the primary method.[14][17]
-
Principle & Rationale: The goal is to introduce a different separation mechanism. This can be achieved by:
-
Changing Column Chemistry: Switching from a C18 column to one with a different stationary phase, such as a Phenyl-Hexyl or a Cyano (CN) phase, will alter the retention mechanism. Phenyl-Hexyl columns provide alternative selectivity through π-π interactions, while CN columns offer different dipole-dipole interactions.
-
Altering Mobile Phase pH: Changing the pH of the mobile phase can ionize or suppress the ionization of acidic or basic impurities, drastically changing their retention times relative to the neutral analyte derivative.
-
This approach is invaluable for confirming that the primary peak is pure and for detecting any previously hidden impurities.[12]
Head-to-Head Performance Comparison
The choice of analytical method is a balance between the specific requirements of the analysis, such as the need for routine quality control versus in-depth impurity characterization.
| Parameter | Primary Method: RP-HPLC-UV (DNPH) | Alternative 1: GC-FID (Headspace) | Alternative 2: Orthogonal HPLC |
| Principle | Reversed-phase liquid chromatography | Gas chromatography | Reversed-phase with different selectivity |
| Derivatization | Required (DNPH) | Optional, but common (e.g., PFBHA) | Required (DNPH) |
| Typical Analytes | Main compound, non-volatile impurities, degradation products | Residual solvents, volatile impurities, starting materials | Confirms peak purity, resolves co-eluting impurities |
| Selectivity | High for carbonyls; based on hydrophobicity | Based on boiling point and polarity | Different selectivity based on π-π or dipole interactions |
| Sensitivity | Very high (low µg/mL to ng/mL LOQ) | Moderate to high, depends on detector | Similar to primary method |
| Key Advantages | Robust, highly sensitive for aldehydes, widely available | Excellent for volatile impurities, no derivatization needed for FID | Provides confidence in primary method's specificity |
| Key Limitations | May not detect highly volatile impurities, derivatization adds a step | Not suitable for non-volatile or thermally labile impurities | Method development can be more complex |
Validation Framework: Adherence to ICH Q2(R1) Guidelines
Any analytical method intended for quality control of a pharmaceutical intermediate must be validated according to the International Council for Harmonisation (ICH) guideline Q2(R1).[3][4][18][19] This ensures the method is reliable, reproducible, and fit for its purpose.[20]
The core validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[4] This is where orthogonal testing is critical.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results obtained by the method to the true value. This is often assessed by spike-recovery studies.[21]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes:
-
Repeatability: Precision under the same operating conditions over a short interval.
-
Intermediate Precision: Expresses within-laboratory variations (different days, analysts, equipment).
-
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[21]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., mobile phase composition, pH, column temperature).
Logical Flow of Analytical Method Validation
Caption: Logical workflow for HPLC method validation per ICH Q2(R1).
Conclusion
The validation of purity for this compound is a multi-faceted process that requires a scientifically sound and robust analytical strategy. A primary RP-HPLC-UV method following derivatization with DNPH offers excellent sensitivity and is a reliable workhorse for routine quality control. However, its validation is incomplete without a comparative assessment against orthogonal methods. The use of a complementary technique like GC-FID for volatile impurities and an orthogonal HPLC method (e.g., using a phenyl-hexyl column) is essential to build a complete impurity profile and unequivocally demonstrate the specificity of the primary method. This integrated approach ensures that the analytical data is trustworthy, reproducible, and compliant with the stringent requirements of the pharmaceutical industry.
References
-
Quantitative RP-HPLC Determination of Some Aldehydes and Hydroxyaldehydes as Their 2,4-Dinitrophenylhydrazone Derivatives. ACS Publications. Available from: [Link]
-
ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Available from: [Link]
-
Impurity profiling and HPLC methods for drug quality compliance. AMS Biopharma. Available from: [Link]
-
This compound. Pharmaffiliates. Available from: [Link]
-
Simultaneous Analysis of Lower Aldehydes That Do Not Require Derivatization. Shimadzu. Available from: [Link]
-
Evaluation of Analysis Methods for Formaldehyde, Acetaldehyde, and Furfural from Fast Pyrolysis Bio-oil. National Institutes of Health (NIH). Available from: [Link]
-
Use of Orthogonal Methods During Pharmaceutical Development: Case Studies. LCGC North America. Available from: [Link]
-
Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency (EMA). Available from: [Link]
-
HPLC Analysis of Aldehydes and Ketones in Air Samples. Aurora Pro Scientific. Available from: [Link]
-
HPLC METHOD DEVELOPMENT AND VALIDATION FOR DETERMINATION OF FORMALDEHYDE AND ACETALDEHYDE TRACES IN DRUG SUBSTANCE. Semantic Scholar. Available from: [Link]
-
Analysis of Aldehydes in Water by Head Space-GC/MS. ResearchGate. Available from: [Link]
-
Method for the determination of aldehydes and ketones in ambient air using HPLC. U.S. Environmental Protection Agency (EPA). Available from: [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration (FDA). Available from: [Link]
-
Detecting and Identifying Volatile Aldehydes as Dinitrophenylhydrazones Using Gas Chromatography Mass Spectrometry. PubMed. Available from: [Link]
-
Evaluation of Orthogonal/Dissimilar RP-HPLC Systems Sets for Their Suitability as Method-Development Starting Points for Drug Impurity Profiles. ResearchGate. Available from: [Link]
-
Orthogonal HPLC methods for quantitating related substances and degradation products of pramlintide. National Institutes of Health (NIH). Available from: [Link]
-
HPLC METHOD DEVELOPMENT AND VALIDATION FOR DETERMINATION OF FORMALDEHYDE AND ACETALDEHYDE TRACES IN DRUG SUBSTANCE. International Journal of Chemical and Pharmaceutical Analysis. Available from: [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Available from: [Link]
- Process for the manufacture of 3-oxo-tetrahydrofuran. Google Patents.
-
Transferring a Method for Analysis of DNPH-Derivatized Aldehydes and Ketones from HPLC to UHPLC. Agilent. Available from: [Link]
-
Evaluation of Orthogonal/Dissimilar RP-HPLC Systems Sets for Their Suitability as Method-Development Starting Points for Drug Impurity Profiles. Journal of Chromatographic Science. Available from: [Link]
-
Acetaldehyde Tetrahydrofuran Solvent. BIVITURE. Available from: [Link]
-
Determination Of Aldehydes In Particulate Matter Using Gas Chromatography-Mass Spectrometry. UND Scholarly Commons. Available from: [Link]
-
Q2(R1) Validation of Analytical Procedures: An Implementation Guide. Request PDF on ResearchGate. Available from: [Link]
-
HPLC Method Development and Validation for Pharmaceutical Analysis. Chromatography Today. Available from: [Link]
-
Analysis of Aldehydes and Ketones in Exhaust Gas (HPLC). Shimadzu. Available from: [Link]
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 3. database.ich.org [database.ich.org]
- 4. ema.europa.eu [ema.europa.eu]
- 5. HPLC METHOD DEVELOPMENT AND VALIDATION FOR DETERMINATION OF FORMALDEHYDE AND ACETALDEHYDE TRACES IN DRUG SUBSTANCE | Semantic Scholar [semanticscholar.org]
- 6. epa.gov [epa.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Detecting and identifying volatile aldehydes as dinitrophenylhydrazones using gas chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. auroraprosci.com [auroraprosci.com]
- 10. ijcpa.in [ijcpa.in]
- 11. Evaluation of Analysis Methods for Formaldehyde, Acetaldehyde, and Furfural from Fast Pyrolysis Bio-oil - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. researchgate.net [researchgate.net]
- 14. academic.oup.com [academic.oup.com]
- 15. shimadzu.com [shimadzu.com]
- 16. researchgate.net [researchgate.net]
- 17. Orthogonal HPLC methods for quantitating related substances and degradation products of pramlintide - PMC [pmc.ncbi.nlm.nih.gov]
- 18. fda.gov [fda.gov]
- 19. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 20. researchgate.net [researchgate.net]
- 21. pharmtech.com [pharmtech.com]
A Comparative Guide to the Reactivity of 2-(tetrahydrofuran-3-yl)acetaldehyde and Furfural for Synthetic Chemistry Applications
Executive Summary
In the landscape of synthetic chemistry and drug development, aldehydes are pivotal intermediates. Their reactivity, however, is profoundly influenced by their molecular architecture. This guide provides an in-depth comparison of the chemical reactivity of two structurally related aldehydes: 2-(tetrahydrofuran-3-yl)acetaldehyde, an aliphatic aldehyde, and furfural, its aromatic analog. We will dissect the electronic and structural differences that govern their behavior in key chemical transformations, provide a theoretical framework for predicting their reactivity, and present a detailed experimental protocol for quantitative comparison. This analysis is designed to equip researchers, scientists, and drug development professionals with the field-proven insights necessary to make informed decisions in experimental design and synthetic strategy.
Introduction to the Analogs: Structure and Context
Furfural and this compound share a five-membered oxygen-containing heterocyclic core, but their electronic natures are worlds apart.
-
Furfural , or furan-2-carbaldehyde, is an aromatic aldehyde derived from the dehydration of sugars found in biomass like corncobs and wheat bran.[1] Its structure features a furan ring, a planar, aromatic system, with an aldehyde group attached at the 2-position.[1][2] This aromaticity is the central determinant of its chemical behavior.
-
This compound is the saturated, or aliphatic, counterpart to a furfural isomer.[3][4] Its core is a flexible, non-aromatic tetrahydrofuran (THF) ring. The absence of a conjugated system of pi-electrons means its reactivity is governed by principles typical of aliphatic aldehydes.
Understanding the reactivity differences between these two compounds is critical for applications ranging from the synthesis of fine chemicals and pharmaceuticals to the development of novel polymers and biofuels.[5][6]
The Decisive Factor: Aromaticity vs. Aliphatic Nature
The fundamental difference in reactivity stems from the electronic effects exerted by the furan ring in furfural versus the tetrahydrofuran ring in its aliphatic analog.
Furfural: The Aromatic Aldehyde
The reactivity of furfural is dictated by the conjugation between the aromatic furan ring and the aldehyde's carbonyl group. The oxygen atom in the furan ring donates lone-pair electron density into the aromatic system, which can be delocalized onto the carbonyl carbon through resonance. This resonance stabilization reduces the partial positive charge (electrophilicity) on the carbonyl carbon.[7][8] Consequently, furfural is less susceptible to attack by nucleophiles compared to typical aliphatic aldehydes.[9][10]
Caption: Resonance in furfural delocalizes charge, reducing electrophilicity.
This compound: The Aliphatic Counterpart
In contrast, the tetrahydrofuran ring is saturated and non-aromatic.[11] It cannot participate in resonance with the adjacent acetaldehyde group. The primary electronic influence of the THF ring is a weak electron-withdrawing inductive effect from the ether oxygen. This effect is transmitted through the sigma bonds and is significantly less impactful than the resonance effect in furfural. As a result, the carbonyl carbon of this compound retains a higher degree of partial positive charge, making it a more potent electrophile and thus more reactive toward nucleophiles.[7]
Head-to-Head Reactivity Comparison
| Property/Reaction | Furfural (Aromatic Aldehyde) | This compound (Aliphatic Aldehyde) | Rationale |
| Nucleophilic Addition | Less Reactive | More Reactive | Resonance stabilization in furfural reduces the electrophilicity of the carbonyl carbon.[8][9] |
| Oxidation to Carboxylic Acid | Readily oxidized to furoic acid.[2][5] | Expected to be readily oxidized. | Both are aldehydes, but reaction rates may differ due to electronic effects. |
| Reduction to Alcohol | Readily reduced to furfuryl alcohol.[2][12] | Expected to be readily reduced. | Both are aldehydes; this is a characteristic reaction. |
| Ring Stability | High (Aromatic) | Lower (Saturated Ether) | The furan ring is stabilized by aromaticity. The THF ring can undergo ring-opening under certain acidic or catalytic conditions.[11][13] |
| Cannizzaro Reaction | Undergoes the reaction in strong alkali.[2][14] | Does not undergo the reaction. | This reaction is characteristic of aldehydes lacking alpha-hydrogens, like furfural. The aliphatic analog has alpha-hydrogens. |
Experimental Validation: A Protocol for Comparative Kinetic Analysis
To move from theoretical prediction to empirical evidence, a quantitative comparison of reactivity is essential. The reaction of aldehydes with sodium bisulfite to form α-hydroxysulfonate adducts is a classic example of nucleophilic addition.[9] The rate of this reaction can be monitored using UV-Vis spectrophotometry, providing a direct measure of the aldehyde's electrophilicity.
Objective: To quantitatively determine and compare the second-order rate constants for the bisulfite addition reaction of furfural and this compound.
Experimental Workflow
Caption: Workflow for kinetic analysis of aldehyde reactivity.
Detailed Step-by-Step Methodology
Causality Behind Experimental Choices:
-
Pseudo-First-Order Conditions: We use a large excess of sodium bisulfite relative to the aldehyde. This simplifies the kinetics, as the concentration of bisulfite remains effectively constant, allowing us to determine a "pseudo-first-order" rate constant (k_obs) that depends only on the aldehyde concentration.
-
Buffering: The reaction is pH-sensitive. A phosphate buffer (pH ~7) is used to maintain constant pH, ensuring that the observed rate changes are due to the intrinsic reactivity of the aldehydes and not fluctuations in proton concentration.
-
UV-Vis Monitoring: Furfural has a distinct UV chromophore due to its conjugated system, making it ideal for spectrophotometric monitoring. The aliphatic aldehyde, lacking this chromophore, would require an alternative method, such as monitoring the disappearance of the bisulfite ion or using a competitive assay format. For this protocol, we focus on the direct measurement of furfural. A similar approach for the aliphatic aldehyde might involve derivatization or indirect measurement.
Protocol: Bisulfite Adduct Formation with Furfural
-
Reagent Preparation:
-
Aldehyde Stock Solution (0.01 M): Accurately weigh 96.09 mg of furfural and dissolve in 100 mL of deionized water.
-
Phosphate Buffer (0.1 M, pH 7.0): Prepare by mixing appropriate volumes of 0.1 M monosodium phosphate and 0.1 M disodium phosphate.
-
Sodium Bisulfite Solutions: Prepare a series of concentrations (e.g., 0.1 M, 0.2 M, 0.3 M, 0.4 M, 0.5 M) in the phosphate buffer.
-
-
Kinetic Measurement:
-
Set a UV-Vis spectrophotometer to monitor the absorbance at 277 nm (the λ_max of furfural's π→π* transition). Thermostat the cuvette holder to 25.0 ± 0.1 °C.
-
To a 3 mL quartz cuvette, add 2.9 mL of a chosen sodium bisulfite concentration (e.g., 0.5 M). Allow it to equilibrate to 25.0 °C.
-
To initiate the reaction, rapidly add 0.1 mL of the 0.01 M furfural stock solution, cap the cuvette, invert twice to mix, and immediately begin recording absorbance every 5 seconds for at least 5 half-lives.
-
-
Data Analysis:
-
The absorbance will decrease over time as furfural is consumed. Fit the Absorbance vs. Time data to a first-order exponential decay function (A_t = A_∞ + (A_0 - A_∞)e^(-k_obs*t)) to extract the pseudo-first-order rate constant, k_obs.
-
Repeat the kinetic measurement for each of the different bisulfite concentrations.
-
Plot the calculated k_obs values (y-axis) against the corresponding bisulfite concentrations (x-axis).
-
Perform a linear regression on this plot. The slope of the resulting line is the second-order rate constant (k₂) for the reaction.
-
-
Comparative Study:
-
Repeat the entire procedure for this compound. Note: Since this aldehyde lacks a strong UV chromophore, an indirect method may be required, such as quenching the reaction at various time points and titrating the remaining bisulfite.
-
Compare the k₂ values. It is predicted that the k₂ for this compound will be significantly larger than that for furfural.
-
Implications for Researchers and Drug Development
The pronounced difference in reactivity has significant practical consequences:
-
Synthetic Route Selection: When using these aldehydes as electrophiles, reaction conditions must be tailored accordingly. Reactions with this compound will likely proceed faster and under milder conditions than equivalent reactions with furfural.
-
Chemoselectivity: In molecules containing both aromatic and aliphatic aldehyde moieties, a nucleophile can be directed to selectively react with the more electrophilic aliphatic aldehyde by carefully controlling reaction temperature and time.
-
Stability and Handling: Furfural's stability is enhanced by its aromaticity. Aliphatic aldehydes can be more prone to oligomerization or other side reactions. However, furfural can polymerize in the presence of acid.[1]
-
Drug Design: When a tetrahydrofuran motif is present in a drug candidate, its influence on nearby functional groups must be considered. The higher reactivity of an adjacent aldehyde could be a site for metabolic activity or could be leveraged for covalent inhibitor design.
Conclusion
While this compound and furfural appear structurally similar, their reactivities are fundamentally different. Furfural, as an aromatic aldehyde, is stabilized by resonance, rendering its carbonyl carbon less electrophilic and less reactive toward nucleophilic attack. Conversely, this compound behaves as a classic aliphatic aldehyde, with a more electrophilic carbonyl carbon that reacts more readily. This distinction, rooted in the principles of electronic effects, is a critical piece of chemical intuition that allows scientists to better predict reaction outcomes, design more efficient syntheses, and develop more stable and effective molecules.
References
-
ResearchGate. (n.d.). Common Reactions of Furfural to scalable processes of Residual Biomass. Retrieved from [Link]
-
Wikipedia. (n.d.). Furfural. Retrieved from [Link]
-
askIITians. (n.d.). Aromatic aldehydes are less reactive than aliphatic aldehydes in nucl. Retrieved from [Link]
-
Study.com. (n.d.). Explain why aromatic aldehydes are less reactive than aliphatic aldehydes. Retrieved from [Link]
-
Vedantu. (n.d.). Furfural: Properties, Structure, Uses & Preparation in Chemistry. Retrieved from [Link]
-
Paz, Y. et al. (2020). Electronic Properties and Reactivity of Furfural on a Model Pt(111) Catalytic Surface. The Journal of Physical Chemistry C. Retrieved from [Link]
-
Pediaa.Com. (2018). Difference Between Aromatic and Aliphatic Aldehydes. Retrieved from [Link]
-
SciELO Colombia. (n.d.). Common reactions of furfural to scalable process of residual biomass. Retrieved from [Link]
-
Vedantu. (n.d.). Aromatic aldehydes are less reactive than aliphatic class 12 chemistry CBSE. Retrieved from [Link]
-
ChemBK. (n.d.). Furfural. Retrieved from [Link]
-
Britannica. (n.d.). Furfural | Uses, Structure, Definition, & Production. Retrieved from [Link]
-
Yino. (2024). What are the physical and chemical properties of bio - based furfural?. Retrieved from [Link]
-
OSTI.GOV. (n.d.). Correlating Furfural Reaction Pathways with Interactions between Furfural and Monometallic Surfaces. Retrieved from [Link]
-
MDPI. (2020). Experimental and Kinetic Study on the Production of Furfural and HMF from Glucose. Retrieved from [Link]
-
BioOrganics. (n.d.). This compound. Retrieved from [Link]
-
MDPI. (2020). Experimental and Kinetic Study on the Production of Furfural and HMF from Glucose. Retrieved from [Link]
-
ACS Publications. (n.d.). Sequential and in Situ Extraction of Furfural from Reaction Mixture and Effect of Extracting Agents on Furfural Degradation. Retrieved from [Link]
-
ACS Publications. (2018). How Catalysts and Experimental Conditions Determine the Selective Hydroconversion of Furfural and 5-Hydroxymethylfurfural. Retrieved from [Link]
-
Arctom. (n.d.). CAS NO. 1072-94-2 | this compound. Retrieved from [Link]
-
MPG.PuRe. (n.d.). Can a Ketone be More Reactive than an Aldehyde? Catalytic Asymmetric Synthesis of Substituted Tetrahydrofurans. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). CAS No : 1072-94-2 | Product Name : this compound. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of tetrahydrofuran aldehyde. Retrieved from [Link]
-
ResearchGate. (n.d.). Simple Synthesis of Tetrahydrofurans via Reaction of Enolates of γ-Chloroketones with Aldehydes. Retrieved from [Link]
-
NIH. (n.d.). Unusually Reactive and Selective Carbonyl Ylides for Three-Component Cycloaddition Reactions. Retrieved from [Link]
-
BIVITURE. (n.d.). ACETALDEHYDE TETRAHYDROFURAN SOLVENT. Retrieved from [Link]
-
MDPI. (n.d.). Reactivity of the 2-Methylfuran Phase I Metabolite 3-Acetylacrolein Toward DNA. Retrieved from [Link]
-
Springer. (n.d.). Recent advancements on the use of 2-methyltetrahydrofuran in organometallic chemistry. Retrieved from [Link]
-
NIH. (n.d.). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Tetrahydrofuran synthesis. Retrieved from [Link]
-
ResearchGate. (2023). Insights into the Reactivity of the Ring-Opening Reaction of Tetrahydrofuran by Intramolecular Group-13/P- and Al/Group-15-Based Frustrated Lewis Pairs. Retrieved from [Link]
-
NIH. (n.d.). Insights into the Reactivity of the Ring-Opening Reaction of Tetrahydrofuran by Intramolecular Group-13/P- and Al/Group-15-Based Frustrated Lewis Pairs. Retrieved from [Link]
Sources
- 1. Furfural - Wikipedia [en.wikipedia.org]
- 2. Furfural: Properties, Structure, Uses & Preparation in Chemistry [vedantu.com]
- 3. This compound | 1072-94-2 [amp.chemicalbook.com]
- 4. BioOrganics [bioorganics.biz]
- 5. researchgate.net [researchgate.net]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. differencebetween.com [differencebetween.com]
- 8. Aromatic aldehydes are less reactive than aliphatic class 12 chemistry CBSE [vedantu.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. homework.study.com [homework.study.com]
- 11. Chemical Reactivity of Tetrahydrofuran_Chemicalbook [chemicalbook.com]
- 12. scielo.org.co [scielo.org.co]
- 13. researchgate.net [researchgate.net]
- 14. Furfural | Uses, Structure, Definition, & Production | Britannica [britannica.com]
Safety Operating Guide
A Guide to the Safe and Compliant Disposal of 2-(Tetrahydrofuran-3-yl)acetaldehyde
This document provides a comprehensive, step-by-step guide for the proper disposal of 2-(tetrahydrofuran-3-yl)acetaldehyde. As drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench; it is codified in how we manage our chemical waste. This guide is structured to provide not just a protocol, but a deep understanding of the chemical's hazard profile, enabling you to make informed, safe decisions.
The Hazard Profile: A Synthesis of Structure and Reactivity
The THF component introduces two primary risks:
-
Extreme Flammability : Like THF, this compound should be presumed to be a highly flammable liquid with a low flash point.[1][2] Its vapors can form explosive mixtures with air and may travel to a distant ignition source.[3][4]
-
Peroxide Formation : Ethers such as THF are notorious for forming explosive peroxides when exposed to air and light over time.[5][6][7] These peroxides are shock-sensitive and can detonate violently, especially upon heating or concentration.[6] The presence of crystals around the container lid is a critical danger sign.[5][6]
The acetaldehyde component contributes significant health and reactivity hazards:
-
Health Hazards : Acetaldehyde is classified as a suspected carcinogen and mutagen.[3][4][8] It is also a severe eye irritant and may cause respiratory irritation.[3][8]
-
Reactivity : Aldehydes can undergo various reactions and may be incompatible with strong oxidizing agents, acids, and bases.[5]
Table 1: Consolidated Hazard Assessment
| Hazard Category | Derived From | Key Precautions |
| Flammability | THF & Acetaldehyde | Handle away from all ignition sources. Use explosion-proof equipment and ensure proper grounding.[1][3] |
| Peroxide Formation | THF | Date containers upon receipt and opening. Store away from light and air. Test for peroxides periodically.[5][6] |
| Carcinogenicity | Acetaldehyde | Minimize exposure. Handle within a certified chemical fume hood.[4][8] |
| Eye & Skin Irritation | THF & Acetaldehyde | Wear appropriate chemical splash goggles, face shield, and compatible gloves.[3][5] |
| Respiratory Irritation | Acetaldehyde | Use only in a well-ventilated area, preferably a chemical fume hood.[3][8] |
| Aquatic Toxicity | Acetaldehyde | Prevent release to the environment. Do not dispose of down the drain.[3][8] |
Core Directive: The Disposal Workflow
The fundamental principle is that This compound must be treated as a regulated, hazardous chemical waste . It should never be disposed of down the drain or in regular trash.[5][9] The entire disposal process must be coordinated through your institution's Environmental Health and Safety (EHS) department.[9][10]
The following diagram outlines the decision-making process for handling this waste stream.
Caption: Disposal decision workflow for this compound.
Step-by-Step Disposal Protocol
This protocol provides a direct, actionable plan for managing waste containing this compound from the point of generation to its final handoff.
Step 1: Personal Protective Equipment (PPE)
Before handling the chemical or its waste, ensure you are wearing the appropriate PPE.
-
Eye/Face Protection : Chemical safety goggles and a face shield.[5]
-
Hand Protection : Consult your institution's glove compatibility chart. Given the nature of THF, nitrile gloves may offer limited protection; heavier gloves like butyl rubber or laminate film are often recommended for extended contact.[6] Always double-check.
-
Body Protection : A flame-retardant lab coat, long pants, and closed-toe shoes are mandatory.[6]
Step 2: Waste Segregation
Proper segregation is critical to prevent dangerous reactions in the waste container.[10][11]
-
Designate a Specific Waste Stream : Collect waste containing this compound in its own dedicated container.
-
Avoid Mixing : Do NOT mix this waste with:
-
Strong oxidizing agents (e.g., nitric acid, perchlorates).
-
Strong acids or bases.
-
Aqueous waste streams.
-
-
Rationale : Mixing incompatible chemicals can lead to violent reactions, gas generation, or fire. Segregating halogenated from non-halogenated solvents is also a common practice to reduce disposal costs.[10][11]
Step 3: Container Selection and Management
The integrity of your waste container is paramount.
-
Material : Use a container made of a material compatible with flammable organic solvents, such as high-density polyethylene (HDPE) or a safety-coated glass bottle.[9]
-
Labeling : As soon as the first drop of waste is added, label the container clearly with a hazardous waste tag provided by your EHS department.[6] The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "Waste this compound." List all other components and their approximate percentages.
-
The accumulation start date.
-
-
Closure and Storage : Keep the container tightly closed at all times except when adding waste.[6][9] Store it in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation and within secondary containment.[12]
Step 4: Managing Peroxide Hazard
Due to the THF moiety, any container holding this chemical (pure or waste) must be managed for peroxide risk.
-
Date All Containers : Mark every container with the date it was received and the date it was first opened.[5][6]
-
Storage Time Limits : Unused amounts should be disposed of after a set period, typically 6-12 months after opening, or as directed by your institution's chemical hygiene plan.[6]
-
Visual Inspection : Before handling, always inspect the container, especially around the cap, for the formation of crystalline solids. If crystals are present, DO NOT TOUCH OR ATTEMPT TO OPEN THE CONTAINER .[5][6] Consider it shock-sensitive and contact your EHS department immediately for emergency disposal.[5][6]
Step 5: Handling Contaminated Lab Materials
Any materials that come into contact with this compound are also considered hazardous waste.
-
Solid Waste : Contaminated gloves, absorbent pads, pipette tips, and weighing papers should be collected in a separate, clearly labeled bag or container for solid chemical waste.
-
Glassware : Rinse contaminated glassware with a small amount of a suitable solvent (e.g., acetone). The resulting rinsate must be collected as hazardous waste in your flammable liquids container.[6]
Step 6: Requesting Final Disposal
Once your waste container is nearly full (no more than 90% capacity to allow for vapor expansion[9]), seal it securely and ensure the hazardous waste tag is complete and legible.
-
Follow your institution's procedure to request a waste pickup from the EHS department.[10][11]
-
Do not move the waste to a different location; it must be collected from its designated SAA.[12]
A Note on Chemical Deactivation
While methods exist for the chemical deactivation of simple aldehydes like formaldehyde, these are typically used for specific, high-volume aqueous waste streams under strict protocols.[13] Attempting to neutralize or deactivate a novel research chemical like this compound in the lab is strongly discouraged . Such a procedure would be considered "treatment" and is illegal without proper permits and a validated safety protocol.[13] The risk of uncontrolled reactions, incomplete neutralization, and hazardous byproduct formation is significant. The only approved method of disposal is through collection by a licensed hazardous waste handler via your EHS department.
References
-
Tetrahydrofuran (THF) - Standard Operating Procedure . University of California, Santa Barbara. [Link]
-
Safety Data Sheet: tetrahydrofuran . Chemos GmbH & Co.KG. [Link]
-
Safety Data Sheet: Acetaldehyde . Carl ROTH. [Link]
-
Focus on: Treatment by Aldehyde Deactivation . Washington State Department of Ecology. [Link]
-
Lab Safety: Tetrahydrofuran Guide . Scribd. [Link]
-
Hazardous Waste Disposal Guide . Northwestern University. [Link]
-
Zero-Discharge Process for Recycling of Tetrahydrofuran–Water Mixtures . MDPI. [Link]
-
Laboratory Guide for Managing Chemical Waste . Vanderbilt University Medical Center. [Link]
-
Chemical Waste Guide . University of Texas at Austin. [Link]
-
Laboratory Chemical Waste Management Guidelines . University of Pennsylvania. [Link]
-
Safety Data Sheet: Tetrahydrofuran . Carl ROTH. [Link]
Sources
- 1. chemos.de [chemos.de]
- 2. scribd.com [scribd.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. carlroth.com [carlroth.com]
- 5. ehs.umich.edu [ehs.umich.edu]
- 6. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 7. cdn.ymaws.com [cdn.ymaws.com]
- 8. fishersci.com [fishersci.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 11. vumc.org [vumc.org]
- 12. ehrs.upenn.edu [ehrs.upenn.edu]
- 13. apps.ecology.wa.gov [apps.ecology.wa.gov]
A Senior Application Scientist's Guide to Personal Protective Equipment for 2-(TETRAHYDROFURAN-3-YL)ACETALDEHYDE
As researchers and drug development professionals, our work's integrity is intrinsically linked to the safety and precision of our laboratory practices. Handling novel or less-common reagents like 2-(TETRAHYDROFURAN-3-YL)ACETALDEHYDE (CAS No. 1072-94-2) demands a proactive and informed approach to safety. This guide moves beyond a simple checklist, providing a procedural and logical framework for personal protective equipment (PPE) selection and use, grounded in the chemical's structural hazards.
The molecule's structure contains two key functional groups that dictate its hazard profile: an aldehyde and a tetrahydrofuran (THF) cyclic ether . The aldehyde group is associated with irritation and potential sensitization, while the THF moiety introduces risks of flammability and, critically, the formation of explosive peroxides upon exposure to air.[1][2][3]
Immediate Safety Profile
Before handling this compound, it is crucial to understand its potential hazards. Based on its constituent functional groups, we can construct a clear hazard profile.
| Hazard Category | Description | Rationale & Sources |
| Flammability | Combustible liquid.[4] Vapors may form flammable or explosive mixtures with air.[5][6] | The tetrahydrofuran ring makes the compound flammable. The compound is classified as a combustible liquid.[4] |
| Eye Irritation | Causes serious eye irritation.[4] | Aldehydes are known eye irritants.[2] Direct contact can cause redness, tearing, and potentially severe burns.[2] |
| Skin Irritation | Causes skin irritation.[4] | Aldehydes and ethers can cause skin irritation and dermatitis upon contact.[7] |
| Respiratory Irritation | May cause respiratory tract irritation.[4] | Inhalation of aldehyde vapors can irritate the nose, throat, and lungs, leading to coughing and shortness of breath.[2] |
| Peroxide Formation | May form explosive peroxides on prolonged storage, especially after opening.[8][9] | The tetrahydrofuran (cyclic ether) structure is prone to autoxidation in the presence of air, forming unstable and potentially explosive peroxides.[1][3][9] Containers should be dated upon receipt and opening.[3][8][10] |
| Acute Toxicity | May be harmful if swallowed.[11] | Aldehydes can be harmful if ingested. |
Core Safety Principles: The Hierarchy of Controls
Effective safety is not just about wearing PPE; it's about systematically reducing risk. The hierarchy of controls prioritizes strategies that offer the highest level of protection. PPE is the final, essential barrier between you and the hazard.
Caption: The Hierarchy of Controls prioritizes risk mitigation strategies.
For this compound, Engineering Controls are paramount. All handling of this chemical must be performed within a certified chemical fume hood to minimize inhalation exposure to its vapors.[9][12]
Personal Protective Equipment (PPE) Protocol
The following PPE is mandatory for all procedures involving this compound.
Eye and Face Protection
-
Minimum Requirement: Chemical splash goggles meeting ANSI Z87.1 standards are required at all times.[13][14] Safety glasses with side shields are insufficient.
-
High-Risk Operations: When there is a significant risk of splashing (e.g., transferring large volumes, working under pressure), a full-face shield must be worn in addition to chemical splash goggles.[1][15][16]
Hand Protection
Selecting the correct gloves is critical. Aldehydes and ethers can degrade common glove materials. Double-gloving is a best practice to protect against minor tears or rapid permeation.
| Glove Material | Protection Against Aldehydes | Protection Against THF/Ethers | Recommendation |
| Nitrile | Good[17] | Fair to Poor[17] | Suitable for incidental contact or as an outer glove when double-gloving. Disposable nitrile gloves provide short-term protection but should be changed immediately upon contamination.[16][18] |
| Neoprene | Good[19] | Good | A robust choice offering good dexterity and broad chemical resistance.[19] |
| Butyl Rubber | Very Good[19] | Good | Excellent for handling aldehydes.[19] Offers good protection against ethers. This is a highly recommended material. |
| Natural Rubber (Latex) | Fair[20] | Poor | Not recommended due to poor chemical resistance to ethers and potential for allergic reactions.[15][19] |
Operational Directive: Use thicker, chemical-resistant gloves like Butyl rubber or Neoprene . If only standard disposable nitrile gloves are available, double-gloving is mandatory , and gloves must be replaced immediately after any suspected contact.[13] Always inspect gloves for tears or pinholes before use.[12] Wash hands thoroughly with soap and water after removing gloves.[1]
Body Protection
-
A flame-resistant lab coat is required. Ensure it is fully buttoned with sleeves rolled down.[15]
-
For procedures with a high splash potential, supplement the lab coat with a chemical-resistant apron.[15][21]
-
Wear long pants and closed-toe shoes made of a non-porous material.[15][16] Perforated shoes, sandals, or cloth footwear are prohibited.[12]
Respiratory Protection
Work must be conducted in a chemical fume hood to prevent inhalation exposure.[22][23] If engineering controls fail or for major spill response, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.[24][25] Use of a respirator requires prior medical clearance, fit-testing, and training.[16]
Caption: Decision workflow for selecting appropriate PPE.
Emergency Response: Spill and Exposure Plan
Preparedness is key to mitigating the impact of an accident.
Personnel Exposure
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[8][13][26]
-
Skin Contact: Remove contaminated clothing immediately and wash the affected skin area thoroughly with soap and water for at least 15 minutes.[26] Seek medical attention if irritation develops.[8]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[8][26]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[8][26]
Spill Cleanup Protocol
This protocol applies only to minor spills (<100 mL) that can be managed safely by trained laboratory personnel.
-
Alert & Evacuate: Alert personnel in the immediate area. Ensure the spill is contained within the fume hood. If outside a hood, evacuate the area and call emergency personnel.
-
Don PPE: Wear, at a minimum, double nitrile or butyl gloves, chemical splash goggles, a face shield, and a lab coat.[15][27]
-
Contain & Absorb: Cover the spill with an inert absorbent material like vermiculite, sand, or a commercial sorbent pad.[13][14][21] Do not use combustible materials like paper towels alone on a large spill.[27]
-
Collect Waste: Carefully scoop the absorbed material into a designated, sealable hazardous waste container using non-sparking tools.[8]
-
Decontaminate: Clean the spill area with soap and water.[13][27][28]
-
Dispose: Label the waste container "Hazardous Waste: this compound Spill Debris" and dispose of it through your institution's hazardous waste program.[3][13][27]
Caption: Decision tree for responding to a chemical spill.
Waste Disposal
All waste materials, including contaminated absorbents, used gloves, and empty containers, must be treated as hazardous waste.
-
Collect all waste in a clearly labeled, sealed container.[27]
-
Do not allow waste to accumulate.
-
Follow all institutional and local regulations for hazardous waste disposal.[3][8]
By integrating these procedural steps and understanding the chemical principles behind them, you can ensure a safer laboratory environment for yourself and your colleagues, fostering a culture where scientific advancement and personal safety are mutually reinforcing.
References
- Environmental Health & Safety. (n.d.). Formaldehyde Spill Protocol for Laboratory Personnel.
- Fisher Scientific. (2009). Safety Data Sheet.
- NextGen Protocols. (n.d.). Guidelines for Safe Laboratory Practices.
- Centers for Disease Control and Prevention. (n.d.). Control Guidance Sheet 407 – Personal Protective Equipment (PPE) for use with Glutaraldehyde Exposures.
- Sigma-Aldrich. (2024). SIGALD 34865 - Safety Data Sheet.
- GOV.UK. (n.d.). Formaldehyde - Incident management.
- University of Tennessee, Knoxville. (n.d.). Personal Protective Equipment (PPE) Appendix E.
- Sigma-Aldrich. (2025). Safety Data Sheet.
- WYK Sorbents. (n.d.). How to Clean-Up a Formaldehyde Spill.
- Environmental Health & Safety. (n.d.). Formaldehyde Spill Protocol for Patient Care Locates.
- VWR. (2012). Material Safety Data Sheet Tetrahydrofuran.
- University of Washington Department of Chemistry. (2017). Formaldehyde Template SOP.
- Fisher Scientific. (2015). Safety Data Sheet Acetaldehyde, Lab Grade.
- University of St Andrews. (2010). Ethers - Handling and control of exposure.
- U.S. Department of Health and Human Services. (n.d.). Personal Protective Equipment (PPE) - CHEMM.
- U.S. Environmental Protection Agency. (2025). Personal Protective Equipment | US EPA.
- 2M Holdings. (2023). SAFETY DATA SHEET TETRAHYDROFURAN LRG.
- University of California, San Francisco. (n.d.). Chemical Safety: Personal Protective Equipment.
- Carl ROTH. (n.d.). Safety Data Sheet: Acetaldehyde.
- National Center for Biotechnology Information. (n.d.). Working with Chemicals - Prudent Practices in the Laboratory.
- New Jersey Department of Health. (2016). Acetaldehyde - Hazardous Substance Fact Sheet.
- Sigma-Aldrich. (2024). Safety Data Sheet.
- Building blocks. (2022). Safety Data Sheet.
- Thermo Fisher Scientific. (2025). Safety Data Sheet.
- ChemicalBook. (n.d.). This compound | 1072-94-2.
- University of California, Santa Barbara. (n.d.). Tetrahydrofuran.
- University of California, Los Angeles. (n.d.). RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY.
- University of Michigan. (n.d.). Tetrahydrofuran - Environment, Health & Safety.
- Axxence Aromatic GmbH. (2025). natural 2-methyl tetrahydrofuran-3-thiol - Safety Data Sheet.
- Harvard University. (n.d.). Lab Safety Guideline: Diethyl Ether.
- Gloves By Web. (n.d.). Gloves Chemical Resistance Chart.
- University of California, Berkeley. (n.d.). OSHA Glove Selection Chart.
- Medicom. (n.d.). Chemical Resistance Reference Chart.
-
USA Scientific, Inc. (n.d.). Chemical Resistance of Latex and Nitrile Gloves. Retrieved from
- Becky Aktsiaselts. (n.d.). CHEMICAL RESISTANCE TABLE FOR GLOVES.
- BenchChem. (2025). Navigating the Safe Disposal of 2-(Tetrahydrofuran-2-yl)acetic Acid: A Procedural Guide.
- University of California, Santa Barbara. (2012). Tetrahydrofuran (THF) - Standard Operating Procedure.
Sources
- 1. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. nj.gov [nj.gov]
- 3. ehs.umich.edu [ehs.umich.edu]
- 4. This compound | 1072-94-2 [amp.chemicalbook.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. carlroth.com [carlroth.com]
- 7. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 8. fishersci.com [fishersci.com]
- 9. Guidelines for Safe Laboratory Practices : NextGen Protocols [nextgen-protocols.org]
- 10. usu.edu [usu.edu]
- 11. assets.thermofisher.cn [assets.thermofisher.cn]
- 12. artsci.usu.edu [artsci.usu.edu]
- 13. chem.washington.edu [chem.washington.edu]
- 14. file.chemscene.com [file.chemscene.com]
- 15. cdc.gov [cdc.gov]
- 16. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 17. usascientific.com [usascientific.com]
- 18. docs.csg.ed.ac.uk [docs.csg.ed.ac.uk]
- 19. safety.fsu.edu [safety.fsu.edu]
- 20. ehs.utk.edu [ehs.utk.edu]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. chemicals.co.uk [chemicals.co.uk]
- 23. axxence.de [axxence.de]
- 24. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 25. epa.gov [epa.gov]
- 26. fishersci.com [fishersci.com]
- 27. safety.rochester.edu [safety.rochester.edu]
- 28. safety.rochester.edu [safety.rochester.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
